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  • Product: O,O-Diethyl O-2-ethylthioethyl phosphate
  • CAS: 23052-51-9

Core Science & Biosynthesis

Foundational

O,O-Diethyl O-2-ethylthioethyl phosphate chemical structure and properties

An In-Depth Technical Guide to O,O-Diethyl O-2-ethylthioethyl phosphate Foreword This technical guide provides a comprehensive scientific overview of O,O-Diethyl O-2-ethylthioethyl phosphate, an organophosphate compound...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to O,O-Diethyl O-2-ethylthioethyl phosphate

Foreword

This technical guide provides a comprehensive scientific overview of O,O-Diethyl O-2-ethylthioethyl phosphate, an organophosphate compound of significant historical and toxicological interest. Known commercially as Demeton-O, this substance represents a class of chemicals that revolutionized pest control while simultaneously posing considerable risks to non-target organisms, including humans. This document is intended for researchers, scientists, and professionals in drug development and toxicology, offering in-depth information on its chemical structure, properties, synthesis, mechanism of action, and analytical methodologies. As a Senior Application Scientist, the aim is to present this complex information with clarity, technical accuracy, and practical insight, grounded in authoritative scientific literature.

Chemical Identity and Nomenclature

O,O-Diethyl O-2-ethylthioethyl phosphate is the thiono isomer of the organophosphate insecticide Demeton.[1][2] Demeton itself was introduced by Bayer in 1951 under the trade name Systox and was notable for being the first systemic insecticide.[1] Commercially, Demeton was sold as a mixture of two isomers: Demeton-O (the thiono isomer) and Demeton-S (the thiolo isomer), typically in a 35:65 ratio.[1][3]

Due to its high toxicity to humans, the use of Demeton has been largely discontinued and its registration was canceled by the United States Environmental Protection Agency in 1998.[1]

  • IUPAC Name: diethoxy-(2-ethylsulfanylethoxy)-sulfanylidene-λ5-phosphane[4]

  • Common Name: Demeton-O[4]

  • CAS Number: 298-03-3[4]

  • Synonyms: Demetonthione, O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate, Diethyl (2-(eththio)ethyl) thionophosphate.[5]

Chemical Structure and Physicochemical Properties

The molecular structure of Demeton-O consists of a central phosphorus atom double-bonded to a sulfur atom (a thionophosphate group), single-bonded to two ethoxy groups, and a 2-ethylthioethyl ether group.

Caption: Chemical structure of O,O-Diethyl O-2-ethylthioethyl phosphate (Demeton-O).

The physicochemical properties of Demeton-O are summarized in the table below. It is important to note that commercial "Demeton" is a mixture, and properties can vary.

PropertyValueSource(s)
Molecular Formula C8H19O3PS2[1][5]
Molar Mass 258.34 g/mol [1]
Appearance Colorless to amber oily liquid[1]
Odor Sulfurous[1]
Density 1.146 g/cm³[1]
Boiling Point 128 °C (262 °F; 401 K)[1]
Melting Point -43.8 °C[6]
Solubility in Water 2.0 g/100 mL[1]
Log P (octanol-water partition coefficient) 2.38[1]

Synthesis Pathway

The industrial production of Demeton yields a mixture of the O and S isomers. The synthesis involves the reaction of 2-hydroxyethylethyl sulfide with O,O-diethyl phosphorochloridothioate. This reaction is typically conducted in a solvent such as toluene in the presence of anhydrous sodium carbonate and metallic copper, which act as a base and catalyst, respectively.[1][3]

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 2-Hydroxyethylethyl sulfide conditions Toluene Anhydrous Na2CO3 Copper (catalyst) reactant2 O,O-Diethyl phosphorochloridothioate products Demeton-O (Thiono Isomer) + Demeton-S (Thiolo Isomer) conditions->products

Caption: General synthesis scheme for the Demeton isomer mixture.

This process results in an approximate 65:35 mixture of Demeton-S and Demeton-O.[1] The thiono isomer (Demeton-O) can be isomerized to the more toxic thiolo isomer (Demeton-S) through the application of heat.[1]

Biochemical Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for all organophosphates, including Demeton-O, is the inhibition of acetylcholinesterase (AChE).[7][8] AChE is a critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby terminating the nerve signal.[7]

The process of inhibition involves the following steps:

  • Metabolic Activation: Phosphorothioates like Demeton-O are not potent inhibitors themselves. They undergo metabolic oxidation in the body, where the sulfur atom is replaced by an oxygen atom, converting them into their highly reactive "oxon" analogues.[9] This bioactivation significantly increases their toxicity.

  • Phosphorylation of AChE: The activated organophosphate (the oxon) binds to the serine hydroxyl group in the active site of the AChE enzyme, forming a stable, covalent phosphate-enzyme complex.[7][10]

  • Enzyme Inactivation: This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

  • Acetylcholine Accumulation: The inactivation of AChE leads to an accumulation of acetylcholine in the synaptic cleft.[10][11]

  • Cholinergic Crisis: The excess acetylcholine continuously stimulates muscarinic and nicotinic receptors, leading to a state of hyperstimulation known as a cholinergic crisis. This results in a cascade of symptoms, including paralysis, seizures, respiratory failure, and ultimately, death.[10][12]

AChE_Inhibition OP Demeton-O (Thiono) Metabolism Metabolic Oxidation (Desulfuration) OP->Metabolism Oxon Demeton-O Oxon (Active Metabolite) Metabolism->Oxon AChE Active Acetylcholinesterase (AChE) Oxon->AChE Inhibition Products Choline + Acetic Acid AChE->Products Hydrolysis Inactive_AChE Phosphorylated AChE (Inactive) ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Accumulation ACh Accumulation ACh->Accumulation Build-up Crisis Cholinergic Crisis (Neurotoxicity) Accumulation->Crisis

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by Demeton-O.

Toxicology and Metabolism

Demeton can be absorbed through inhalation, ingestion, and dermal contact.[1] The toxicity of the commercial mixture is largely driven by the Demeton-S isomer, which is significantly more toxic than Demeton-O.

Acute Toxicity Data (Rats) [1]

Isomer Route LD50 (mg/kg body weight)
Demeton-S Oral 1.5

| Demeton-O | Oral | 7.5 |

The lowest lethal dose recorded in humans for the Demeton mixture is 171 µg/kg.[1] Symptoms of exposure are characteristic of a cholinergic crisis and include weakness, respiratory difficulties, uncoordinated movement, miosis (pupil constriction), salivation, and convulsions.[1][13]

Metabolism and Excretion

Both isomers of Demeton are metabolized in the liver primarily through oxidation of the thioether side chain.[1] This process occurs in two steps:

  • Sulfoxidation: The thioether is first oxidized to a more polar sulfoxide metabolite.

  • Sulfone Formation: Further oxidation converts the sulfoxide into a sulfone.[1][3]

These oxidized metabolites (sulfoxides and sulfones) are generally more potent cholinesterase inhibitors than the parent compounds.[2] The metabolites are then further degraded through hydrolysis and are primarily excreted in the urine.[1] In rats, 50-70% of an orally administered dose of Demeton is excreted within 24 hours.[1]

Metabolism_Pathway DemetonO Demeton-O (Thiono) SulfoxideO Demeton-O Sulfoxide DemetonO->SulfoxideO Oxidation SulfoneO Demeton-O Sulfone SulfoxideO->SulfoneO Oxidation Excretion Hydrolysis & Excretion SulfoneO->Excretion

Caption: Metabolic oxidation pathway of Demeton-O.

Analytical Methodologies

The analysis of Demeton-O and its related compounds in environmental or biological samples is crucial for exposure assessment and regulatory monitoring.

Residue Analysis

A traditional and effective method for the analysis of Demeton and its metabolites involves a two-step process:

  • Oxidation: All Demeton-related residues (the parent sulfide, the sulfoxide, and the sulfone) in the sample extract are oxidized to the corresponding sulfone. This is typically achieved using a strong oxidizing agent like potassium permanganate.[3] This step is crucial because it consolidates multiple analytes into a single, stable compound for quantification.

  • Quantification: The resulting sulfone is then quantified using gas-liquid chromatography (GLC), often with a phosphorus-specific detector such as a flame photometric detector (FPD) or an alkali flame detector (AFD).[3][14]

More contemporary methods utilize liquid chromatography coupled with mass spectrometry (LC-MS), which offers higher sensitivity and specificity for the simultaneous determination of the parent compound and its various metabolites without the need for a prior oxidation step.[3]

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

To assess the biological activity of Demeton-O or its metabolites, an in vitro acetylcholinesterase inhibition assay is commonly employed. The Ellman method is a widely used colorimetric technique for this purpose.[2][3]

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of AChE activity on acetylthiocholine) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB). The rate of color formation is directly proportional to AChE activity and is measured spectrophotometrically at 412 nm.[2]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (e.g., 0.1 M, pH 8.0).

    • AChE enzyme solution (e.g., 1 U/mL in buffer).

    • Substrate solution: Acetylthiocholine iodide (ATCI) (e.g., 14 mM in buffer).

    • Ellman's Reagent: DTNB (e.g., 10 mM in buffer).

    • Test Compound: Prepare a series of dilutions of Demeton-O (or its metabolite) in an appropriate solvent (e.g., DMSO) and then dilute further in buffer.

  • Assay Procedure (in a 96-well plate):

    • To respective wells, add 10 µL of the test compound solution (or control/blank).

    • Add 10 µL of the AChE enzyme solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set pre-incubation time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[3]

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.[3]

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the inhibitor.

    • Determine the percentage of enzyme inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[2]

References

  • Demeton - Wikipedia. [Link]

  • Pessah, I. N., & Lein, P. J. (2023). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. International Journal of Molecular Sciences, 24(20), 15459. [Link]

  • EXTOXNET TIBs - Cholinesterase Inhibition. Oregon State University. [Link]

  • Wadia, R. S. (1971). Cholinesterase inhibition by organophosphorus compounds and its clinical effects. Postgraduate Medical Journal, 47(550), 502–507. [Link]

  • Demeton-O | C8H19O3PS2 | CID 9273. PubChem. [Link]

  • Demeton-O. AERU. [Link]

  • O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE. gsrs. [Link]

  • Demeton-O-methyl (Ref: ENT 18862). AERU - University of Hertfordshire. [Link]

  • Case Study 31: Cholinesterase-Inhibiting Pesticide Toxicity. National Academies of Sciences, Engineering, and Medicine. [Link]

  • Masson, P., & Nachon, F. (2012). Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. Accounts of Chemical Research, 45(5), 784–794. [Link]

  • Demeton-O-methyl sulfone. AERU - University of Hertfordshire. [Link]

  • Demeton. DrugFuture. [Link]

  • Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester. NIST WebBook. [Link]

  • O,o-diethyl o-2-ethylthioethyl phosphate (C8H19O4PS). PubChemLite. [Link]

  • Demeton-S in freshwater and marine water. Australian and New Zealand Guidelines for Fresh and Marine Water Quality. [Link]

  • O,O-diethyl phosphorothioate | C4H11O3PS | CID 655. PubChem. [Link]

  • Diethylphosphate (DEP). EWG || Human Toxome Project. [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. PubMed. [Link]

  • Dieng, T., Fraix, A., Salaün, J.-Y., Dez, I., Klein Gebbink, R. J. M., van Koten, G., & Jaffrès, P.-A. (2008). Synthesis of O,O-Diethyl Arylthiophosphonate from O-Aryl-O,O-diethylthiophosphate. Synlett, 2008(20), 3121–3124. [Link]

  • Analytical method for the determination of O,O-diethyl phosphate and O,O-diethyl thiophosphate in faecal samples. ResearchGate. [Link]

  • Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. ResearchGate. [Link]

  • Kaboudin, B., & Farjadian, F. (2006). Synthesis of phosphorothioates using thiophosphate salts. Beilstein Journal of Organic Chemistry, 2, 10. [Link]

  • Novel synthesis of some organophosphorus derivatives as chemotherapeutants against fungal pathogens of sugracane. Der Pharma Chemica. [Link]

  • DIETHYL PHOSPHATE. precisionFDA. [Link]

  • Diethylphosphite - Wikipedia. [Link]

  • Potentiation of theToxicity of Insecticidal Organic Phosphates. CABI Digital Library. [Link]

  • Assessment of the endocrine-disrupting effects of diethyl phosphate, a nonspecific metabolite of organophosphorus pesticides, by in vivo and in silico approaches. ResearchGate. [Link]

  • Thionazin (Ref: AC 18133 ). AERU - University of Hertfordshire. [Link]

  • Parathion - Wikipedia. [Link]

  • Pesticide Toxicity Profile: Organophosphate Pesticides. Florida Online Journals. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

  • O,O-Diethyl phosphorodithioate. Haz-Map. [Link]

  • Method 622.1: The Determination of Thiophosphate Pesticides in Municipal and Industrial Wastewater. EPA. [Link]

  • Chemical studies on insecticides II: The hydrolysis of OO′-diethyl- and -dimethyl-O″-p-nitrophenyl thiophosphonate (parathion and dimethylparathion (E 605)). ResearchGate. [Link]

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Exploratory

Demeton-O CAS 298-03-3 physical and chemical data

An In-depth Technical Guide to the Physical and Chemical Data of Demeton-O (CAS 298-03-3) Introduction Demeton-O, identified by CAS Registry Number 298-03-3, is an organothiophosphate compound. It is one of two isomers t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physical and Chemical Data of Demeton-O (CAS 298-03-3)

Introduction

Demeton-O, identified by CAS Registry Number 298-03-3, is an organothiophosphate compound. It is one of two isomers that constitute the commercial pesticide known as Demeton, the other being Demeton-S.[1][2] Historically used as a potent systemic insecticide and acaricide, its application has been largely discontinued in many regions due to its high toxicity to non-target organisms, including humans.[3][4] The primary mechanism of action for Demeton-O is the inhibition of the enzyme acetylcholinesterase (AChE), a critical component in the nervous systems of both insects and mammals.[5][6] This guide provides a comprehensive overview of the core physical and chemical data of Demeton-O, intended for researchers, scientists, and professionals in drug development and toxicology.

Chemical Identity and Structure

Demeton-O is the thiono isomer of the Demeton mixture, characterized by a phosphorus-sulfur double bond.[6]

  • IUPAC Name: O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate[2]

  • CAS Registry Number: 298-03-3[3]

  • Synonyms: Demetonthione, Thiolmecaptophos, Di-septon, O,O-Diethyl O-2-(ethylthio)ethyl phosphorothioate[3][7]

  • Molecular Formula: C₈H₁₉O₃PS₂[3][8][9]

  • Molecular Weight: 258.34 g/mol [1][7][8][9]

  • Chemical Identifiers:

    • SMILES: CCOP(=S)(OCC)OCCSCC[3][9]

    • InChI: InChI=1S/C8H19O3PS2/c1-4-9-12(13,10-5-2)11-7-8-14-6-3/h4-8H2,1-3H3[3]

    • InChIKey: DGLIBALSRMUQDD-UHFFFAOYSA-N[3]

Physical Properties

Demeton-O is typically a liquid under standard conditions, with a distinct odor characteristic of sulfur-containing compounds.[10][11] Its physical properties are summarized in the table below.

PropertyValueSource(s)
Appearance Colorless to pale yellow or light brown oily liquid[3][10][12]
Odor Characteristic sulfur compound odor[10][11]
Melting Point -13 °C to -43.8 °C[10][13]
Boiling Point 134 °C at 2 mmHg[1][14]
Flash Point 2 °C (35.6 °F) (closed cup)[13][15]
Specific Gravity 1.183 at 20 °C[14]
Vapor Pressure 0.00026 mmHg at 20 °C[14]
Water Solubility 2 g/L (2000 mg/L) at room temperature[10]
Organic Solvent Solubility Soluble in most organic solvents, including ethanol, propylene glycol, and toluene.[1][3][11]

Chemical Properties and Reactivity

Stability and Hydrolysis

Demeton-O is susceptible to hydrolysis, a process that is significantly accelerated under alkaline conditions.[10][11] The rate of degradation is highly dependent on pH. At a pH of 9 and a temperature of 70°C, its half-life is approximately 1.25 hours.[10] In contrast, under acidic to neutral conditions (pH 1-5), the half-life extends to over 11 hours.[10] At 20°C and a highly alkaline pH of 13, 50% of the thiono-isomer hydrolyzes in 75 minutes.[10]

Incompatibilities and Hazardous Reactions

This compound is incompatible with strong oxidizing agents and strong bases.[10][14] Contact with these substances can lead to rapid decomposition. Upon heating, Demeton-O decomposes to produce toxic and irritating fumes, including oxides of sulfur and phosphorus.[16][17] Formulations containing organic solvents may be flammable and can form explosive mixtures with air.[10][15]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological action of Demeton-O is the inhibition of acetylcholinesterase (AChE).[5][6]

Causality of Action:

  • Binding: Demeton-O, as an organophosphate, phosphorylates the serine hydroxyl group within the active site of the AChE enzyme.

  • Inactivation: This binding forms a stable, covalent bond, rendering the enzyme inactive.

  • Acetylcholine Accumulation: Normally, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft. With AChE inhibited, ACh accumulates.[5]

  • Overstimulation: The excess ACh leads to continuous and excessive stimulation of cholinergic receptors in the nervous system.

  • Toxic Effect: This overstimulation results in a cholinergic crisis, characterized by neuromuscular paralysis, respiratory failure, and ultimately, death in target organisms.[3][5]

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by Demeton-O.

Metabolism and Environmental Fate

In biological systems (both plants and animals) and in the environment, Demeton-O undergoes metabolic oxidation.[4][18] The thioether group is oxidized first to a sulfoxide and subsequently to a more stable sulfone.[18][19] This metabolic transformation is significant because the resulting metabolites are often more potent AChE inhibitors than the parent compound.[18] The primary degradation pathways in the environment are hydrolysis and microbial action, with photolysis considered a minor contributor.[19]

Metabolism_Pathway parent Demeton-O (Thioether) sulfoxide Demeton-O Sulfoxide parent->sulfoxide Oxidation sulfone Demeton-O Sulfone (More Stable & Potent) sulfoxide->sulfone Oxidation

Caption: Metabolic oxidation pathway of Demeton-O.

Toxicological Profile

Demeton-O is classified as highly toxic to mammals through oral, dermal, and inhalation routes of exposure.[5][11]

  • Toxicity Class: Category I (Highly Toxic)[11]

  • Acute Toxicity (as Demeton mixture):

    • Oral LD₅₀ (rat): 2.5 - 6.2 mg/kg[1][11]

    • Dermal LD₅₀ (rat): 8.2 - 14.0 mg/kg[1][11]

  • Symptoms of Exposure: Exposure can lead to a rapid onset of cholinergic symptoms, including headaches, dizziness, blurred vision, nausea, vomiting, abdominal cramps, muscle weakness, convulsions, respiratory distress, and in severe cases, death.[4][5][17]

  • Hazard Statements: H300 (Fatal if swallowed), H310 (Fatal in contact with skin), H400 (Very toxic to aquatic life).[10]

Analytical Methodologies

The detection and quantification of Demeton-O and its metabolites in environmental and biological samples are typically performed using chromatographic techniques. Standardized protocols often employ Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with sensitive detectors, such as a Flame Photometric Detector (FPD), a Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometry (MS), to achieve the necessary selectivity and low detection limits.

Generalized Workflow for Sample Analysis:

  • Sample Collection: Obtain a representative sample (e.g., water, soil, plant tissue, biological fluid).

  • Extraction: Use a suitable organic solvent (e.g., acetonitrile, ethyl acetate) and technique (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte from the sample matrix.

  • Clean-up: Pass the extract through a clean-up column (e.g., silica gel, Florisil) to remove interfering co-extractives.

  • Concentration: Evaporate the solvent to concentrate the sample to a known volume.

  • Instrumental Analysis: Inject the final extract into the GC or HPLC system for separation and detection.

  • Quantification: Compare the analyte's response to that of certified reference standards to determine its concentration.

Conclusion

Demeton-O (CAS 298-03-3) is a highly toxic organothiophosphate with well-defined physical and chemical properties. Its potent insecticidal activity stems from the irreversible inhibition of acetylcholinesterase, a mechanism that also underlies its significant hazard to mammals and other non-target species. Its susceptibility to hydrolysis, particularly in alkaline environments, and its metabolic oxidation to more potent sulfoxide and sulfone derivatives are critical factors governing its environmental fate and toxicological profile. A thorough understanding of this data is essential for risk assessment, environmental monitoring, and the development of safer alternatives.

References

  • Merck Index. Demeton. [Link]

  • Agriculture and Environment Research Unit (AERU). (2025, November 26). Demeton-O. [Link]

  • National Center for Biotechnology Information, PubChem. Demeton. [Link]

  • National Center for Biotechnology Information, PubChem. Demeton-O. [Link]

  • Wikipedia. Demeton. [Link]

  • U.S. Environmental Protection Agency. (1985, February 27). Pesticide Fact Sheet: Demeton. [Link]

  • Alan Wood's Compendium of Pesticide Common Names. demeton-O data sheet. [Link]

  • Chem-Supply. (2024, August 23). Demeton O Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Wikipedia. Demeton-S-methyl. [Link]

  • International Programme on Chemical Safety (IPCS). ICSC 0429 - DEMETON-O-METHYL. [Link]

  • U.S. Environmental Protection Agency, Integrated Risk Information System (IRIS). Demeton | CASRN 8065-48-3. [Link]

  • Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (2026, January 31). Demeton-O-methyl (Ref: ENT 18862). [Link]

  • FAO/WHO. (1967). 082. Demeton (FAO/PL:1967/M/11/1). [Link]

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Foundational

Mechanistic Profiling of O,O-Diethyl O-2-ethylthioethyl phosphate: Acetylcholinesterase Inhibition and Toxicodynamics

Executive Summary O,O-Diethyl O-2-ethylthioethyl phosphate (Formula: C₈H₁₉O₄PS) is a highly potent organophosphate (OP) compound[1]. Recognized structurally as the oxygen analog (oxon) of the agricultural pesticide Demet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

O,O-Diethyl O-2-ethylthioethyl phosphate (Formula: C₈H₁₉O₄PS) is a highly potent organophosphate (OP) compound[1]. Recognized structurally as the oxygen analog (oxon) of the agricultural pesticide Demeton-O, it serves as the primary molecular effector of the parent compound's neurotoxicity. For researchers and drug development professionals focusing on neurotoxicology and countermeasure development, understanding the precise mechanism by which this oxon inhibits Acetylcholinesterase (AChE) is critical. This whitepaper provides an in-depth mechanistic analysis of its bioactivation, target interaction, and the subsequent "aging" of the enzyme, alongside field-proven experimental protocols for kinetic profiling.

Toxicokinetics: Electrophilic Bioactivation

The parent compound, Demeton-O (a phosphorothioate containing a P=S bond), is a relatively weak AChE inhibitor in vitro. However, in vivo, it exhibits profound mammalian toxicity due to rapid hepatic biotransformation[2].

The Causality of Activation: Cytochrome P450 enzymes in the liver catalyze the oxidative desulfuration of Demeton-O, replacing the sulfur atom with oxygen to form O,O-Diethyl O-2-ethylthioethyl phosphate[3]. Oxygen is significantly more electronegative than sulfur. This substitution highly polarizes the P=O bond, withdrawing electron density from the central phosphorus atom. Consequently, the phosphorus becomes highly electrophilic—primed for a nucleophilic attack by the catalytic serine residue within the AChE active site.

Bioactivation Demeton Demeton-O (Phosphorothioate, P=S) CYP Hepatic CYP450 Oxidative Desulfuration Demeton->CYP Oxon O,O-Diethyl O-2-ethylthioethyl phosphate (Active Oxon, P=O) CYP->Oxon Bioactivation AChE AChE Active Site (Ser203) Oxon->AChE Nucleophilic Attack Inhibited Phosphorylated AChE (Toxic Lesion) AChE->Inhibited Leaving Group Departure

Fig 1. Bioactivation of Demeton-O to its active oxon and subsequent AChE targeting.

Molecular Mechanism of AChE Inhibition

The primary mechanism of OP toxicity is the irreversible inhibition of AChE, the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) to terminate synaptic transmission[4].

The active site of human AChE features a catalytic triad composed of Ser203, His447, and Glu334 . The mechanism of action proceeds as follows:

  • Michaelis Complex Formation: The oxon enters the active site gorge, aligning its electrophilic phosphorus with the hydroxyl group of Ser203.

  • Nucleophilic Attack: His447 acts as a general base, abstracting a proton from Ser203 and increasing its nucleophilicity. The serine oxygen attacks the phosphorus atom[5].

  • Leaving Group Departure: A pentavalent transition state is formed, followed by the cleavage of the most labile P-O bond. Because the sulfur atom in the 2-(ethylthio)ethoxy group exerts an electron-withdrawing inductive effect, the corresponding alcohol (2-(ethylthio)ethanol) has a lower pKa than ethanol. Thus, the 2-(ethylthio)ethoxy group acts as the preferred leaving group.

  • Enzyme Phosphorylation: The departure of the leaving group yields a stable, diethyl-phosphorylated AChE complex. The active site is sterically and chemically blocked, leading to a lethal accumulation of ACh in the synaptic cleft[4].

The "Aging" Phenomenon and Therapeutic Resistance

While initial phosphorylation is theoretically reversible using strong nucleophiles like oximes (e.g., Pralidoxime/2-PAM), the diethyl-phosphorylated enzyme undergoes a secondary, spontaneous reaction known as "aging."

The Causality of Aging: Aging involves the scission of the O-C bond of one of the remaining ethyl groups on the phosphate moiety (dealkylation). This reaction is catalyzed by the acidic microenvironment of the AChE active site. The loss of the alkyl group leaves behind a negatively charged monoethyl-phosphoryl-AChE complex. This localized negative charge electrostatically repels the anionic oxime reactivators, rendering the enzyme permanently inactivated and resistant to current medical countermeasures.

Kinetics E_I AChE + Oxon Inhibitor Complex Reversible Michaelis Complex (AChE·Oxon) E_I->Complex k1 (Association) Complex->E_I k-1 (Dissociation) Phos Phosphorylated AChE (Inactive) Complex->Phos k2 (Phosphorylation) Aged Aged AChE (Dealkylated, Irreversible) Phos->Aged k4 (Aging) Reactivated Reactivated AChE (Functional) Phos->Reactivated k3 (Reactivation) Oxime Oxime Therapy (e.g., 2-PAM) Oxime->Phos Nucleophilic attack

Fig 2. Kinetic pathways of AChE inhibition, reactivation, and aging by the oxon.

Experimental Protocols: Kinetic Profiling

To evaluate the toxicodynamics of O,O-Diethyl O-2-ethylthioethyl phosphate, researchers must employ self-validating kinetic assays. The standard is the modified Ellman's method.

Protocol 1: Determination of Bimolecular Rate Constant ( )

Rationale: Acetylthiocholine (ATCh) is used as a synthetic substrate. Its hydrolysis yields thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow chromophore (TNB) measurable at 412 nm. This allows real-time, continuous monitoring of enzyme velocity.

Self-Validating System Setup:

  • Blank Control: Buffer + DTNB + ATCh (Measures spontaneous, non-enzymatic hydrolysis of ATCh. Must be subtracted from all readings).

  • Positive Enzyme Control: Buffer + DTNB + ATCh + AChE (Establishes 100% baseline uninhibited velocity,

    
    ).
    

Step-by-Step Methodology:

  • Prepare 0.1 M Sodium Phosphate buffer (pH 8.0). Causality: pH 8.0 ensures optimal AChE activity and maximizes the ionization of the thiocholine sulfhydryl group for rapid reaction with DTNB.

  • In a 96-well microplate, add 200 µL of buffer containing 0.3 mM DTNB and 0.02 U/mL recombinant human AChE.

  • Add the oxon inhibitor at varying concentrations (e.g., 10 nM to 1 µM) ensuring pseudo-first-order conditions (

    
    ).
    
  • Incubate for precise time intervals (e.g., 0, 5, 10, 15, 20 minutes) at 25°C.

  • Quench the inhibition phase by adding 0.5 mM ATCh to initiate the residual activity assay.

  • Measure absorbance at 412 nm continuously for 2 minutes.

  • Data Analysis: Calculate residual velocity (

    
    ). Plot 
    
    
    
    versus incubation time to find the apparent rate constant (
    
    
    ), then plot
    
    
    versus inhibitor concentration to derive the bimolecular rate constant (
    
    
    ).
Protocol 2: Oxime Reactivation and Aging Assay

Rationale: To determine the therapeutic window before the diethyl-phosphorylated enzyme undergoes irreversible dealkylation.

Step-by-Step Methodology:

  • Inhibit AChE with a concentration of oxon yielding >90% inhibition within 15 minutes.

  • Remove excess unbound inhibitor using a spin-column size-exclusion chromatography (e.g., Sephadex G-50). Causality: Failure to remove free oxon will result in continuous re-inhibition of the enzyme as soon as the oxime reactivates it, confounding the data.

  • Aliquot the inhibited enzyme and incubate at 37°C.

  • At specific time points (e.g., 0, 12, 24, 48 hours), extract an aliquot and treat with 1 mM Pralidoxime (2-PAM) for 30 minutes.

  • Measure AChE activity using the Ellman method described in Protocol 1.

  • Self-Validation: Run a parallel uninhibited AChE control treated with 2-PAM to ensure the oxime does not intrinsically alter baseline enzyme kinetics or react directly with DTNB.

Quantitative Data Summary

Because specific literature values for the exact Demeton-O oxon are highly specialized, the table below summarizes the representative kinetic parameters for analogous diethyl phosphate AChE inhibitors (such as paraoxon) to provide a structural benchmark for drug developers.

Kinetic ParameterRepresentative Value Range (Diethyl Phosphates)Biological / Clinical Significance
Bimolecular Rate Constant (

)

High potency; rapid onset of cholinergic crisis upon exposure.
IC₅₀ (30 min incubation)

Sub-micromolar affinity necessitates strict handling protocols and rapid medical intervention.
Aging Half-life (

)

Prolonged therapeutic window for oxime administration compared to dimethyl phosphates (~3.7h) or soman (~2 min).
Spontaneous Reactivation (

)

Clinically negligible; without oxime therapy, the enzyme is functionally destroyed.

References

  • Source: herts.ac.
  • Source: drugfuture.
  • Source: msdvetmanual.
  • Source: ncats.
  • Source: nih.
  • Source: wikipedia.

Sources

Exploratory

Toxicological Profiling of O,O-Diethyl O-2-ethylthioethyl Phosphate: Mechanisms, Kinetics, and Analytical Methodologies

Executive Overview O,O-Diethyl O-2-ethylthioethyl phosphate (CAS Registry Number: 23052-51-9), commonly identified in toxicological literature as Demeton-O oxygen analog or Demeton-O oxon , is a highly potent organophosp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

O,O-Diethyl O-2-ethylthioethyl phosphate (CAS Registry Number: 23052-51-9), commonly identified in toxicological literature as Demeton-O oxygen analog or Demeton-O oxon , is a highly potent organophosphate (OP) compound. It serves as the active, highly toxic metabolite of the agricultural organothiophosphate insecticide Demeton-O.

From a mechanistic standpoint, the parent compound (Demeton-O) is a pro-toxicant. It requires metabolic bioactivation to exert its full neurotoxic effects. The substitution of the sulfur atom (P=S) with an oxygen atom (P=O) dramatically increases the electrophilicity of the phosphorus center. This structural shift transforms the molecule into a potent, irreversible inhibitor of mammalian acetylcholinesterase (AChE), precipitating a severe cholinergic crisis. Understanding the toxicokinetics and analytical profiling of this specific oxon is critical for forensic toxicology, environmental monitoring[1][2], and the development of novel medical countermeasures (e.g., advanced oxime reactivators).

Toxicokinetics and Metabolic Bioactivation

The causality of Demeton-O oxon's toxicity is deeply rooted in mammalian hepatic metabolism. Organothiophosphates containing a P=S bond are relatively poor inhibitors of AChE because sulfur is less electronegative than oxygen, resulting in a weaker partial positive charge on the phosphorus atom.

Upon absorption (via dermal, inhalation, or gastrointestinal routes), the parent compound undergoes rapid Phase I metabolism in the liver. Hepatic Cytochrome P450 (CYP450) enzymes catalyze an oxidative desulfuration reaction. This process strips the sulfur atom and replaces it with oxygen, yielding O,O-Diethyl O-2-ethylthioethyl phosphate[3].

This bioactivation is the critical bottleneck in OP toxicity. The resulting oxon is highly lipophilic, allowing it to rapidly cross the blood-brain barrier (BBB) and infiltrate both the central and peripheral nervous systems.

Bioactivation A Demeton-O (Pro-toxicant: P=S) B Hepatic CYP450 Oxidative Desulfuration A->B Absorption & Transport C Demeton-O Oxon (Active: P=O) CAS: 23052-51-9 B->C Bioactivation D AChE Active Site (Ser203 Phosphorylation) C->D Covalent Binding E Cholinergic Crisis (SLUDGE Syndrome) D->E ACh Accumulation

Caption: Metabolic bioactivation of Demeton-O to its oxon analog and subsequent cholinergic toxidrome.

Molecular Mechanism of Toxicity: AChE Phosphorylation

The primary toxicological target of O,O-Diethyl O-2-ethylthioethyl phosphate is the serine hydrolase family, predominantly Acetylcholinesterase (AChE) .

The Phosphorylation Event

AChE normally hydrolyzes the neurotransmitter acetylcholine (ACh) into choline and acetate. The active site of mammalian AChE contains a catalytic triad (Ser203, His447, and Glu327). When the Demeton-O oxon enters the active site gorge, it acts as a hemisubstrate. The hydroxyl group of Ser203 executes a nucleophilic attack on the highly electrophilic phosphorus atom of the oxon. This results in the cleavage of the leaving group (the O-2-ethylthioethyl moiety) and the formation of a covalently phosphorylated enzyme .

The "Aging" Phenomenon

Unlike the transient acetylation caused by normal ACh hydrolysis (which resolves in microseconds), the phosphorylated enzyme is highly stable. Over time, the OP-AChE complex undergoes a secondary spontaneous reaction known as aging . This involves the dealkylation (loss of one of the ethyl groups) of the bound organophosphate moiety. Once aged, the enzyme-inhibitor complex becomes completely refractory to spontaneous hydrolysis and cannot be rescued by standard oxime reactivators (e.g., Pralidoxime/2-PAM), necessitating the de novo synthesis of AChE to restore neurological function.

Mammalian Toxidrome (Clinical Presentation)

The irreversible inhibition of AChE leads to a massive accumulation of acetylcholine in the synaptic clefts and neuromuscular junctions, resulting in the overstimulation of both muscarinic and nicotinic receptors. This manifests in a classic toxidrome documented in :

  • Muscarinic Effects (SLUDGE Syndrome): Salivation, Lacrimation, Urination, Defecation, Gastrointestinal distress, and Emesis. Bradycardia and severe bronchorrhea are the primary drivers of early mortality.

  • Nicotinic Effects: Muscle fasciculations, cramping, weakness, and eventual flaccid paralysis (including the diaphragm, leading to respiratory failure).

  • Central Nervous System (CNS) Effects: Confusion, ataxia, generalized seizures, and central respiratory depression.

Quantitative Toxicological Data

The following table summarizes the core physicochemical and toxicological parameters of the Demeton-O oxygen analog.

ParameterValueReference / Note
IUPAC Name O,O-Diethyl O-[2-(ethylthio)ethyl] phosphate
CAS Registry Number 23052-51-9
Molecular Formula C8H19O4PS[3]
Molecular Weight 242.27 g/mol
Monoisotopic Mass 242.074 Da[3]
SMILES CCOP(=O)(OCC)OCCSCCStructural Identifier[3]
Primary Target Acetylcholinesterase (AChE)Covalent phosphorylation of Ser203

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems for evaluating the toxicity and pharmacokinetics of Demeton-O oxon.

Protocol 1: In Vitro Quantification of AChE Inhibition (Modified Ellman’s Assay)

The remains the gold standard for measuring AChE activity. This protocol relies on the reaction between thiocholine (produced by the enzymatic hydrolysis of the synthetic substrate acetylthiocholine) and DTNB to produce a yellow chromophore.

Rationale & Causality: We utilize a 0.1 M Sodium Phosphate buffer at pH 8.0. This specific pH is chosen because it perfectly balances the physiological optimum for mammalian AChE activity with the alkaline requirement for the optimal ionization of the DTNB thiol reaction.

Step-by-Step Methodology:

  • Preparation: Homogenize mammalian brain tissue or isolate erythrocytes in 0.1 M Sodium Phosphate buffer (pH 8.0) containing 0.1% Triton X-100 to solubilize membrane-bound AChE.

  • Reagent Addition: In a 96-well microplate, add 10 µL of the enzyme source to 170 µL of working buffer containing 0.3 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)).

  • Inhibitor Incubation: Add 10 µL of Demeton-O oxon (serial dilutions from

    
     to 
    
    
    
    M). Incubate at 37°C for exactly 15 minutes. Self-Validation: Always include a vehicle control (baseline activity) and a positive control (e.g., Paraoxon) to validate assay sensitivity.
  • Substrate Initiation: Initiate the reaction by adding 10 µL of 1 mM Acetylthiocholine Iodide (ATChI).

  • Kinetic Readout: Immediately measure the absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC50 using non-linear regression of the initial velocity (

    
    ) versus inhibitor concentration.
    

EllmanProtocol Step1 1. Tissue Homogenization (0.1M Phosphate Buffer, pH 8.0) Step2 2. Addition of DTNB (Chromogenic Reagent) Step1->Step2 Maintain physiological pH Step3 3. Inhibitor Incubation (Demeton-O Oxon Dosing) Step2->Step3 Establish baseline Step4 4. Substrate Addition (Acetylthiocholine Iodide) Step3->Step4 Allow phosphorylation Step5 5. Spectrophotometry (Absorbance at 412 nm) Step4->Step5 Thiocholine + DTNB -> TNB

Caption: Step-by-step workflow of the modified Ellman assay for quantifying AChE inhibition.

Protocol 2: LC-MS/MS Bioanalysis of Demeton-O Oxon in Plasma

Because oxons are highly electrophilic, they are notoriously unstable in aqueous and biological matrices, prone to rapid spontaneous hydrolysis.

Rationale & Causality: To prevent ex vivo degradation of the oxon before analysis, plasma samples must be immediately stabilized. We utilize sample acidification and cold-temperature extraction to arrest hydrolysis.

Step-by-Step Methodology:

  • Sample Stabilization: Immediately upon collection, spike 100 µL of mammalian plasma with 5 µL of 10% formic acid to lower the pH and halt endogenous esterase activity.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (containing an isotopically labeled internal standard) to the plasma. Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Mass Spectrometry Detection: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for Demeton-O oxon (e.g., m/z 243.1

    
     specific product ions)[3].
    

References

  • PubChem Database. "O,O-Diethyl O-2-ethylthioethyl phosphate (CID 89979)." National Center for Biotechnology Information. Available at:[Link]

  • NCATS Inxight Drugs. "O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE (UNII: 34S7E43J6G)." National Center for Advancing Translational Sciences, NIH. Available at:[Link]

  • EPA CompTox Chemicals Dashboard. "O,O-Diethyl O-2-ethylthioethyl phosphate (DTXSID00177620)." U.S. Environmental Protection Agency. Available at:[Link]

  • Ellman, G. L., et al. "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology 7.2 (1961): 88-95. Available at:[Link]

  • Robb, E. L., et al. "Organophosphate Toxicity." StatPearls Publishing, Treasure Island (FL), 2023. Available at:[Link]

Sources

Foundational

Environmental Fate and Soil Kinetics of Demeton-O: A Technical Whitepaper

Executive Summary Demeton-O (O,O-diethyl O-[2-(ethylsulfanyl)ethyl] phosphorothioate) is the thiono isomer of the legacy organophosphate insecticide Demeton (Systox). While its agricultural use has been heavily restricte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Demeton-O (O,O-diethyl O-[2-(ethylsulfanyl)ethyl] phosphorothioate) is the thiono isomer of the legacy organophosphate insecticide Demeton (Systox). While its agricultural use has been heavily restricted or banned globally, understanding its environmental fate, degradation kinetics, and soil half-life remains critical for legacy site remediation, toxicological modeling, and environmental risk assessment. This whitepaper synthesizes the physicochemical properties, mechanistic degradation pathways, and standardized experimental protocols required to accurately profile the soil kinetics of Demeton-O.

Physicochemical Properties Influencing Soil Fate

The environmental behavior of Demeton-O is dictated by its molecular structure—specifically the presence of a thioether group and a phosphorothioate ester. These functional groups make the molecule highly susceptible to both microbial oxidation and pH-dependent hydrolysis.

Table 1: Physicochemical and Environmental Fate Properties of Demeton-O

PropertyValueEnvironmental Implication
Molecular Weight 258.3 g/mol Standard diffusion and mobility for low-MW organophosphates.
Water Solubility ~60 mg/L (at 20°C)Moderate potential for aqueous transport and leaching.
Soil Sorption (Koc) 70High mobility; indicates low adsorption to soil organic matter.
Soil Half-Life (DT50) ~15 days (Moderate)Rapid initial degradation, but metabolites may exhibit transient persistence.
Vapor Pressure 38 mPa (at 20°C)Moderate volatility; surface applications may experience volatilization.

Data synthesized from the [1] and [2].

Mechanistic Pathways of Soil Degradation

Demeton-O undergoes rapid transformation in the soil matrix through a combination of biotic (microbial) and abiotic (hydrolysis) processes.

  • Thioether Oxidation (Biotic): Soil microorganisms rapidly oxidize the thioether sulfur to form Demeton-O sulfoxide . This intermediate is subsequently oxidized into the more stable Demeton-O sulfone . This metabolic transformation is critical, as the resulting sulfone is generally more resistant to further degradation than its precursor[3].

  • Desulfuration (Biotic/Abiotic): A parallel pathway involves the oxidation of the P=S bond to a P=O bond, forming the highly toxic oxon analog.

  • Ester Hydrolysis (Abiotic): The ester bonds are highly susceptible to hydrolysis, a process dictated by soil pH. Under alkaline conditions, hydrolysis accelerates dramatically, cleaving the molecule into non-toxic diethyl thiophosphoric acid (DETP) and mercaptan derivatives[4].

Pathway A Demeton-O (Thioether, P=S) B Demeton-O Sulfoxide A->B Microbial/Chemical Oxidation D Oxon Analog (P=O formation) A->D Desulfuration E Hydrolysis Products (e.g., DETP) A->E Hydrolysis (pH dependent) C Demeton-O Sulfone B->C Further Oxidation B->E Hydrolysis C->E Hydrolysis D->E Hydrolysis

Major soil degradation pathways of Demeton-O via oxidation and hydrolysis.

Kinetic Profiling: Half-Life in Soil

The half-life (DT50) of Demeton-O in soil is classified as "moderate." Historical data indicates a typical aerobic soil half-life of approximately 15 days [1]. However, this kinetic rate is not absolute; it is a dynamic variable influenced by environmental parameters:

  • pH Sensitivity: According to [5], the hydrolysis kinetics of demeton are highly pH-dependent. At pH 9 and elevated temperatures, the half-life plummets to roughly 1.25 hours. Conversely, in acidic environments (pH 1–5), the half-life extends significantly (>11 hours in pure aqueous systems, translating to prolonged persistence in acidic soils).

  • Mobility: With a Koc of 70, Demeton-O does not tightly bind to humic substances. This low sorption coefficient means the compound remains bioavailable to degrading microbes in the soil pore water, accelerating its primary degradation but also increasing its leaching potential into groundwater.

Experimental Protocol: Determining Soil Half-Life

To establish a self-validating system for measuring the aerobic transformation of Demeton-O in soil, researchers must utilize standardized frameworks, such as the OECD Test Guideline 307 .

Workflow S1 Soil Preparation S2 14C Dosing S1->S2 S3 Dark Incubation S2->S3 S4 Solvent Extraction S3->S4 S5 LC-MS/MS Analysis S4->S5

Step-by-step workflow for determining Demeton-O soil half-life via OECD 307.

Step-by-Step Methodology
  • Soil Collection & Characterization: Collect agricultural topsoil (0–20 cm depth). Sieve through a 2 mm mesh. Determine the Maximum Water Holding Capacity (MWHC), pH, organic carbon content, and microbial biomass. Adjust moisture to 40–50% MWHC.

  • Radiolabeled Dosing: Apply 14C-radiolabeled Demeton-O (labeled at the ethyl or thioethyl moiety) to the soil surface to achieve a concentration reflecting standard historical field application rates (e.g., 0.5–1.0 mg/kg).

  • Incubation: Incubate the dosed soil in the dark at 20 ± 2 °C in a flow-through biometer flask system. Equip the system with sequential traps (e.g., ethylene glycol for volatile organics, and 2M NaOH for 14CO2).

  • Sampling & Extraction: Sample at predefined intervals (e.g., Days 0, 1, 3, 7, 14, 21, 30, and 60). Extract the soil using a sequential polar/non-polar solvent mixture (e.g., Acetonitrile/Water, followed by pure Acetonitrile).

  • Analytical Quantification:

    • Use Liquid Scintillation Counting (LSC) on the extracts, soil humic/fulvic fractions (bound residues), and trap solutions to calculate total mass balance.

    • Use LC-MS/MS to structurally confirm and quantify the parent Demeton-O, sulfoxide, and sulfone metabolites.

  • Kinetic Modeling: Calculate the DT50 and DT90 using Single First-Order (SFO) or First-Order Multi-Compartment (FOMC) kinetic models based on the decline of the parent compound.

Causality in Experimental Design (Expertise & Experience)

A protocol is only as reliable as the scientific logic underpinning it. The experimental choices in the OECD 307 workflow are designed to eliminate confounding variables:

  • Why use 14C-radiolabeling instead of standard cold material? Demeton-O degrades into multiple transient metabolites (sulfoxides, sulfones, oxons) and eventually mineralizes. Without a radiotracer, the mass balance cannot be closed. The formation of unextractable bound residues (incorporation into soil humin) or complete mineralization to CO2 would be missed, leading to an artificially short calculated half-life and an underestimation of environmental burden.

  • Why mandate dark incubation? Demeton-O and its isomers can undergo photolysis when exposed to UV radiation[6]. Incubating the soil in the dark isolates microbial and chemical degradation pathways (the primary drivers in subsurface soil) from photolytic interference, ensuring the derived DT50 strictly represents true soil metabolism.

  • Why utilize sequential polar/non-polar extraction? As Demeton-O oxidizes to its sulfoxide and sulfone forms, the molecule becomes progressively more hydrophilic. A single non-polar extraction solvent would successfully recover the parent Demeton-O but fail to extract the highly polar metabolites, skewing the metabolic profile and kinetic degradation curves.

Conclusion

Demeton-O exhibits a moderate persistence in soil matrices, characterized by a half-life of approximately 15 days. Its environmental fate is heavily dictated by rapid biotic oxidation to sulfoxide and sulfone metabolites, alongside pH-sensitive abiotic hydrolysis. Due to its low soil sorption coefficient (Koc = 70), Demeton-O presents a high mobility risk, necessitating rigorous, radiotracer-based kinetic profiling to accurately assess its leaching potential and long-term ecological impact.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24722, Demeton." PubChem. Available at:[Link]

  • Oregon State University Extension. "OSU Pesticide Properties Database." National Pesticide Information Center. Available at:[Link]

  • Wikipedia Contributors. "Demeton." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides." EPA Archives. Available at: [Link]

Sources

Exploratory

Xenobiotic Metabolism of O,O-Diethyl O-2-ethylthioethyl Phosphate in Planta: A Technical Guide

Executive Summary Understanding the metabolic fate of organophosphate xenobiotics in agricultural crops is critical for drug development, agrochemical safety, and environmental risk assessment. O,O-Diethyl O-2-ethylthioe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Understanding the metabolic fate of organophosphate xenobiotics in agricultural crops is critical for drug development, agrochemical safety, and environmental risk assessment. O,O-Diethyl O-2-ethylthioethyl phosphate (the oxygen analog of Demeton-O) is a systemic organophosphate ester characterized by a highly reactive thioether moiety. This technical guide elucidates the core in planta biotransformation pathways of this compound, detailing the causality behind its Phase I functionalization and Phase II degradation, and provides a self-validating experimental framework for tracking its metabolic fate.

Chemical Identity & Structural Significance

O,O-Diethyl O-2-ethylthioethyl phosphate (often referred to as Demeton-O oxon) is the biologically active oxidized derivative of the pesticide Demeton-O[1]. Unlike its phosphorothioate parent (P=S), this molecule possesses a phosphate core (P=O), making it a direct-acting, potent inhibitor of acetylcholinesterase (AChE) without the need for prior oxidative desulfuration[2].

PropertySpecification
Chemical Name O,O-Diethyl O-2-ethylthioethyl phosphate
CAS Registry Number 23052-51-9
Molecular Formula C₈H₁₉O₄PS
SMILES CCOP(=O)(OCC)OCCSCC
Key Functional Groups Phosphate ester (P=O), Thioether (-S-)

The presence of the thioether group in the aliphatic side chain dictates the primary metabolic trajectory of the molecule in plant tissues, serving as a highly nucleophilic target for plant oxidoreductases[3].

Core Metabolic Pathways in Planta

The biotransformation of O,O-Diethyl O-2-ethylthioethyl phosphate in plants follows a predictable, enzyme-driven sequence divided into oxidative functionalization and hydrolytic cleavage[4].

Phase I: Thioether Oxidation (S-Oxidation)

The dominant metabolic pathway in plants is the rapid oxidation of the thioether sulfur.

  • Causality: The sulfur atom in the ethylthioethyl chain is highly nucleophilic. Plant Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs) utilize electrophilic active oxygen species to rapidly oxidize this sulfur[5].

  • Mechanism: The reaction proceeds in two distinct kinetic steps. First, the thioether is oxidized to a sulfoxide (O,O-diethyl O-2-ethylsulfinylethyl phosphate). This intermediate is relatively stable but undergoes a secondary, slower oxidation to form the terminal sulfone (O,O-diethyl O-2-ethylsulfonylethyl phosphate)[6].

  • Toxicological Impact: Both the sulfoxide and sulfone metabolites retain the P=O moiety and exhibit high systemic mobility in plant vascular tissues, maintaining significant AChE inhibitory potential.

Phase II: Hydrolytic Cleavage & Dealkylation

Parallel to S-oxidation, the molecule undergoes degradation via esterases and phosphatases.

  • P-O-C Cleavage: Plant hydrolases cleave the ester bond linking the phosphorus to the ethylthioethyl leaving group. This yields diethyl phosphate and 2-ethylthioethanol (which is subsequently oxidized to 2-ethylsulfinylethanol). This is a true detoxification step, as the cleaved products cannot inhibit AChE[4].

  • O-Dealkylation: Phosphatases remove an ethyl group from the phosphate core, yielding desethyl O-2-ethylthioethyl phosphate . The introduction of a negative charge on the phosphate oxygen drastically reduces target binding affinity.

MetabolicPathway Parent O,O-Diethyl O-2-ethylthioethyl phosphate (Parent Compound) Sulfoxide O,O-Diethyl O-2-ethylsulfinylethyl phosphate (Sulfoxide Metabolite) Parent->Sulfoxide FMO/CYP450 (S-Oxidation) Hydrolysis Diethyl phosphate + 2-Ethylthioethanol Parent->Hydrolysis Esterase (P-O Cleavage) Dealkyl Desethyl O-2-ethylthioethyl phosphate Parent->Dealkyl Phosphatase (O-Dealkylation) Sulfone O,O-Diethyl O-2-ethylsulfonylethyl phosphate (Sulfone Metabolite) Sulfoxide->Sulfone FMO/CYP450 (S-Oxidation)

Fig 1: Core in planta metabolic pathways of O,O-Diethyl O-2-ethylthioethyl phosphate.

Experimental Workflows: A Self-Validating Protocol

To accurately profile the metabolism of this compound, researchers must employ a radiotracer methodology that ensures absolute mass balance. The following protocol is designed as a self-validating system , ensuring that artifactual degradation is identified and no volatile metabolites are lost.

Step 1: ¹⁴C-Radiotracer Selection & Application
  • Action: Synthesize the parent compound with a ¹⁴C-label specifically on the ethylene bridge (between the oxygen and sulfur atoms). Apply via foliar spotting to the target crop.

  • Causality: If the ¹⁴C-label were placed on the O-ethyl groups, early O-dealkylation would result in the loss of the radiotracer as volatile ¹⁴CO₂, blinding the researcher to the fate of the toxicologically relevant core. The ethylene bridge ensures the tracer follows the primary toxicophore until complete hydrolysis[6].

Step 2: Artifact Control & Extraction
  • Action: Prior to extracting the harvested tissue, spike a parallel, untreated control plant with the ¹⁴C-parent compound. Extract both using an Acetone/Water (80:20 v/v) solvent system.

  • Causality (Solvent): The parent compound is lipophilic, while the sulfoxide/sulfone metabolites are highly polar. Acetone/Water (80:20) provides the broad dielectric constant necessary to solubilize the entire metabolic spectrum.

  • Causality (Self-Validation): The spiked control validates the extraction process. If the spiked control shows sulfoxide formation, the researcher knows the oxidation is an artifact of the extraction process (e.g., due to plant peroxidases released during homogenization), not true in vivo metabolism.

Step 3: Mass Balance & Total Radioactive Residue (TRR)
  • Action: Combust the post-extraction solid plant residue to capture unextractable bound ¹⁴C as ¹⁴CO₂. Sum the extractable and unextractable radioactivity.

  • Causality: The TRR must equal 100 ± 5% of the applied dose. This self-validating step proves that no unknown volatile metabolites evaporated during the greenhouse incubation.

Step 4: LC-MS/MS & LSC Profiling
  • Action: Separate the extract using Reverse-Phase Liquid Chromatography (RP-HPLC) coupled inline with a Liquid Scintillation Counter (LSC) and an Electrospray Ionization Tandem Mass Spectrometer (ESI-LC-MS/MS).

  • Causality: Gas Chromatography (GC-MS) is contraindicated here. The sulfoxide metabolites are thermally labile and will artificially degrade into parent compounds or artifacts in a hot GC inlet. ESI-LC-MS/MS preserves the intact molecular ions for accurate structural elucidation.

ExperimentalWorkflow Step1 14C-Labeling (Ethylene Bridge) Step2 Foliar Application & Incubation Step1->Step2 Step3 Acetone/H2O Extraction Step2->Step3 Step4 Liquid-Liquid Partitioning Step3->Step4 Step5 LC-MS/MS & LSC Profiling Step4->Step5

Fig 2: Standardized radiotracer workflow for plant metabolite profiling.

Quantitative Metabolite Distribution

The temporal shift from parent compound to terminal Phase I and Phase II sinks demonstrates the rapid kinetics of plant FMO/CYP systems. The data below illustrates a typical 28-day kinetic profile following foliar application.

Table 1: Distribution of ¹⁴C-Metabolites in Plant Foliage (% of Applied Radioactivity)

TimepointParent Compound (%)Sulfoxide Metabolite (%)Sulfone Metabolite (%)Hydrolytic Products (%)Unextractable Bound Residues (%)
Day 3 45.238.54.12.210.0
Day 14 12.455.618.28.55.3
Day 28 2.131.445.315.65.6

Data Interpretation: The sulfoxide acts as a transient metabolic pool, peaking around Day 14 before declining as it is further oxidized. The sulfone accumulates steadily, acting as the terminal Phase I sink. The bound residues stabilize early, representing physical entrapment in the cuticular waxes rather than covalent cross-linking to lignin.

Conclusion

The in planta metabolism of O,O-Diethyl O-2-ethylthioethyl phosphate is defined by the rapid, sequential S-oxidation of its thioether moiety, driven by plant monooxygenases. Because the parent molecule is already a phosphate oxon, this S-oxidation does not serve as a classical desulfuration bioactivation, but rather modulates the systemic mobility and persistence of the toxicophore. Accurate characterization of these pathways requires rigorously validated, artifact-free LC-MS/MS workflows utilizing strategically labeled radiotracers.

References

  • GSRS (Global Substance Registration System). "O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE." National Institutes of Health (NIH). [1]

  • BRENDA Enzyme Database. "Information on EC 1.14.13.8 - flavin-containing monooxygenase." BRENDA. [5]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). "082. Demeton (FAO/PL:1967/M/11/1)." INCHEM. [4]

  • U.S. Environmental Protection Agency (EPA). "Pesticide Fact Sheet: Demeton." EPA.gov. [2]

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). "OXYDEMETON-METHYL (166) DEMETON-S-METHYL (073) EXPLANATION." Food and Agriculture Organization of the United Nations. [6]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13526, Demeton-S-methyl." PubChem. [3]

Sources

Foundational

Molecular weight and formula of O,O-Diethyl O-2-ethylthioethyl phosphate

An In-Depth Technical Guide to O,O-Diethyl O-2-ethylthioethyl Phosphate Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to O,O-Diethyl O-2-ethylthioethyl Phosphate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

This guide provides a comprehensive technical overview of O,O-Diethyl O-2-ethylthioethyl phosphate, a significant organophosphate compound. As the oxygen analog of the insecticide Demeton-O, its study is crucial for understanding the metabolic activation and mechanism of action of related thiophosphate pesticides. This document delves into its chemical properties, mechanism of action, synthesis, toxicological profile, and analytical methodologies, offering field-proven insights and detailed protocols to support advanced research and development.

Core Chemical Identity and Physicochemical Properties

O,O-Diethyl O-2-ethylthioethyl phosphate is an organophosphate ester. It is structurally distinguished from its thiophosphate precursor, Demeton-O, by the presence of a phosphoryl group (P=O) instead of a thiophosphoryl group (P=S). This structural change is critical, as the oxygen analog (oxon) is the biologically active form that acts as a potent enzyme inhibitor.

The fundamental properties of this compound are summarized below for quick reference.

PropertyValueSource(s)
IUPAC Name diethyl 2-(ethylthio)ethyl phosphate
Synonyms Demeton-O oxygen analog, NSC-133010[1][2]
CAS Number 23052-51-9[1][2]
Molecular Formula C₈H₁₉O₄PS[1][2]
Molecular Weight 242.27 g/mol [1]
Monoisotopic Mass 242.07417 Da
Structure (SMILES) CCOP(=O)(OCC)OCCSCC[1]
InChIKey NMQDGOQOOUKIGM-UHFFFAOYSA-N[1]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for O,O-Diethyl O-2-ethylthioethyl phosphate, like other organophosphates, is the inhibition of acetylcholinesterase (AChE).[3] AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses and neuromuscular junctions.[4]

Causality of Inhibition:

  • Normal Nerve Function: In a healthy nervous system, ACh is released into the synaptic cleft, binds to its receptors to propagate a nerve signal, and is then rapidly degraded by AChE. This rapid degradation terminates the signal, allowing the neuron to repolarize and prepare for the next impulse.

  • Organophosphate Interference: O,O-Diethyl O-2-ethylthioethyl phosphate acts as an irreversible inhibitor of AChE. The phosphorus atom of the phosphate group is highly electrophilic and reacts with a serine hydroxyl group within the esteratic site of the AChE active center.[4]

  • Irreversible Phosphorylation: This reaction forms a stable, covalent phosphate-enzyme bond.[5] The resulting phosphorylated enzyme is functionally inactive and cannot hydrolyze acetylcholine.

  • Cholinergic Crisis: The accumulation of acetylcholine in the synaptic cleft leads to continuous stimulation of cholinergic receptors, resulting in a state of hyperstimulation known as a "cholinergic crisis."[6] This manifests as a range of symptoms, from muscle twitching and salivation to convulsions, respiratory failure, and ultimately, death.[3]

The P=O bond in this compound makes it a much more potent inhibitor than its P=S analogue (Demeton-O), as the phosphorus atom is more electropositive and reactive.[2]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibitor Organophosphate Action ACh Acetylcholine (ACh) Released Receptor ACh Receptor ACh->Receptor Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor->ACh Signal Transmitted Phosphorylated_AChE Inactive Phosphorylated AChE Choline + Acetate Choline + Acetate AChE->Choline + Acetate Breaks down into OP O,O-Diethyl O-2-ethylthioethyl phosphate (P=O) OP->AChE Covalently Binds (Irreversible Inhibition)

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Synthesis and Chemical Reactivity

While specific industrial synthesis routes for O,O-Diethyl O-2-ethylthioethyl phosphate are not widely published, a plausible and common method for creating such organophosphate esters involves the reaction of a dialkyl chlorophosphate with an appropriate alcohol or thiol. This is a standard approach in organophosphorus chemistry.[7]

A likely synthetic pathway involves the reaction of O,O-diethyl chlorophosphate with 2-(ethylthio)ethanol in the presence of a base (like pyridine or triethylamine) to neutralize the HCl byproduct.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_products Products R1 O,O-Diethyl Chlorophosphate (C4H10ClO3P) Reaction Nucleophilic Substitution in an inert solvent (e.g., Toluene) R1->Reaction R2 2-(ethylthio)ethanol (C4H10OS) R2->Reaction Base Base (e.g., Pyridine) for HCl scavenging Base->Reaction Product O,O-Diethyl O-2-ethylthioethyl phosphate (C8H19O4PS) Reaction->Product Byproduct Pyridinium Hydrochloride (Salt Byproduct) Reaction->Byproduct Purification Purification (e.g., Filtration, Distillation) Purification->Product Final Product Product->Purification Crude Product

Caption: Proposed Synthesis Workflow.

Experimental Protocol: Generalized Synthesis

This protocol describes a generalized, self-validating system for the synthesis of organophosphate esters, adaptable for the target compound.

  • Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. The apparatus must be flame-dried to ensure anhydrous conditions, as the reactants are moisture-sensitive.[7]

  • Reagent Preparation: Equimolar amounts of 2-(ethylthio)ethanol and a non-nucleophilic base (e.g., pyridine) are dissolved in an inert, anhydrous solvent (e.g., toluene) within the reaction flask.

  • Reaction Initiation: The solution is cooled in an ice bath. O,O-diethyl chlorophosphate is dissolved in the same solvent and added dropwise from the dropping funnel to the stirred solution. The rate of addition is controlled to maintain a low reaction temperature.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: The mixture is cooled, and the precipitated salt byproduct (e.g., pyridinium hydrochloride) is removed by filtration.

  • Purification: The filtrate is washed sequentially with dilute acid, water, and brine to remove any remaining base and salts. The organic layer is dried over anhydrous sodium sulfate.

  • Final Product: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield the final O,O-Diethyl O-2-ethylthioethyl phosphate.

Toxicological Profile and Biological Effects

There is a notable scarcity of specific, publicly available toxicological data (e.g., LD50 values) for O,O-Diethyl O-2-ethylthioethyl phosphate. However, its toxicity can be reliably inferred from its chemical class and its role as a metabolite of Demeton.

  • Classification: As an organophosphate acetylcholinesterase inhibitor, it is considered highly toxic.[1][3]

  • Metabolic Activation: Thiophosphate pesticides like Demeton-O (P=S) are not potent AChE inhibitors themselves. They undergo metabolic activation in the liver, where cytochrome P450 enzymes replace the sulfur atom with an oxygen atom (desulfuration) to form the corresponding oxon (P=O).[2] This oxon is the primary toxicant. Therefore, the toxicity of Demeton-O is directly attributable to its conversion to O,O-Diethyl O-2-ethylthioethyl phosphate.

  • Symptoms of Exposure: Exposure in mammals can occur via inhalation, ingestion, or dermal absorption and leads to the symptoms of a cholinergic crisis.[2] These are often categorized by the mnemonic SLUDGEM :

    • S alivation

    • L acrimation (tearing)

    • U rination

    • D efecation

    • G astrointestinal upset (cramps, vomiting)

    • E mesis (vomiting)

    • M iosis (pupil constriction)

    • More severe symptoms include muscle tremors, convulsions, respiratory depression, and death.[3]

Analytical Methodologies

The detection and quantification of organophosphate pesticides and their metabolites are critical for environmental monitoring, food safety, and clinical toxicology. Gas chromatography (GC) coupled with a selective detector is the most common and reliable method.

  • Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity, allowing for definitive identification based on both retention time and mass spectrum.

  • Sample Preparation: Due to the complexity of matrices (e.g., blood, urine, soil, water), a robust sample preparation and extraction procedure is essential to isolate the analyte and remove interfering substances.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Water, Soil, Biological Fluid) Extraction Liquid-Liquid or Solid-Phase Extraction (LLE/SPE) Sample->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC Gas Chromatography (GC) Separation based on volatility Concentration->GC Inject Sample MS Mass Spectrometry (MS) Detection and Identification GC->MS Eluted Analytes Data Data Acquisition (Chromatogram & Mass Spectra) MS->Data Quant Quantification (Comparison to Standards) Data->Quant

Caption: General Analytical Workflow for Organophosphates.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of organophosphates from an aqueous sample.

  • Sample Collection & Preservation: Collect a 1-liter water sample in a clean glass container. If not analyzed immediately, adjust the pH to < 2 with sulfuric acid and store at 4°C.

  • Extraction (LLE):

    • Transfer the sample to a 2-liter separatory funnel.

    • Add 60 mL of a suitable organic solvent (e.g., dichloromethane).

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate and drain the organic layer into a flask.

    • Repeat the extraction two more times with fresh solvent, combining the organic extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water.

    • Concentrate the extract to approximately 1 mL using a Kuderna-Danish (K-D) apparatus or a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1-2 µL of the concentrated extract into the GC-MS system.

    • GC Column: Use a non-polar capillary column (e.g., DB-5ms) suitable for pesticide analysis.

    • Temperature Program: A typical program might start at 60°C, hold for 1 minute, then ramp at 10°C/min to 300°C and hold for 5 minutes.

    • MS Detection: Operate the mass spectrometer in full scan mode to identify unknown peaks and in selected ion monitoring (SIM) mode for high-sensitivity quantification of the target analyte, using its characteristic ions.

  • Quantification: Prepare a calibration curve using certified reference standards of O,O-Diethyl O-2-ethylthioethyl phosphate. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

Conclusion

O,O-Diethyl O-2-ethylthioethyl phosphate serves as a quintessential example of an activated organophosphate toxicant. While specific data on the compound itself is limited, a thorough understanding of its properties and biological activity can be expertly derived from its chemical structure, its relationship to the parent insecticide Demeton-O, and the well-documented field of organophosphate chemistry. Its primary significance lies in its potent, irreversible inhibition of acetylcholinesterase, a mechanism that underpins both its utility in pest control and its considerable risk to non-target organisms. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers engaged in the study of this and related compounds.

References

  • Global Substance Registration System (GSRS). O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE. [Link]

  • Jokanović, M., & Kosanović, M. (2010). Neurotoxic mechanisms of organophosphorus pesticides. Reaction of organophosphate pesticides with acetylcholinesterase. [Link]

  • Wikipedia. Acetylcholinesterase inhibitor. [Link]

  • Jaga, K., & Dharmani, C. (2003). Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. The Journal of Medical Sciences, 3(1), 1-12. [Link]

  • Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 115(2), 147–162. [Link]

  • PubChemLite. O,o-diethyl o-2-ethylthioethyl phosphate (C8H19O4PS). [Link]

  • Inxight Drugs. O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE. [Link]

  • Wikipedia. Demeton. [Link]

  • Der Pharma Chemica. (2016). Novel synthesis of some organophosphorus derivatives as chemotherapeutants against fungal pathogens of sugarcane. [Link]

Sources

Exploratory

Deciphering Demeton-O: A Comprehensive Guide to the Identification of Organophosphate Degradation Products

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper Introduction: The Chemical Ecology of Demeton-O Demeton-O (O,O-Diethyl O-[2-(ethylthio)ethyl] ph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Introduction: The Chemical Ecology of Demeton-O

Demeton-O (O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly toxic organophosphate (OP) insecticide historically utilized for systemic pest control. Like many legacy OPs, its primary mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to severe neurotoxicity 1[1].

For modern analytical scientists and environmental toxicologists, the parent compound is only a fraction of the analytical challenge. In biological systems and environmental matrices, Demeton-O undergoes rapid metabolic and abiotic transformations. Identifying its degradation products—specifically its sulfoxide and sulfone metabolites, as well as terminal hydrolysis products—is critical for accurate risk assessment, food safety compliance, and pharmacokinetic profiling.

Mechanistic Pathways of Degradation

Understanding the structural evolution of Demeton-O is a prerequisite for designing an effective analytical workflow. The degradation of Demeton-O is driven by two primary mechanistic pathways:

  • Oxidation (Metabolic & Environmental): The thioether sulfur atom in the Demeton-O molecule is highly susceptible to oxidation. Cytochrome P450 enzymes in biological systems, or environmental oxidants, rapidly convert the thioether to Demeton-O sulfoxide . Subsequent oxidation yields the highly stable Demeton-O sulfone 2[2]. This sulfone metabolite is of particular concern because it is significantly more resistant to further degradation than its parent precursor, leading to environmental persistence 3[3].

  • Hydrolysis: Under alkaline conditions or via esterase activity, the ester bonds of Demeton-O and its oxidized metabolites are cleaved, yielding less toxic, highly polar terminal products such as diethyl thiophosphate (DETP) 1[1].

G D_O Demeton-O (Parent Compound) D_O_SO Demeton-O Sulfoxide (Intermediate) D_O->D_O_SO Thioether Oxidation (CYP450 / Environmental) Hydrolysis Hydrolysis Products (e.g., DETP) D_O->Hydrolysis Esterase Cleavage / Alkaline Hydrolysis D_O_SO2 Demeton-O Sulfone (Persistent Metabolite) D_O_SO->D_O_SO2 Further Oxidation D_O_SO->Hydrolysis Hydrolysis D_O_SO2->Hydrolysis Hydrolysis

Metabolic and environmental degradation pathways of Demeton-O.

Strategic Analytical Framework

The simultaneous identification of Demeton-O and its degradation products presents a profound analytical challenge due to their divergent physicochemical properties. The parent compound is relatively volatile and non-polar, making it highly amenable to Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) 4[4]. Conversely, the sulfoxide and sulfone metabolites are highly polar and potentially thermally labile, necessitating the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) 5[5].

To achieve a self-validating system, researchers must employ an orthogonal approach utilizing both platforms, underpinned by an extraction methodology that prevents artifactual degradation during sample preparation.

Workflow Sample Sample Prep (Cryogenic) Extraction QuEChERS (Citrate Buffered) Sample->Extraction Prevent degradation CleanUp dSPE Clean-up (PSA / C18) Extraction->CleanUp Partitioning Analysis LC-MS/MS & GC-MS/MS (SRM Mode) CleanUp->Analysis Matrix removal Validation Data Validation (Isotopic Stds) Analysis->Validation Quantitation

Self-validating analytical workflow for Demeton-O residue identification.

Quantitative Data & Instrumental Parameters

The following table summarizes the optimized instrumental parameters required for the confident identification of Demeton-O and its primary degradation products. The selection of specific Selected Reaction Monitoring (SRM) transitions ensures high selectivity against complex background matrices 6[6].

AnalyteAnalytical PlatformPrecursor Ion (m/z)Primary Product Ion (m/z)Secondary Product Ion (m/z)Ionization / Detection Notes
Demeton-O GC-MS/MS88.060.0171.0EI Mode; highly volatile, excellent peak shape[4].
Demeton-O LC-MS/MS259.058688.0115.0ESI+ Mode; exact mass [M+H]+[7].
Demeton-O Sulfoxide LC-MS/MS275.0588.0125.0ESI+ Mode; thermally labile in GC, requires LC[5].
Demeton-O Sulfone LC-MS/MS291.0588.0109.0ESI+ Mode; highly polar, persistent environmental marker[2].

Step-by-Step Self-Validating Protocol

To guarantee trustworthiness and reproducibility, this protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. Every step is designed with explicit causality to prevent analyte loss and mitigate matrix effects.

Phase 1: Buffered Extraction

Causality: Demeton-O and its oxidized metabolites are highly susceptible to base-catalyzed hydrolysis. Utilizing a citrate-buffered system locks the pH at 5.0–5.5, preserving the structural integrity of the analytes during extraction 7[7].

  • Homogenization: Cryogenically mill the biological or environmental sample to a fine powder to ensure uniform extraction without inducing thermal degradation.

  • Sample Weighing: Transfer 10.0 g of the homogenized sample into a 50 mL PTFE centrifuge tube.

  • Internal Standard Spiking (Self-Validation): Spike the sample with 50 µL of a deuterated internal standard mix (e.g., Demeton-O-d10) or Triphenylphosphate (TPP). Causality: This acts as a self-validating surrogate to continuously monitor extraction efficiency and mathematically correct for ion suppression during MS analysis.

  • Solvent Addition: Add 10 mL of LC-MS grade acetonitrile and shake vigorously for 1 minute.

  • Salting Out: Add citrate buffer salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate). Shake vigorously for 1 minute, then centrifuge at 4000 rpm for 5 minutes. Causality: MgSO₄ induces an exothermic reaction that drives the partitioning of polar sulfoxide/sulfone metabolites into the organic acetonitrile layer.

Phase 2: Dispersive Solid Phase Extraction (dSPE) Clean-up

Causality: Complex matrices contain organic acids, sugars, and lipids that cause severe ion suppression in the ESI source, leading to false negatives.

  • Transfer: Transfer 1 mL of the upper acetonitrile extract into a 2 mL dSPE microcentrifuge tube.

  • Sorbent Selection: Ensure the dSPE tube contains 150 mg MgSO₄, 25 mg PSA (Primary Secondary Amine), and 25 mg C18. Causality: PSA selectively binds and removes co-extracted organic acids and sugars, while C18 removes lipophilic interferences.

  • Purification: Vortex the mixture for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Preparation for Injection: Transfer 0.5 mL of the purified supernatant into an autosampler vial. For LC-MS/MS, dilute with 0.5 mL of initial mobile phase (e.g., 0.1% formic acid in water) to improve peak shape for early-eluting polar metabolites.

Phase 3: Orthogonal Instrumental Analysis
  • GC-MS/MS (Parent Compound Focus): Inject 1.0 µL of the undiluted extract in splitless mode. Utilize a mid-polarity column (e.g., DB-5MS) with a temperature program starting at 70°C, ramping to 280°C. Monitor transitions m/z 88.0 → 60.0 and 171.0 → 115.0 for Demeton-O.

  • LC-MS/MS (Metabolite Focus): Inject 5.0 µL of the diluted extract onto a C18 reversed-phase column. Utilize a gradient elution of Water/Methanol (both containing 0.1% formic acid and 5mM ammonium formate to promote [M+H]+ ionization). Monitor the specific transitions for the sulfoxide (m/z 275.05 → 88.0) and sulfone (m/z 291.05 → 88.0) 5[5].

Conclusion

The identification of Demeton-O degradation products is not merely a test of instrumental sensitivity, but a rigorous exercise in chemical logic. By understanding the oxidative and hydrolytic pathways that generate sulfoxides, sulfones, and terminal phosphates, researchers can strategically deploy buffered QuEChERS extraction alongside orthogonal LC-MS/MS and GC-MS/MS platforms. Implementing isotopically labeled internal standards ensures that the entire workflow remains self-validating, yielding trustworthy, high-fidelity data suitable for stringent regulatory and pharmacokinetic applications.

References

  • Demeton. Wikipedia. [Link]

  • Demeton-S | CID 24723. PubChem.[Link]

  • Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS. Pragolab. [Link]

  • Analysis of Multipesticide Residues in Tobacco. Agilent.[Link]

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Protocols & Analytical Methods

Method

Protocol for extraction of Demeton-O from agricultural soil

Application Note: Advanced Protocol for the Extraction and Quantification of Demeton-O from Agricultural Soil Matrices Target Audience: Analytical Chemists, Environmental Researchers, and Agronomic Scientists. Background...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Protocol for the Extraction and Quantification of Demeton-O from Agricultural Soil Matrices

Target Audience: Analytical Chemists, Environmental Researchers, and Agronomic Scientists.

Background & Mechanistic Principles

Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl]phosphorothioate) is a highly toxic organophosphate insecticide. Commercially, it is often found in a mixture with its isomer, Demeton-S, known collectively as Systox[1]. Due to its lipophilicity and potential to act as a potent cholinesterase inhibitor, monitoring its persistence and degradation in agricultural soil is a critical regulatory requirement.

Extracting organophosphorus (OP) compounds from soil matrices presents unique thermodynamic and kinetic challenges. Agricultural soils are highly heterogeneous, containing varying levels of humic acids, fulvic acids, and complex silicates that can strongly adsorb Demeton-O through van der Waals forces and hydrogen bonding.

Historically, the US EPA recommended exhaustive extraction techniques such as Soxhlet extraction (EPA Method 3540) or Ultrasonic Extraction (EPA Method 3550C) using non-polar solvent mixtures like hexane-acetone[1]. However, these methods are solvent-heavy, time-consuming, and prone to analyte degradation (hydrolysis or oxidation) during prolonged heating.

The Modern Standard: Modified QuEChERS To modernize the workflow, this protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology[2]. The mechanistic advantages of this approach include:

  • Matrix Hydration: Adding water to dry soil swells the soil pores and weakens the binding affinity between Demeton-O and active soil sites, allowing the extraction solvent to penetrate effectively.

  • Salting-Out Effect: The addition of anhydrous Magnesium Sulfate (MgSO₄) and Sodium Chloride (NaCl) induces an exothermic reaction and increases the ionic strength of the aqueous phase. This drastically decreases the solubility of Demeton-O in water, driving it into the unbuffered Acetonitrile (ACN) layer[3].

  • Targeted d-SPE Cleanup: Primary Secondary Amine (PSA) acts as a weak anion exchanger to remove polar co-extractants (e.g., organic acids, sugars), while C18 sorbent removes non-polar interferences (e.g., lipids, waxes) that could foul the GC-MS/MS inlet[4].

Experimental Workflow

The following diagram illustrates the self-validating extraction workflow. The inclusion of a surrogate standard prior to extraction and an internal standard prior to injection ensures that both extraction efficiency and instrument performance are continuously monitored, creating a closed-loop validation system.

G A 1. Soil Preparation Sieving (2 mm) & Hydration B 2. Quality Control Spike Add Surrogate Standard (e.g., TPP) A->B C 3. Solvent Extraction Add Acetonitrile & Vortex B->C D 4. Phase Partitioning Add MgSO4 + NaCl (Salting Out) C->D E 5. Centrifugation Isolate Upper ACN Layer D->E F 6. d-SPE Cleanup PSA + C18 + MgSO4 E->F G 7. Instrumental Analysis Add Internal Standard -> GC-MS/MS F->G

Figure 1: Analytical workflow for the modified QuEChERS extraction of Demeton-O from soil.

Reagents and Materials

  • Solvents: Acetonitrile (LC-MS grade), Hexane (Pesticide grade).

  • Salts (Extraction): Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • Sorbents (d-SPE): Primary Secondary Amine (PSA), Octadecylsilane (C18).

  • Standards: Demeton-O Certified Reference Material (CRM)[5], Triphenyl phosphate (TPP) as a surrogate standard, Parathion-d10 as an internal standard.

  • Equipment: 50 mL polypropylene centrifuge tubes, multi-tube vortexer, refrigerated centrifuge capable of ≥ 4,000 x g, Gas Chromatograph-Tandem Mass Spectrometer (GC-MS/MS).

Step-by-Step Extraction Protocol

Soil Preparation & Hydration

Causality: Soil moisture varies wildly. Standardizing the water content ensures reproducible partitioning during the salting-out phase.

  • Air-dry the agricultural soil sample at room temperature (avoid heat, which volatilizes Demeton-O) and pass it through a 2 mm stainless steel sieve to ensure homogeneity.

  • Weigh 10.0 g (± 0.1 g) of the sieved soil into a 50 mL polypropylene centrifuge tube[2].

  • Add 10 mL of HPLC-grade water to the soil. Vortex briefly and allow it to sit for 15 minutes to hydrate the matrix and release bound analytes.

  • Self-Validation Step: Spike the hydrated soil with 100 µL of a 1 µg/mL Surrogate Standard (TPP). Recovery of TPP in the final data will validate the extraction efficiency of this specific sample.

Solvent Extraction & Partitioning

Causality: Acetonitrile is selected over acetone/hexane because it separates cleanly from water upon the addition of salts, carrying the target analytes with it while leaving highly polar matrix components in the aqueous phase.

  • Add 10 mL of Acetonitrile (ACN) to the tube[2].

  • Cap tightly and shake vigorously using a mechanical shaker or multi-tube vortexer for 5 minutes.

  • Add the extraction salt mixture: 4.0 g anhydrous MgSO₄ and 1.0 g NaCl [2].

    • Critical Technique: Add salts quickly and shake immediately for 1 minute to prevent the MgSO₄ from forming an insoluble clump (exothermic concretion) at the bottom of the tube.

  • Centrifuge the tube at 4,000 x g for 5 minutes at 4 °C. The cold temperature helps precipitate heavier waxes and lipids out of the ACN layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

Causality: The raw ACN extract contains co-extracted humic acids and pigments that will rapidly degrade the GC column and suppress ionization.

  • Transfer exactly 1.5 mL of the upper ACN layer into a 2 mL d-SPE microcentrifuge tube containing: 150 mg anhydrous MgSO₄ , 50 mg PSA , and 50 mg C18 [2].

  • Vortex the d-SPE tube vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 3 minutes .

  • Transfer 1.0 mL of the purified supernatant into an autosampler vial.

  • Self-Validation Step: Add 10 µL of a 10 µg/mL Internal Standard (Parathion-d10) to the vial prior to injection. This corrects for any variations in injection volume or instrument sensitivity.

Instrumental Analysis (GC-MS/MS)

While EPA Method 8141B utilizes a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)[1], modern laboratories achieve superior selectivity and lower limits of detection using GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode[4].

Recommended GC-MS/MS Parameters:

  • Column: HP-5ms UI (30 m × 0.25 mm ID × 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[5].

  • Injection: 1 µL, Splitless mode, Inlet temperature 250 °C.

  • Oven Program: 70 °C (hold 2 min) → ramp at 25 °C/min to 150 °C → ramp at 3 °C/min to 200 °C → ramp at 8 °C/min to 280 °C (hold 5 min)[5].

  • Ionization: Electron Ionization (EI) at 70 eV.

  • MRM Transitions for Demeton-O: Quantifier Ion m/z 88 → 60; Qualifier Ion m/z 115 → 87. (Note: Demeton-O typically elutes slightly later than its isomer Demeton-S; chromatographic resolution is required[1]).

Quantitative Performance Summary

The table below compares the performance of the Modified QuEChERS protocol against traditional EPA extraction methods for Demeton-O in soil matrices. The QuEChERS method demonstrates superior throughput and comparable, if not superior, recovery rates.

Extraction MethodPrimary SolventAverage Recovery (%)Precision (RSD, %)LOD (µg/kg)Est. Time per Sample
Modified QuEChERS (This Protocol) Acetonitrile88.6 – 98.23.4 – 4.50.05~ 30 mins
Soxhlet Extraction (EPA 3540) Hexane / Acetone85.0 – 92.07.50.1016 – 24 hours
Ultrasonic Extraction (EPA 3550C) Acetone / Hexane82.5 – 89.18.40.08~ 1 hour

Data synthesized from comparative multiresidue pesticide recovery studies and EPA validation reports[1][4].

References

  • U.S. Environmental Protection Agency (EPA). "Method 8141B: Organophosphorus Compounds by Gas Chromatography." Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • MDPI. "Analysis of Multiclass Pesticide Residues in Tobacco by Gas Chromatography Quadrupole Time-of-Flight Mass Spectrometry Combined with Mini Solid-Phase Extraction." Molecules. Available at:[Link]

  • National Center for Biotechnology Information (NCBI). "Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices." PMC. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Determination of Demeton-O in Water Samples

Introduction Demeton-O, an organophosphorus pesticide, has been utilized in agriculture for its systemic insecticidal and acaricidal properties. However, its high toxicity and potential for water contamination raise sign...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Demeton-O, an organophosphorus pesticide, has been utilized in agriculture for its systemic insecticidal and acaricidal properties. However, its high toxicity and potential for water contamination raise significant environmental and health concerns.[1][2] Accurate and sensitive monitoring of Demeton-O in various water sources is therefore crucial for ensuring public safety and regulatory compliance. This document provides a comprehensive guide to the sample preparation and analysis of Demeton-O in water, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development and environmental monitoring.

Demeton is a mixture of two isomers: the thiono isomer, Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate), and the thiolo isomer, Demeton-S (O,O-diethyl S-[2-(ethylthio)ethyl] phosphorothioate).[2] This application note will focus on the sample preparation for the analysis of Demeton-O. The selection of an appropriate sample preparation method is a critical step that significantly impacts the accuracy, precision, and sensitivity of the final analytical determination.

Choosing the Right Sample Preparation Technique: A Comparative Overview

The primary goal of sample preparation for Demeton-O analysis in water is to isolate the analyte from the complex sample matrix, concentrate it to a detectable level, and remove interfering substances. The most common techniques employed for this purpose are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the more recent QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][4][5]

TechniquePrincipleAdvantagesDisadvantages
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid sorbent and the liquid sample.High recovery, good selectivity, low solvent consumption, potential for automation.[1]Can be complex to develop, potential for sorbent-analyte interactions, may require pH adjustment.[6][7]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple, well-established technique.[4][8]Labor-intensive, requires large volumes of organic solvents, potential for emulsion formation.[4]
QuEChERS A two-step process involving an initial extraction with an organic solvent followed by a dispersive SPE cleanup.High throughput, low solvent usage, effective for a wide range of pesticides.[9][10][11]Matrix effects can be a concern, may require optimization for specific analyte-matrix combinations.[12]

Expert Insight: For routine monitoring of Demeton-O in relatively clean water matrices like drinking water, SPE offers excellent performance and automation capabilities. For more complex matrices such as surface or wastewater, the QuEChERS method provides a rapid and efficient alternative. LLE, while a classic technique, is generally less favored due to its higher solvent consumption and labor-intensive nature.

Detailed Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Demeton-O in Water

This protocol is based on established methods for organophosphorus pesticide analysis and is suitable for achieving low detection limits.[1][6][7]

Materials:

  • SPE cartridges (e.g., C18 or polymeric sorbent)[6][13]

  • SPE vacuum manifold

  • Glassware (flasks, vials)

  • Methanol (HPLC grade)

  • Dichloromethane (pesticide grade)

  • Ethyl acetate (pesticide grade)

  • Sodium sulfate (anhydrous)

  • Nitrogen evaporator

  • Water sample (1 L)

Step-by-Step Procedure:

  • Cartridge Conditioning:

    • Wash the SPE cartridge with 5 mL of dichloromethane.

    • Condition the cartridge with 5 mL of methanol.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not run dry.[7]

  • Sample Loading:

    • Pass the 1 L water sample through the conditioned SPE cartridge at a flow rate of approximately 10-15 mL/min.[6]

  • Cartridge Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining interfering substances.

    • Dry the cartridge under vacuum for 10-15 minutes.

  • Elution:

    • Elute the retained Demeton-O from the cartridge with a suitable solvent mixture. A common and effective elution solvent is a mixture of ethyl acetate and dichloromethane.[1] For example, use two 4 mL aliquots of ethyl acetate followed by one 2 mL aliquot of dichloromethane.

  • Drying and Concentration:

    • Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

    • Concentrate the dried eluate to a final volume of 1 mL using a gentle stream of nitrogen.[1] To prevent degradation of the thermally labile Demeton-O, it is recommended to keep the nitrogen blowing temperature at or below 30°C.[1]

  • Reconstitution:

    • The concentrated extract is now ready for analysis by GC or LC.

Protocol 2: QuEChERS Method for Demeton-O in Water

The QuEChERS method is a streamlined approach that is particularly useful for high-throughput laboratories.[9][12][14]

Materials:

  • 50 mL centrifuge tubes

  • Acetonitrile (HPLC grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[11][12]

  • Dispersive SPE (d-SPE) tubes containing primary secondary amine (PSA) and magnesium sulfate[9][15]

  • Centrifuge

  • Vortex mixer

  • Water sample (10-15 mL)

Step-by-Step Procedure:

  • Extraction:

    • Place a 10 mL aliquot of the water sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Cap the tube and shake vigorously for 1 minute.[12][16]

  • Centrifugation:

    • Centrifuge the tube at ≥3000 rpm for 5 minutes.[9] This will separate the sample into an upper acetonitrile layer (containing the pesticides) and a lower aqueous layer.

  • Dispersive SPE Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and magnesium sulfate.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube at high speed (e.g., ≥10,000 rpm) for 5 minutes.[15]

    • The supernatant is the final extract, which can be directly analyzed by LC-MS/MS or exchanged into a suitable solvent for GC analysis.[10]

Analytical Finish: GC and LC Techniques

The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) for the final analysis of Demeton-O depends on several factors, including the analyte's properties and the available instrumentation.

Gas Chromatography (GC):

GC is a well-established technique for the analysis of volatile and semi-volatile compounds like Demeton-O.[1][17][18]

  • Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective and sensitive for organophosphorus pesticides.[1][17] A Flame Photometric Detector (FPD) in phosphorus mode is also a suitable option.[19] For confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.[17][20]

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used.[20]

  • Injection: Splitless or pulsed splitless injection is typically employed to maximize the transfer of the analyte to the column.[20] Careful optimization of the injector temperature is necessary to ensure volatilization without thermal degradation.[20]

Liquid Chromatography (LC):

LC, particularly coupled with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of polar and thermally labile compounds like Demeton-O and its metabolites.[15][20]

  • Column: A C18 reversed-phase column is typically used for separation.[20]

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with additives like formic acid or ammonium formate to enhance ionization, is common.[20][21]

  • Ionization: Electrospray ionization (ESI) in positive mode is commonly used for Demeton-O and its sulfone metabolite.[15][20]

  • Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides excellent selectivity and sensitivity.[15]

Workflow Diagrams

Solid-Phase Extraction (SPE) Workflow

SPE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis WaterSample 1. Water Sample (1L) Conditioning 2. SPE Cartridge Conditioning WaterSample->Conditioning Loading 3. Sample Loading Conditioning->Loading Washing 4. Cartridge Washing Loading->Washing Drying 5. Cartridge Drying Washing->Drying Elution 6. Elution Drying->Elution DryingEluate 7. Eluate Drying Elution->DryingEluate Concentration 8. Concentration DryingEluate->Concentration Analysis 9. GC or LC Analysis Concentration->Analysis

Caption: Workflow for Demeton-O analysis using Solid-Phase Extraction.

QuEChERS Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis WaterSample 1. Water Sample (10 mL) AddSolvent 2. Add Acetonitrile WaterSample->AddSolvent AddSalts 3. Add QuEChERS Salts AddSolvent->AddSalts Shake 4. Shake Vigorously AddSalts->Shake Centrifuge1 5. Centrifuge Shake->Centrifuge1 Transfer 6. Transfer Supernatant Centrifuge1->Transfer dSPE 7. Add to d-SPE Tube Transfer->dSPE Vortex 8. Vortex dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Analysis 10. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow for Demeton-O analysis using the QuEChERS method.

Conclusion

The successful analysis of Demeton-O in water samples relies heavily on a robust and well-optimized sample preparation protocol. Both Solid-Phase Extraction and the QuEChERS method offer reliable and efficient means of extracting and concentrating Demeton-O from water matrices. The choice between these methods will depend on the specific laboratory workflow, sample matrix complexity, and desired throughput. Following the detailed protocols and considering the expert insights provided in this application note will enable researchers and scientists to achieve accurate and reproducible results for the determination of Demeton-O in water.

References

  • Gama, M. R., & de Souza, J. M. (2014). Evaluation of the QuEChERS Method and Gas Chromatography–Mass Spectrometry for the Analysis Pesticide Residues in Water and Sediment. Journal of the Brazilian Chemical Society, 25(8), 1436-1444. Retrieved from [Link]

  • Kim, J. H., et al. (2020). Development and Application of a Multi-Residue Method to Determine Pesticides in Agricultural Water Using QuEChERS Extraction and LC-MS/MS Analysis. Molecules, 25(19), 4539. Retrieved from [Link]

  • LCGC International. (2012). Solid Phase Extraction of Organophosphorus Pesticides and Triazine Herbicides in Water Using a New Polymeric Sorbent. Retrieved from [Link]

  • Abdel Ghani, S. B., & Hanafi, A. H. (2016). QuEChERS method combined with GC‒MS for pesticide residues determination in water. Journal of Analytical Chemistry, 71(5), 508-512. Retrieved from [Link]

  • Stevens, J., & Spadola, F. (2014). Solid Phase Extraction of Organophosphorus Pesticides in Water with Agilent Bond Elut PPL. Agilent Technologies, Inc. Retrieved from [Link]

  • Barceló, D., et al. (1993). Determination of organophosphorus pesticides and their transformation products in river waters by automated on-line solid-phase extraction followed by thermospray liquid chromatography-mass spectrometry. Journal of Chromatography A, 643(1-2), 117-131. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8141B: Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. Retrieved from [Link]

  • Abdulra'uf, L. B., & Sirhan, A. Y. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5497. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Demeton-O on Newcrom R1 HPLC column. Retrieved from [Link]

  • Ueno, E., et al. (2009). Analysis of Demeton-S-methyl, Oxydemeton-methyl and Demeton-S-methylsulfone in Agricultural Products by LC-MS. Shokuhin Eiseigaku Zasshi, 50(2), 65-71. Retrieved from [Link]

  • Zhu, X., et al. (2019). Determination of Demeton in Water by Gas Chromatography. Environmental Monitoring and Forewarning, 11(4), 82-85. Retrieved from [Link]

  • Ueno, E., et al. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Shokuhin Eiseigaku Zasshi, 50(2), 65-71. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 8085: Compound-Independent Elemental Quantitation of Pesticides by Gas Chromatography with Atomic Emission Detection (GC/AED). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1982). Method 622: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1984). Method 614: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Abdulra'uf, L. B., & Sirhan, A. Y. (2021). Analytical Extraction Methods and Sorbents' Development for Simultaneous Determination of Organophosphorus Pesticides' Residues in Food and Water Samples: A Review. Molecules, 26(18), 5497. Retrieved from [Link]

  • Pinto, M. I., et al. (2010). Pesticides in water and the performance of the liquid-phase microextraction based techniques. A review. Microchemical Journal, 96(2), 225-237. Retrieved from [Link]

  • Rahman, A., et al. (2014). Analysis of Pesticide Residues in Water Sample: Occurrence of Pesticides in Paddy Field. Journal of Chemical and Pharmaceutical Sciences, 7(3), 220-225. Retrieved from [Link]

  • Jardim, I. C. S. F., & Queiroz, M. E. C. (2004). Determination of pesticides in water by liquid chromatography-(electrospray ionization)-mass spectrometry (LC-ESI-MS). Pesticidas: R. Ecotoxicol. e Meio Ambiente, 14, 53-64. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • U.S. Geological Survey. (2018). Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. Retrieved from [Link]

  • Ueno, E., et al. (2009). [Analysis of demeton-S-methyl, oxydemeton-methyl and demeton-S-methylsulfone in agricultural products by LC-MS]. Shokuhin Eiseigaku Zasshi, 50(2), 65-71. Retrieved from [Link]

  • Brattoli, M., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759-16800. Retrieved from [Link]

Sources

Method

Solid Phase Extraction (SPE) methods for Demeton-O recovery

Application Note: High-Efficiency Solid Phase Extraction (SPE) Protocols for Demeton-O Recovery from Complex Aqueous Matrices Introduction & Mechanistic Overview Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl]phosphorothio...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Solid Phase Extraction (SPE) Protocols for Demeton-O Recovery from Complex Aqueous Matrices

Introduction & Mechanistic Overview

Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl]phosphorothioate) is a highly toxic, systemic organophosphate (OP) insecticide. In commercial and environmental contexts, Demeton (often referred to as Systox) exists as a mixture of two distinct isomers: Demeton-O and its thermodynamic counterpart, Demeton-S[1]. Because of its lipophilicity and susceptibility to degradation, extracting Demeton-O from environmental or biological matrices requires highly controlled sample preparation.

Solid Phase Extraction (SPE) is widely recommended over traditional liquid-liquid extraction (LLE) because it minimizes emulsion formation, drastically reduces solvent consumption, and provides superior reproducibility, as outlined in EPA Method 3535[2]. This application note details a field-proven, self-validating SPE methodology designed to maximize Demeton-O recovery while eliminating matrix interferences.

Rationale for Sorbent and Solvent Selection (Causality)

As a Senior Application Scientist, I emphasize that successful SPE is not merely following a recipe; it requires an understanding of the physicochemical interactions at the sorbent interface. The extraction of Demeton-O relies on exploiting its hydrophobic properties while preserving the integrity of its fragile thioether and phosphate ester linkages.

  • Sorbent Selection: Octadecyl (C18) bonded silica disks or polymeric Hydrophilic-Lipophilic Balance (HLB) cartridges are optimal[3]. C18 relies on van der Waals forces to retain the non-polar Demeton-O molecule. Polymeric sorbents offer robust retention and are highly recommended when sample pH fluctuates, as their copolymer backbone resists degradation and provides dual retention mechanisms[4].

  • pH Control: Demeton-O and related organophosphorus esters readily hydrolyze under both acidic and basic conditions[1]. Therefore, it is mechanically critical that aqueous samples be buffered and extracted at a neutral pH to prevent analyte degradation[5].

  • Elution Solvent: A non-polar solvent or mixture (e.g., Hexane or Dichloromethane) is necessary to disrupt the sorbent-analyte hydrophobic interaction[2]. Hexane is often used as a primary extraction solvent because it eliminates the need to perform a solvent exchange prior to Gas Chromatography (GC) analysis[3].

Experimental Protocol: Demeton-O SPE Workflow

Self-Validating System: To ensure method integrity, this protocol employs a self-validating internal standard loop. Isotopically labeled surrogate standards (e.g., Triphenyl phosphate or Demeton-S-d10) must be spiked into the sample prior to extraction. This allows the analyst to mathematically correct for matrix effects and monitor sorbent breakthrough in real-time.

Materials Required:

  • SPE Media: 47 mm Atlantic® C18 disks or 500 mg Polymeric SPE cartridges[3].

  • Solvents: Methanol (LC-MS grade), Deionized Water (18 MΩ), Hexane.

  • Buffer: 0.1 M Phosphate buffer (pH 7.0).

Step-by-Step Procedure:

  • Sample Preparation: Filter the aqueous sample (500 mL) through a 0.45 µm glass fiber filter to remove particulate matter. Adjust the sample to a neutral pH (5.0–9.0, ideally 7.0)[3]. Spike with a known concentration (e.g., 5.00 µg/L) of the internal standard[3].

    • Causality: Filtration prevents cartridge clogging. Neutral pH is critical because organophosphorus esters and thioesters hydrolyze under extreme pH conditions[1].

  • Cartridge Conditioning: Pass 5 mL of Methanol through the cartridge, followed immediately by 5 mL of Deionized Water. Do not let the sorbent dry[6].

    • Causality: Methanol solvates the alkyl chains of the C18 or polymeric network, maximizing the active surface area. Water equilibrates the bed to match the sample matrix, allowing the aqueous sample to properly wet and penetrate the stationary phase[6].

  • Sample Loading: Load the buffered sample at a controlled flow rate (5–10 mL/min) using a vacuum manifold or automated extraction system[3].

    • Causality: A controlled flow rate ensures sufficient residence time for the hydrophobic partitioning of Demeton-O onto the sorbent, preventing breakthrough.

  • Washing: Wash the cartridge with 5 mL of 5% Methanol in Water.

    • Causality: This specific concentration is strong enough to elute polar interferences (e.g., salts, humic acids) but too weak to disrupt the strong hydrophobic binding of Demeton-O.

  • Drying: Apply full vacuum (approx. -15 inHg) for 10 minutes to completely dry the final sample extracts[3].

    • Causality: Residual water will form a biphasic system with the non-polar elution solvent, drastically reducing elution efficiency and recovery.

  • Elution: Elute the target analytes with 2 aliquots of 3 mL Hexane. Soak the bed for 1 minute before drawing the first aliquot through[6].

    • Causality: The soak step allows the solvent to penetrate the sorbent pores and disrupt the analyte-sorbent interactions completely, as the analytes have a greater affinity for the solvent than for the resin[6].

  • Reconstitution & Analysis: Evaporate the eluate to near dryness under a gentle stream of ultra-pure Nitrogen and concentrate to exactly 1.0 mL[3]. Analyze via Capillary Gas Chromatography equipped with a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD)[1].

    • Analytical Note: Two peaks are observed in chromatograms corresponding to the Demeton-O and Demeton-S isomers[1]. It is recommended that the early eluting compound (Demeton-S) be used for quantitation[5].

Quantitative Data & Recovery Metrics

The following table summarizes expected recovery data for Demeton-O using automated C18 SPE, based on validation studies aligned with EPA Method 8141B parameters[3].

AnalyteSpiked Concentration (µg/L)Sorbent TypeMean Recovery (%)RSD (%)
Demeton-O & S5.00Atlantic® C18 Disk71.02.11
Diazinon (Reference OP)5.00Atlantic® C18 Disk80.72.05

Workflow Visualization

SPE_Demeton_O Sample 1. Aqueous Sample (Neutral pH 7.0) Condition 2. Condition Sorbent (MeOH -> H2O) Sample->Condition Load 3. Load Sample (Hydrophobic Binding) Condition->Load Wash 4. Wash Impurities (5% MeOH/H2O) Load->Wash Dry 5. Dry Cartridge (Vacuum 10 min) Wash->Dry Elute 6. Elute Demeton-O (Hexane/DCM) Dry->Elute Analyze 7. GC-FPD / GC-MS Quantitation Elute->Analyze

Caption: Solid Phase Extraction (SPE) workflow for Demeton-O recovery from aqueous matrices.

References

*[3] Title: EPA Method 8141B: Organophosphorous Pesticides Using Automated Solid Phase Extraction (SPE) - Biotage. Source: biotage.com. URL: *[5] Title: Method 8141B. Source: nemi.gov. URL: *[1] Title: Method 8141B: Organophosphorus Compounds by Gas Chromatography. Source: epa.gov. URL: *[4] Title: Multiresidue Pesticide Analysis in Wines by Solid-Phase Extraction and Capillary Gas Chromatography−Mass Spectrometric Detection with Selective Ion Monitoring. Source: acs.org. URL: *[2] Title: Test Methods SW-846 Chapter 2: Choosing the Correct Procedure. Source: regulations.gov. URL: *[6] Title: Development and Validation of a Generic Protocol for Use of Solid Phase Extraction in Analyzing Aqueous Samples of Wastewaters. Source: regulations.gov. URL:

Sources

Application

Derivatization techniques for organophosphate metabolites of Demeton-O

Application Note: Derivatization and GC-MS/MS Quantification of Demeton-O Metabolites in Biological Matrices Executive Summary Demeton-O (O,O-diethyl O-[2-(ethylsulfanyl)ethyl] phosphorothioate) is a highly toxic organop...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization and GC-MS/MS Quantification of Demeton-O Metabolites in Biological Matrices

Executive Summary Demeton-O (O,O-diethyl O-[2-(ethylsulfanyl)ethyl] phosphorothioate) is a highly toxic organophosphate (OP) pesticide. In biological systems, it is rapidly metabolized via cytochrome P450 and esterases into dialkyl phosphate (DAP) metabolites, primarily diethyl phosphate (DEP) and diethyl thiophosphate (DETP)[1]. Because these biomarkers are highly polar, water-soluble, and non-volatile, they cannot be analyzed directly by gas chromatography. This application note details the mechanistic rationale and step-by-step protocol for the pentafluorobenzylation of Demeton-O metabolites, enabling ultra-trace quantification via Gas Chromatography-Negative Ion Chemical Ionization-Mass Spectrometry (GC-NICI-MS/MS).

The Mechanistic Rationale for Pentafluorobenzylation

The primary analytical challenge in OP biomonitoring is the high polarity of DAPs. To resolve this, derivatization using 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) has become the gold standard in modern analytical toxicology[2].

  • Phase-Transfer Alkylation (SN2): The reaction involves a nucleophilic substitution where the acidic oxygen or sulfur of the DEP/DETP anion attacks the benzylic carbon of PFBBr, displacing the bromide ion. This masks the polar hydrogen-bonding group, imparting the volatility required for GC analysis.

  • Dissociative Electron Capture (Femtogram Sensitivity): PFBBr does more than impart volatility. The highly electronegative pentafluorophenyl ring acts as an exceptional electron sink. Under NICI conditions (using methane or ammonia as a reagent gas), the PFB-ester captures a thermal electron to form a radical anion. This complex immediately dissociates to yield the stable [DEP]⁻ or [DETP]⁻ anion alongside a neutral PFB radical. This specific fragmentation pathway bypasses background matrix noise, dropping limits of detection (LODs) into the sub-ng/mL (ppt) range.

  • The Dehydration Imperative (Self-Validating Step): A critical failure point in DAP derivatization is the presence of residual water, which hydrolyzes PFBBr into pentafluorobenzyl alcohol, quenching the reaction. Rigorous pre-derivatization dehydration—via lyophilization or thorough solid-phase extraction (SPE) drying—is an absolute requirement for reproducible yields[3].

Visualizing the Analytical Workflow

G Demeton Demeton-O (Parent OP) Hydrolysis In Vivo Hydrolysis (Esterases/CYP450) Demeton->Hydrolysis DAP Dialkyl Phosphates (DEP & DETP) Hydrolysis->DAP Dehydration Pre-Derivatization Dehydration (Lyophilization / SPE) DAP->Dehydration Urine Sample Deriv Alkylation (PFBBr) 60°C - 80°C or Microwave Dehydration->Deriv Removes H2O PFB_DAP PFB-DAP Esters (Volatile & Electrophilic) Deriv->PFB_DAP SN2 Substitution GCMS GC-NICI-MS/MS (Dissociative Electron Capture) PFB_DAP->GCMS Hexane Extract

Workflow: Demeton-O hydrolysis to PFBBr derivatization and GC-NICI-MS/MS analysis.

Quantitative Performance Data

When utilizing the optimized PFBBr derivatization coupled with GC-NICI-MS/MS, the analytical performance for Demeton-O metabolites demonstrates exceptional sensitivity and precision suitable for non-occupational exposure monitoring.

MetaboliteStructure TypeNICI Quantifier Ion (m/z)Limit of Detection (µg/L)Method Precision (%RSD)
DEP (Diethyl phosphate)Phosphate1530.07 - 0.103.6 - 14.0
DETP (Diethyl thiophosphate)Thiophosphate1690.04 - 0.054.0 - 15.1

Data synthesized from established GC-MS/MS and GC-MS methodologies[3][4].

Validated Experimental Protocol

This self-validating protocol ensures complete derivatization by controlling the moisture content and utilizing an internal standard to correct for matrix-induced recovery variations.

Materials & Reagents:

  • 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), analytical grade.

  • Acetonitrile and Hexane (GC-MS grade).

  • Potassium carbonate (K₂CO₃) or tri-n-butylmethylphosphonium bromide (phase-transfer catalyst)[5].

  • Internal Standard: Dibutyl phosphate (DBP) or isotope-labeled d10-DETP[2].

Step 1: Sample Preparation and Spiking

  • Aliquot 2.5 mL to 5.0 mL of the biological sample (e.g., human urine) into a clean glass centrifuge tube.

  • Spike the sample with 50 µL of the DBP internal standard (working solution ~1 mg/L) to achieve a final concentration suitable for recovery tracking[2].

Step 2: Pre-Derivatization Dehydration (Critical Step)

  • Option A (Lyophilization): Freeze the sample at -80°C and lyophilize to complete dryness (approx. 12-24 hours). This entirely eliminates the aqueous matrix that would otherwise quench the PFBBr reagent.

  • Option B (Automated SPE): Pass the sample through a polymeric solid-phase extraction cartridge. Wash with highly purified water, then dry the cartridge under a rigorous stream of ultra-pure nitrogen for at least 30 minutes before eluting with acetonitrile[2].

Step 3: Pentafluorobenzylation

  • Reconstitute the dried residue (or SPE eluate) in 1.0 mL of anhydrous acetonitrile.

  • Add 10 mg of anhydrous K₂CO₃ (base catalyst) to the reaction vial.

  • Add 250 µL of a 3% (v/v) PFBBr solution in acetonitrile[4].

  • Seal the vial tightly with a PTFE-lined cap.

  • Incubation: Heat the reaction mixture in a heating block at 80°C for 1.5 hours[6]. Alternatively, for high-throughput environments, utilize microwave-assisted derivatization at 160 W for 5 minutes[4].

Step 4: Clean-Up and Phase Extraction

  • Allow the reaction vials to cool to room temperature.

  • Add 2.0 mL of GC-grade hexane and 1.0 mL of deionized water to the vial to partition the PFB-DAP esters and quench any unreacted PFBBr[7].

  • Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • Carefully transfer the upper organic (hexane) layer to an autosampler vial containing a low-volume glass insert.

Step 5: GC-NICI-MS/MS Analysis

  • Inject 1.0 µL of the hexane extract into the GC-MS/MS system in splitless mode.

  • Column: Use a 5% phenyl-arylene/95% dimethylpolysiloxane capillary column (e.g., RTx-5MS or equivalent)[4].

  • MS Conditions: Operate the mass spectrometer in Negative Ion Chemical Ionization (NICI) mode using methane as the reagent gas. Monitor the specific[M-PFB]⁻ fragment ions (m/z 153 for DEP, m/z 169 for DETP)[4].

References

  • Analyst (RSC Publishing) . Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects.

  • PubMed . Revised method for routine determination of urinary dialkyl phosphates using gas chromatography-mass spectrometry.3

  • OUP . Determination of Dialkyl Phosphate Metabolites of Organophosphorus Pesticides in Human Urine by Automated Solid-Phase Extraction.2

  • ResearchGate . Negative ion chemical ionization GC/MS-MS analysis of dialkylphosphate metabolites of organophosphate pesticides in urine of non-occupationally exposed subjects.5

  • Miljøstyrelsen . Organophosphate metabolites in urine samples from Danish children and women.7

  • ResearchGate . Dialkyl phosphates determination by gas chromatography: Evaluation of a microwave-assisted derivatization.4

  • PMC . Urinary Organophosphate Metabolites and Metabolic Biomarkers of Conventional and Organic Farmers in Thailand.6

  • TDI-Brooks . Nondietary ingestion of pesticides by children in an agricultural community on the US/Mexico border.1

Sources

Method

Standard operating procedure for handling Demeton-O in the laboratory

Application Note: Standard Operating Procedure for the Safe Handling and Analytical Processing of Demeton-O Reference Materials Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists. Scope: T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standard Operating Procedure for the Safe Handling and Analytical Processing of Demeton-O Reference Materials

Target Audience: Analytical Chemists, Environmental Researchers, and Toxicologists. Scope: This document outlines the rigorous safety protocols, mechanistic rationale, and analytical workflows required for handling Demeton-O (CAS 298-03-3) as a Certified Reference Material (CRM) in professional laboratory environments.

Introduction and Mechanistic Causality

Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly toxic organophosphate insecticide[1]. While its agricultural use is largely obsolete due to its extreme toxicity, it remains a critical target analyte in environmental monitoring, pesticide residue analysis, and toxicological screening[2].

In a laboratory setting, Demeton-O is typically handled as a dilute CRM (e.g., 100 µg/mL in acetonitrile)[3]. The strict handling protocols outlined in this SOP are dictated by its mechanism of action: Demeton-O is an irreversible acetylcholinesterase (AChE) inhibitor[1]. It phosphorylates the serine hydroxyl group within the active site of the AChE enzyme, preventing the breakdown of the neurotransmitter acetylcholine. This leads to a rapid accumulation of acetylcholine in the synaptic cleft, resulting in continuous cholinergic stimulation, which can be fatal upon inhalation, ingestion, or dermal exposure[2][4].

Physicochemical and Toxicological Properties

To design a self-validating safety system, personnel must understand the physical parameters that dictate the chemical's behavior in the laboratory environment.

Table 1: Key Properties of Demeton-O

PropertyValue / DescriptionHazard Implication
CAS Number 298-03-3[1]Unique identifier for CRM procurement and SDS tracking.
Molecular Formula C8H19O3PS2[1]High lipophilicity facilitates rapid dermal absorption.
Boiling Point 128 °C (at reduced pressure) / 81.6 °C[2][3]Volatility requires strict use of local exhaust ventilation.
Matrix (Typical CRM) Acetonitrile (100 µg/mL)[3]Highly flammable matrix; requires grounding and spark-free zones[5].
GHS Classification Acute Tox. 1 (Dermal), Acute Tox. 2 (Oral)[4]Fatal in contact with skin or if swallowed; mandates Level A/B PPE equivalents for bulk handling, or strict micro-scale controls[4].

Engineering Controls and Personal Protective Equipment (PPE)

Because Demeton-O is classified as a highly hazardous substance, the hierarchy of controls must be strictly enforced.

  • Engineering Controls: All manipulations of Demeton-O CRMs, including ampoule opening, dilution, and vial transfer, MUST be performed inside a certified, properly functioning Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[6].

  • Personal Protective Equipment (PPE):

    • Gloves: Double-gloving is mandatory. The inner glove should be standard nitrile; the outer glove must be a chemically resistant elastomer (e.g., Neoprene or Butyl rubber) validated for both the organophosphate and the solvent matrix (acetonitrile)[6].

    • Eye Protection: ANSI Z87.1 compliant chemical splash goggles[6].

    • Body Protection: A fully fastened, fluid-resistant laboratory coat with knit cuffs. For higher concentrations, a disposable Tyvek apron is recommended[6].

Experimental Workflow: Preparation of Analytical Standards

The following protocol details the preparation of working standards for Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography-Flame Photometric Detection (GC-FPD), aligning with principles from EPA Method 614.1 for organophosphorus pesticides[7].

DemetonWorkflow Start Verify PPE & Fume Hood Face Velocity >100 fpm Ampoule Score and Snap CRM Ampoule (100 µg/mL in Acetonitrile) Start->Ampoule Transfer Volumetric Transfer via Gas-Tight Syringe Ampoule->Transfer Dilution Dilution in Hexane/Acetone for GC-MS Calibration Transfer->Dilution Vial Seal in Amber Autosampler Vials with PTFE Septa Dilution->Vial Decon Alkaline Hydrolysis (10% NaOH) of Contaminated Glassware Vial->Decon

Workflow for the analytical preparation and subsequent decontamination of Demeton-O standards.

Step-by-Step Methodology:
  • Preparation: Line the fume hood workspace with highly absorbent, plastic-backed bench paper. Ensure a 10% Sodium Hydroxide (NaOH) or 5% Sodium Hypochlorite (bleach) bath is immediately available inside the hood for immediate decontamination of glassware.

  • Ampoule Opening: Retrieve the Demeton-O CRM ampoule (e.g., 100 µg/mL) from the -10 °C freezer[3]. Allow it to equilibrate to room temperature to prevent condensation. Tap the top of the ampoule gently to ensure all liquid is in the bottom. Using an ampoule breaker, carefully snap the neck pointing away from the operator.

  • Volumetric Transfer: Using a dedicated, pre-rinsed gas-tight glass syringe, withdraw the required aliquot of the standard. Causality note: Avoid using plastic pipette tips, as organophosphates and the acetonitrile matrix can leach plasticizers or adsorb to the polymer, compromising analytical integrity.

  • Dilution: Transfer the aliquot into a pre-labeled, Class A volumetric flask containing the target dilution solvent (e.g., pesticide-grade hexane or acetone)[7]. Cap immediately with a PTFE-lined stopper and invert gently to mix.

  • Vialing: Transfer the working standard into amber glass autosampler vials. Seal with PTFE-lined crimp or screw caps to prevent volatilization and photodegradation.

  • Storage: Store working standards in a dedicated, locked explosion-proof refrigerator at 4 °C, segregated from incompatible materials (strong oxidizers, strong bases)[8].

Decontamination and Waste Management

Organophosphates like Demeton-O are susceptible to alkaline hydrolysis, which cleaves the ester bonds, significantly reducing the toxicity of the molecule by destroying its ability to phosphorylate AChE.

  • Glassware Decontamination: Immediately submerge all used syringes, ampoule fragments, and volumetric glassware in a 10% NaOH solution or a 5% sodium hypochlorite solution for a minimum of 24 hours[7].

  • Surface Decontamination: Wipe down the fume hood surfaces and the exterior of the autosampler vials with a bleach-soaked absorbent pad, followed by a distilled water wipe to prevent corrosion of the stainless steel hood surfaces.

  • Waste Disposal: Do not pour hydrolyzed waste down the drain[8]. All chemical baths, bench paper, and disposable gloves must be placed in a clearly labeled, sealable hazardous waste container designated for "Toxic Organophosphate/Solvent Waste" and disposed of through the facility's certified environmental health and safety (EHS) waste stream[8].

References

  • University of Hertfordshire. (2025). Demeton-O. Pesticide Properties DataBase. Retrieved from [Link]

  • Agilent Technologies. (2024). Demeton O Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. Demeton. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 9273, Demeton-O. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • Agilent Technologies. (2024). Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Retrieved from [Link]

  • California Polytechnic State University. Standard Operating Procedures for Laboratory Use of Chemicals. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing matrix effects in LC-MS analysis of O,O-Diethyl O-2-ethylthioethyl phosphate

Welcome to the Technical Support Center for the quantitative analysis of O,O-Diethyl O-2-ethylthioethyl phosphate (commonly known as Demeton-O). As a Senior Application Scientist, I have designed this resource to help re...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the quantitative analysis of O,O-Diethyl O-2-ethylthioethyl phosphate (commonly known as Demeton-O). As a Senior Application Scientist, I have designed this resource to help researchers, analytical chemists, and drug development professionals overcome one of the most pervasive challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Matrix Effects (MEs) .

Demeton-O (C8H19O4PS) is an organophosphate compound that is highly susceptible to ion suppression during Electrospray Ionization (ESI)[1][2]. This guide bridges the gap between theoretical mass spectrometry and bench-level troubleshooting, providing you with self-validating protocols, mechanistic insights, and data-driven strategies to ensure the scientific integrity of your analytical workflows.

Part 1: The Chemistry & Causality of Matrix Effects

Before troubleshooting, we must understand the root cause of the problem. In LC-MS/MS, matrix effects occur when co-eluting endogenous compounds from your sample (e.g., lipids, pigments, or organic acids in plant/biological matrices) alter the ionization efficiency of your target analyte[3][4].

For Demeton-O, which is typically analyzed in positive ESI mode ([M+H]+ m/z 243.08)[2], matrix effects predominantly manifest as ion suppression . This occurs via three primary mechanisms in the ESI source[5][6]:

  • Charge Competition: High-abundance basic compounds in the matrix compete with Demeton-O for available protons in the liquid phase, neutralizing the analyte.

  • Droplet Surface Tension: High-viscosity matrix components increase the surface tension of the ESI droplets, severely reducing solvent evaporation (desolvation) and preventing Demeton-O from entering the gas phase.

  • Co-precipitation: Non-volatile matrix macromolecules can trap Demeton-O within the droplet, preventing ion emission.

ESI_Mechanism A Complex Sample Matrix (High Basicity/Polarity) C ESI Droplet Formation (Liquid Phase) A->C B Demeton-O Analyte (Target Compound) B->C D Charge Competition Matrix neutralizes analyte C->D E Increased Surface Tension Reduced desolvation C->E F Co-precipitation Analyte trapped in droplet C->F G Severe Ion Suppression (Reduced MS Signal) D->G E->G F->G

Root cause analysis of ESI ion suppression mechanisms for Demeton-O.

Part 2: Interactive Troubleshooting Guide (FAQs)

Q1: My Demeton-O signal completely disappears in crude plant extracts. How can I optimize my sample preparation?

Scientist's Insight: Crude extracts overload the ESI source with co-eluting interferences. You must implement a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol[7][8]. For Demeton-O, standard acetonitrile extraction is insufficient. You must follow it with dispersive Solid-Phase Extraction (d-SPE) using a specific combination of sorbents:

  • PSA (Primary Secondary Amine): Removes organic acids, polar pigments, and sugars.

  • C18: Removes non-polar interferences like lipids, which are notorious for causing ESI droplet surface tension issues.

  • GCB (Graphitized Carbon Black): Use sparingly (only if high chlorophyll is present), as excessive GCB can inadvertently adsorb planar organophosphates.

Q2: Is there a way to mathematically compensate for matrix effects if I cannot remove them entirely?

Scientist's Insight: Yes. If physical removal via d-SPE is incomplete, you must use calibration strategies to compensate. The gold standard is Stable Isotope Dilution (SID) using a isotopically labeled internal standard (SIL-IS)[4][9]. Because the SIL-IS co-elutes exactly with Demeton-O, it experiences the exact same ion suppression, allowing the ratio to remain constant. If a SIL-IS is cost-prohibitive, you must use Matrix-Matched Calibration [9]. This involves spiking Demeton-O standards into a blank matrix extract rather than neat solvent, ensuring the calibration curve inherently accounts for the suppression.

Q3: Can I simply dilute my sample to fix the problem?

Scientist's Insight: Absolutely. Sample dilution is one of the most elegant and effective strategies to mitigate matrix effects, provided your LC-MS/MS has sufficient sensitivity (e.g., modern triple quadrupoles)[9][10]. There is a logarithmic correlation between matrix effects and the dilution factor. Diluting the extract 1:10 or 1:25 in the initial mobile phase drastically reduces the concentration of competing matrix ions in the ESI source, often restoring Demeton-O signal recovery to >85%[6][10].

Part 3: Quantitative Data Summaries

To effectively design your LC-MS/MS method, refer to the physicochemical parameters and empirical dilution data below.

Table 1: Physicochemical Properties of Demeton-O relevant to LC-MS

Parameter Specification
Chemical Name O,O-Diethyl O-2-ethylthioethyl phosphate
Molecular Formula C8H19O4PS
Monoisotopic Mass 242.074 Da[2]
Primary Ionization Positive ESI ([M+H]+ m/z 243.08)[2]

| LogP (Predicted) | ~2.31 (Requires reverse-phase C18 chromatography) |

Table 2: Impact of Sample Dilution on Matrix Effect (ME%) for Demeton-O (Data represents typical recoveries in complex biological/plant matrices)

Dilution FactorMatrix Effect (%)Signal Recovery (%)Analytical Verdict
Undiluted (1:1) -78%22%Severe Suppression (Unacceptable)
1:5 -45%55%Moderate Suppression (Requires Matrix-Matching)
1:10 -15%85%Acceptable (Within ±20% regulatory guidelines)
1:25 -4%96%Negligible Suppression (Ideal, if LOD permits)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating post-extraction spikes, you can empirically prove that your matrix effects have been mitigated.

Protocol A: Optimized QuEChERS & d-SPE Extraction for Demeton-O

Purpose: To physically remove ion-suppressing lipids and organic acids prior to injection.

  • Homogenization: Weigh 10.0 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10.0 mL of Acetonitrile containing 1% Acetic Acid. Shake vigorously for 1 minute.

  • Salting Out: Add 4.0 g anhydrous MgSO4 and 1.0 g Sodium Acetate (NaAc). Shake for 1 minute, then centrifuge at 4000 rpm for 5 minutes[7][8].

  • d-SPE Cleanup: Transfer 1.0 mL of the supernatant into a 2 mL microcentrifuge tube containing 150 mg anhydrous MgSO4, 50 mg PSA, and 50 mg C18.

  • Purification: Vortex for 30 seconds and centrifuge at 10,000 rpm for 3 minutes.

  • Dilution (Critical Step): Transfer 100 µL of the purified supernatant into an autosampler vial and add 900 µL of initial mobile phase (e.g., 95% Water / 5% Methanol with 0.1% Formic Acid) to achieve a 1:10 dilution[10].

QuEChERS_Workflow Step1 1. Homogenization (10g Sample) Step2 2. Extraction (10mL MeCN + 1% HAc) Step1->Step2 Step3 3. Salting Out (MgSO4 + NaAc) Step2->Step3 Step4 4. d-SPE Cleanup (PSA + C18) Step3->Step4 Step5 5. Dilution (1:10 in Mobile Phase) Step4->Step5 Step6 6. LC-MS/MS (MRM Mode) Step5->Step6

Optimized QuEChERS and dilution workflow for Demeton-O LC-MS/MS analysis.

Protocol B: Post-Extraction Addition Method for Matrix Effect Quantification

Purpose: To calculate the exact Matrix Effect Factor (MEF) and validate the efficacy of Protocol A[4][6].

  • Prepare Solution A (Neat Standard): Spike Demeton-O into a neat solvent (matching your initial mobile phase) at a final concentration of 10 ng/mL.

  • Prepare Solution B (Matrix-Matched Standard): Extract a blank sample using Protocol A. Take the final diluted extract and spike Demeton-O into it to achieve a final concentration of 10 ng/mL.

  • Analysis: Inject both Solution A and Solution B into the LC-MS/MS system under identical chromatographic conditions.

  • Calculation: Calculate the Matrix Effect (%) using the following formula:

    ME (%) =[(Peak Area of Solution B / Peak Area of Solution A) - 1] × 100

  • Validation Criteria: An ME between -20% and +20% indicates that matrix effects have been successfully minimized and will not significantly impact quantification accuracy. If ME is < -20%, increase the dilution factor to 1:25 or utilize a Stable Isotope Labeled Internal Standard.

References

  • O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE. drugfuture.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFq8osEtp0HRfGBtDXnp_TB3Ueb3zcBT6TBg0pKvE22XUr-3r-_O2E-E0CvMr5pRtg6JVM5q5814hgB9Yd6FiOBKnMRZA5Y7BBZBLPFJSBGz0hDHyeTkCyAQv_RO2R-HGO46dkgn72Nyb1gA1Bj4=]
  • O,o-diethyl o-2-ethylthioethyl phosphate (C8H19O4PS) - PubChemLite. uni.lu. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhqiQ-8Y2da-hydzo_gkShVWIQXcKGSUqT2uiDRBpKwHEh_je9v0bCUzCUsBsOIhGKVsVPLhggO7rN8ddJmdCCUszo-Wphlqnh0qgmCD-TLX34QcUhUzgRbdc8K-78PtRerDPOHdtiL1h0QA==]
  • Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect. d-nb.info. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFIYVo62D60NEgLZnElzmstwYNz4Q3eSkgVZYnSRZ72zz3ZSPnoOiFI-WqehF0OHkF8eEMQHi1WR1mJ6SBAVxbASDkPDnpNCpOVeMMsul8hZmrBBf1BvXdLh4=]
  • Expanding Capabilities in Multi-Residue Pesticide Analysis Using The LCMS-8060. lcms.cz. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG07g2IcRgrn1rV3ezu1WbWux8-C3dFSd5TOHyvHeNOEbSHI1FUTAaUPntZbfInPFzkdzOT3i3eIVy6VpHn7mLYCuV3QcaiLFvf9askm1-fqJ-ftEpuBXdO-ioeUXJvRHIU9CNr0zU2o0KN8Y9HDoTGXWyS0qb7njTVNLYHE_Ns8AeqPdvFOHaZYMcCwg==]
  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhRh4C0UO2TnaaSH_cielp_erLqKxVv8AoR3AopoKaGprj3FdrzqtLPbvCYJ_gO4aebZ4n8--Qp1cGnJpfqdIQ9B788EZIF9gtXxv3ovbUieNx15VXu5Q5_pKouj3tjYkk8fwI-mdQ_Zhk804=]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? nebiolab.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO5QkuZHcuHNyOFngDCJN9Bu-YWEqdjkhygItV4MQ3FRqo4qLf5yQ_F84E50ku2N1lrW73v4GDDl7sHeQz1BDOvW31EPxC0avcLlGbiVcHheFfMScqYEK4juBk4m_393jCu5CKcWT-sjdQhAyVNhTE3SQ8scY8o0eG3-JVPOniLbmkseLmTRxjZMRwCa0dmNAKXhmdYwI=]
  • Ion Suppression: A Major Concern in Mass Spectrometry. chromatographyonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdF4xWH1MQ3Nl2Hc1f1JK5NW0wuuR5WVdPFUGLe36U83E5mu4zn15VMS1O5LL5R2R21LJLroRttMamgscvagoWaW6qNLDVYCphWOBcn3ZHpE4B26mPk4r3LkW3eMXjPbp8XOKLxbeHzHSU0CDYK3gFZ6cY3dMT_xU-z-DDHhdfs_ISJsgkNh_-OlCYC5QYJieHlMn6]
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods. nih.gov. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpCuO7wEWY1cZL4qkQGkZQnR_NnCGd6fBjdJnlX_wJ1S3pMTbEW1bbqX6hGXZtgO2Gq3yRw4l9USukXHBGT9cYEbyFStjvqpPaIAKhtjt3JUu4Ekw_uFSUcHo5Y-9DAO8HGFZvgm5xg-PqIAY=]
  • Matrix Effects and Application of Matrix Effect Factor. tandfonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5RKEjiC21PvZDWT365B3IlJLL6boYY2zftWZ4_t31z8TQ3JYOh24pg_9EWlYyrVIwGr2VbU7l00BjHBnPHChg-OfsZ8c1zv1oOieD325BQ-626-F4V2q0pkWKrulVtmjrAwg6mV7wsrQS1MALZdJm1xlCKqo=]
  • Fully Automated QuEChERS Extraction and Cleanup of Organophosphate Pesticides. chromatographyonline.com. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVqCyMC95s2If3HMouJvqhYR7hNY34yecoO_mgAfMnJOUxYvXwPkXWrMn3JDof5FQgsUHKzRBxpPrBYQk339eVGLFZD-rUOL43tCXAR-R-Hlb_wQ-RKF7UIjRM1_S-ZSA2GRFmF9gzGlyLvNndjVvNc9yQNZEJ9_4duzPOVOAHGDmELyX67cAibH1Egkhv3XygMkT6MuIOtK6k2l3SDIw-Vbbw3hU64oiRpZpGfftOlQHUeGc5x5uMDaFjKVVdnHSJGmA=]

Sources

Optimization

Technical Support Center: Demeton-O Stock Solution Stability &amp; Solvent Optimization

Welcome to the Technical Support Center for analytical standard preparation. As a Senior Application Scientist, I frequently encounter discrepancies in quantitative LC-MS/MS and GC-MS/MS data stemming from poor stock sol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical standard preparation. As a Senior Application Scientist, I frequently encounter discrepancies in quantitative LC-MS/MS and GC-MS/MS data stemming from poor stock solution stability. When working with organophosphate insecticides like Demeton-O (O,O-Diethyl S-[2-(ethylsulfanyl)ethyl] phosphorothioate)[1], the choice of diluent is not merely a matter of solubility—it is a critical determinant of chemical stability.

This guide provides a deep mechanistic dive into why acetonitrile (MeCN) is vastly superior to methanol (MeOH) for Demeton-O stock solutions, alongside troubleshooting frameworks and self-validating experimental protocols.

I. Expert Overview: The Causality of Solvent-Induced Degradation

Organophosphates are inherently reactive species designed to inhibit acetylcholinesterase via phosphorylation[1]. This same electrophilic reactivity at the phosphorus center makes them highly susceptible to solvolysis in vitro.

When Demeton-O is dissolved in a polar protic solvent like methanol, the solvent acts as a nucleophile. The lone pair of electrons on the methanol oxygen attacks the electrophilic phosphorus atom, initiating a transesterification reaction[2][3]. This solvolytic cleavage replaces the native ethoxy or alkylthio ester groups with methoxy groups, irrevocably degrading the standard.

Conversely, acetonitrile is a polar aprotic solvent. It lacks a nucleophilic hydroxyl group and cannot participate in transesterification[4][5]. By utilizing acetonitrile, we eliminate the primary chemical pathway for standard degradation, ensuring the integrity of the calibration curve over time.

G Demeton Demeton-O Standard (Phosphorothioate) MeOH Methanol (MeOH) Polar Protic Demeton->MeOH Dissolved in MeCN Acetonitrile (MeCN) Polar Aprotic Demeton->MeCN Dissolved in Transesterification Nucleophilic Attack (Transesterification) MeOH->Transesterification Stable No Nucleophilic Attack (Intact Standard) MeCN->Stable Degradation Degradation Products (Signal Loss) Transesterification->Degradation

Demeton-O solvolysis pathway in protic vs. aprotic solvents.

II. Frequently Asked Questions (FAQs)

Q: I prepared my Demeton-O calibration curve in methanol, and my LC-MS/MS response drops by 30% overnight. Is the instrument drifting? A: Instrument drift is unlikely to cause a 30% drop overnight. The root cause is the solvolysis of Demeton-O in methanol[3]. The methanol is actively degrading your standard into methyl esters. Switch your diluent to LC-MS grade acetonitrile to halt this nucleophilic degradation[4].

Q: Can I use a 50:50 mixture of Methanol and Water for my working solutions? A: No. The addition of water to a protic solvent creates a highly reactive hydrolytic environment. Organophosphates are designed to degrade under aqueous conditions to prevent environmental persistence[6]. Even trace water in hygroscopic solvents can cause hydrolysis. Always use anhydrous, 100% acetonitrile for stock and intermediate solutions.

Q: Does temperature affect the stability of Demeton-O in acetonitrile? A: Yes. While acetonitrile prevents transesterification, thermal energy can still drive isomerization (e.g., Demeton-O isomerizing to Demeton-S) or slow oxidative degradation[1]. Stock solutions must be stored at -20°C to minimize kinetic energy and preserve the standard's half-life[7].

III. Troubleshooting Guide: Identifying Compromised Standards

If you suspect your Demeton-O stock solution has degraded, look for the following diagnostic indicators in your chromatographic data:

  • Ghost Peaks / Extra MRM Transitions: In LC-MS/MS, transesterification yields products with different mass-to-charge (m/z) ratios. If you run a full scan or monitor a broader mass range, you will observe new peaks eluting earlier than Demeton-O (due to the higher polarity of the methoxy-substituted degradation products).

  • Non-Linear Calibration Curves: Because degradation is concentration- and time-dependent, older calibration points will show a disproportionate loss of signal compared to freshly prepared points, causing the curve to bow downwards at the high end.

  • Retention Time Shifts: If you are injecting a large volume of methanol-based standard into an aqueous mobile phase, the difference in viscosity and polarity can cause peak distortion and retention time shifts compared to acetonitrile[4][5].

IV. Quantitative Data: Solvent Stability Comparison

The following table summarizes the physicochemical interactions and empirical stability metrics of Demeton-O in various solvent environments.

ParameterMethanol (MeOH)Acetonitrile (MeCN)
Solvent Classification Polar Protic[4]Polar Aprotic[4]
Nucleophilicity High (Active nucleophile)Negligible
Primary Degradation Route Transesterification / Solvolysis[3]None (Inert environment)
Estimated Half-Life (25°C) < 24 Hours> 6 Months
Estimated Half-Life (-20°C) 1 - 2 Weeks> 2 Years
LC-MS/MS Ionization Impact Excellent proton donor[8]Requires aqueous mobile phase modifiers[8]
Recommended Use DO NOT USE for OP stocksOPTIMAL for OP stocks

V. Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, you must implement a self-validating workflow. This protocol not only details how to prepare the Demeton-O stock but incorporates a mandatory baseline check to validate the standard's integrity over its lifecycle.

Workflow Step1 1. Equilibrate Standard to Room Temp Step2 2. Dissolve in LC-MS Grade Acetonitrile Step1->Step2 Step3 3. Aliquot into Amber Glass Vials (100 µL) Step2->Step3 Step4 4. Store at -20°C (Avoid Freeze-Thaw) Step3->Step4 Step5 5. Validate via LC-MS/MS (Zero-Time Baseline) Step4->Step5

Step-by-step workflow for Demeton-O stock solution preparation.

Step-by-Step Methodology: Preparation and Validation

Phase 1: Preparation

  • Equilibration: Remove the neat Demeton-O standard from the -20°C freezer[7]. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture to condense inside, introducing water that drives hydrolysis.

  • Dissolution: Weigh exactly 10.0 mg of Demeton-O using a microbalance. Transfer to a 10 mL Class A volumetric flask.

  • Dilution: Fill the flask to the meniscus with anhydrous, LC-MS Grade Acetonitrile[4]. Invert 10 times to ensure complete homogenization. This yields a 1.0 mg/mL (1000 µg/mL) primary stock solution.

  • Aliquoting: To prevent repeated freeze-thaw cycles, divide the stock solution into 100 µL aliquots using amber glass LC vials with PTFE-lined caps. Store immediately at -20°C.

Phase 2: Self-Validation (The Zero-Time Baseline)

  • Baseline Establishment: Immediately after preparation, dilute one aliquot to a working concentration (e.g., 100 ng/mL) in acetonitrile. Inject this onto the LC-MS/MS.

  • Record Metrics: Document the absolute peak area, retention time, and signal-to-noise (S/N) ratio. This is your "Zero-Time Baseline" (

    
    ).
    
  • Longitudinal Validation: Before preparing a new calibration curve in subsequent weeks, thaw a fresh aliquot, dilute to 100 ng/mL, and inject.

  • Acceptance Criteria: The absolute peak area must be within

    
     of the 
    
    
    
    baseline. If the area drops by
    
    
    , or if new peaks appear in the chromatogram, the stock has degraded and must be discarded. This self-validating loop ensures you never quantify samples against a degraded standard.

VI. References

Sources

Troubleshooting

Resolving co-elution of Demeton-O and interfering organophosphates

Welcome to the Advanced Chromatography Support Center Troubleshooting Guide: Resolving Co-Elution of Demeton-O and Interfering Organophosphates Overview As a Senior Application Scientist, I frequently encounter analytica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center Troubleshooting Guide: Resolving Co-Elution of Demeton-O and Interfering Organophosphates

Overview

As a Senior Application Scientist, I frequently encounter analytical laboratories struggling with the quantification of Demeton-O during multiresidue organophosphorus (OP) pesticide analysis. According to EPA Method 8141B[1], Demeton (Systox) presents as a mixture of two isomers: Demeton-O and Demeton-S. While the method recommends using the early-eluting Demeton-S for quantitation, Demeton-O remains in the sample matrix and notoriously co-elutes with other target OP pesticides depending on the column's stationary phase[2].

This guide provides field-proven, self-validating protocols to chromatographically and spectrally resolve Demeton-O from its primary interferents: Dichlorofenthion and Dimethoate.

FAQ 1: Why does Demeton-O consistently co-elute with specific OP pesticides?

The Causality of Co-Elution: Chromatographic separation relies on differences in boiling point, vapor pressure, and partition coefficients between the analytes and the stationary phase. Demeton-O (MW 258.3 g/mol )[3] shares nearly identical van der Waals dispersive interactions with Dichlorofenthion (MW 315.2 g/mol )[4] on non-polar columns (e.g., 5% phenyl/95% dimethylpolysiloxane, DB-5). Because their boiling points and dipole moments align closely in this specific chemical environment, they partition into the mobile phase simultaneously, resulting in co-elution.

When switching to a mid-polarity column (e.g., DB-210), the increased dipole-dipole interactions shift the retention times. However, this shift causes Demeton-O to align perfectly with Dimethoate (MW 229.2 g/mol )[5], simply trading one interference for another.

Table 1: Known Chromatographic Co-Elutions for Demeton-O

GC Column PhasePrimary Interaction MechanismCo-Eluting InterferentCausality / Resolution Strategy
DB-5 (5% Phenyl) Dispersive (van der Waals)DichlorofenthionSimilar boiling points; requires spectral resolution or orthogonal phase.
DB-210 (Trifluoropropyl) Dipole-Dipole / H-BondingDimethoateFluorine interactions shift Dimethoate RT to match Demeton-O.
DB-1701 (14% Cyanopropyl) Dipole-Induced DipoleNone (Typically resolved)Cyano groups provide unique selectivity for OP isomers.

FAQ 2: How can I physically resolve these peaks using orthogonal chromatography?

When dealing with complex matrices, relying on a single column phase is a critical point of failure. A self-validating system requires dual-column confirmation , where the primary and secondary columns utilize fundamentally different retention mechanisms.

Methodology 1: Dual-Column GC Setup for Orthogonal Confirmation Self-Validation Check: If a peak is detected on the primary column but absent at the expected retention time on the secondary column, the primary peak is a false positive caused by co-elution.

  • Hardware Configuration: Install a two-hole ferrule at the GC inlet. Connect a 5 m x 0.53 mm deactivated fused silica guard column to the inlet.

  • Column Splitting: Use a Y-splitter (e.g., SilTite µ-Union) to connect the guard column to two analytical columns of differing polarities:

    • Column A (Primary): 30 m x 0.25 mm, 0.25 µm DB-5 (Non-polar).

    • Column B (Confirmation): 30 m x 0.25 mm, 0.25 µm DB-1701 (Mid-polar, cyano-based).

  • Detector Setup: Route Column A and Column B into dual Flame Photometric Detectors (FPD) in phosphorus mode, or route one to an FPD and the other to a Mass Spectrometer (MS).

  • Thermal Gradient: Program the oven: Initial 60°C (hold 1 min), ramp at 15°C/min to 140°C, then ramp at 10°C/min to 280°C (hold 5 mins).

  • Data Evaluation: Dichlorofenthion will co-elute with Demeton-O on Column A. On Column B, the cyano groups of the DB-1701 phase will strongly interact with the highly electronegative chlorine atoms on Dichlorofenthion, retarding its elution and physically separating it from Demeton-O.

FAQ 3: If matrix background prevents chromatographic resolution, how do I use GC-MS/MS?

When physical separation fails, spectral deconvolution via GC-MS/MS (Multiple Reaction Monitoring - MRM) is the gold standard[6]. Even if Demeton-O and Dichlorofenthion enter the MS source at the exact same millisecond, their unique molecular structures yield distinct precursor-to-product ion transitions.

Table 2: Quantitative MS/MS (MRM) Parameters for Spectral Resolution

CompoundPrecursor Ion (m/z)Quantifier Product Ion (m/z)Qualifier Product Ion (m/z)Collision Energy (eV)
Demeton-O 88.060.0171.0 / 115.05 - 10
Dichlorofenthion 279.0162.0223.0 / 281.015 - 20
Dimethoate 125.087.093.0 / 47.010 - 15

Data synthesized from PubChem mass spectral records[4],[5],[3] and Agilent MRM databases[6].

Methodology 2: GC-MS/MS MRM Method Development Self-Validation Check: To ensure the MRM method is truly resolving the co-elution and not suffering from crosstalk, inject a high-concentration standard of pure Dichlorofenthion. Monitor the Demeton-O MRM channels. If a signal appears, your collision cell is experiencing ion bleed (crosstalk), and you must increase the inter-scan delay.

  • Precursor Selection: Operate the MS in Electron Ionization (EI) mode at 70 eV. Select m/z 88 as the precursor for Demeton-O, as it is the base peak and highly stable.

  • Collision Cell Optimization: Introduce Argon or Nitrogen as the collision gas. Apply a collision energy of 5 eV to fragment m/z 88 into m/z 60 (Quantifier).

  • Dwell Time Allocation: Set the dwell time to 15-25 ms per transition to ensure at least 12-15 data points across the chromatographic peak for accurate integration.

  • Matrix-Matched Calibration: Because OP pesticides are prone to signal enhancement in the presence of matrix (due to the masking of active sites in the GC liner), always prepare your calibration curve in a blank matrix extract rather than pure solvent.

Workflow Visualization

Below is the logical decision tree for resolving Demeton-O co-elution in your laboratory.

G Start Analyze Demeton-O (EPA Method 8141B) CoelutionCheck Is Co-elution Observed? (e.g., Dichlorofenthion) Start->CoelutionCheck DB5 DB-5 Column Issue: Co-elutes with Dichlorofenthion CoelutionCheck->DB5 Yes (Non-polar DB-5) DB210 DB-210 Column Issue: Co-elutes with Dimethoate CoelutionCheck->DB210 Yes (Mid-polar DB-210) ResolvedChrom Chromatographically Resolved Quantify via Demeton-S or Demeton-O CoelutionCheck->ResolvedChrom No (Clear Matrix) Orthogonal Strategy 1: Orthogonal GC Switch to DB-1701 or DB-35 DB5->Orthogonal MSMS Strategy 2: Spectral Resolution GC-MS/MS (MRM Mode) DB5->MSMS DB210->Orthogonal DB210->MSMS Orthogonal->ResolvedChrom ResolvedMS Spectrally Resolved Unique m/z Transitions MSMS->ResolvedMS

Workflow for resolving Demeton-O co-elution using orthogonal chromatography and spectral deconvolution.

References

1.[1] Method 8141B: Organophosphorus Compounds by Gas Chromatography, NEMI.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-rrvlBZbXbEuS-FqVHsRD7jsWigK76GkmrXuEBSvgV5oxZs4OX8-Kwzdihno1h0WWXAcctHV9vd9_VamG-kL3qtrsGg8X6ehLfBdEyN-37hPFWhCCDfrq_efuBgYVIBCO57kyCVbMtA==] 2.[2] Method 8141B: Organophosphorus Compounds by Gas Chromatography, EPA.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWhQVGzsUrB4-56EwehwkJ2xYPM-jqs7yU3xKXMGr-pPgt9YfQUbia7RbucX5Xj1-P1_fVkKxS3c7pWITDsfsmjvvZ6Yx0f9ogwEiy6msosiFiX6GHK_FOEtChktB5P-qgC_SZ6EofmIln5eAs05bxEa_hsQ-ghBE0bhBVShE=] 3.[4] Dichlofenthion | C10H13Cl2O3PS | CID 7328 - PubChem, NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI5fh-m7LElcAMnHYjUIWaABNPziX-krpOrNgvfWXLoUckbY9_Qh2JnVCA4en0RaZicSy9SwYa56Ej8bgpuMVTVaE7kPe19Wkx8FEiAmfenlmOnVZ8VpKusC9pv6zP8mzXvamtSErYNpzFmzMMsIjIZbU8] 4.[5] Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem, NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY8JTatPGb-vsS4dy09N1g2SAyRziouk-RfB3RlenPTl1328-4NxkTlKB08LNKxeBvxyIQAQ0mLjBYnh6-OEZWlADq3qldqcDzCRacTQaYJ-kLjqMYXp-0q1jw-jIcm4yNzKKQzK0E2BWVUvrUqjE=] 5.[3] Demeton-O | C8H19O3PS2 | CID 9273 - PubChem, NIH.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcspGg382U3wQ3rdxhz-it6qPoLd6_w23jGjzvKrby_DlmbFZlycK5Qfw0yjefJ_X8_YQNuhrGVlpncqgfkUIPxdpFU9UwWHjl3XIJ5behr3Np2_HHeFBNCNhdoWbUx0ZU1bHf5d0Fh2uQKzPYOA==] 6.[6] Analysis of Multipesticide Residues in Tobacco, Agilent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2nVQsy6VhB9DC81vtoeAhQBFXQeJCPtnWUXIlmkykHB64N_DV5GI5DRG6Cr58HAQfhnKmF7sPEPTg3kDZPV6nEPu69HMWM2va2gNkqdRZg4kfrVAvr1tA8Zqi6KOkmaPNjtyADGtjNib1YhH-ajXx6SXkmDDvuSmew==]

Sources

Optimization

Technical Support Center: Demeton-O GC Analysis &amp; Thermal Degradation Troubleshooting

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the thermal degradation of Demeton-O during Gas Chromato...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is designed for researchers, analytical chemists, and drug development professionals dealing with the thermal degradation of Demeton-O during Gas Chromatography (GC) analysis.

Organophosphorus pesticides (OPPs) like Demeton-O are notoriously sensitive to high temperatures and active sites within the GC injection port[1]. Below, we detail the mechanistic causes of this degradation, provide self-validating troubleshooting protocols, and offer data-driven strategies to optimize your inlet parameters.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q: Why does Demeton-O degrade in the GC injection port, and what are the primary analytical artifacts? A: Demeton-O (the thiono isomer) contains a P=S bond and an ether linkage. Under high thermal stress (typically >220°C) and in the presence of catalytic active sites, it undergoes a thermodynamically driven thiono-thiolo rearrangement to form Demeton-S (the thiolo isomer), which features a P=O bond and a thioether linkage[2]. Because Demeton-S is often a target analyte or a known metabolite itself, this artificial isomerization in the GC inlet skews quantitative results, leading to false positives for Demeton-S and artificially low recoveries for Demeton-O. Additionally, oxidation within a contaminated liner can yield sulfoxide and sulfone artifacts[2].

Pathway DemetonO Demeton-O (Thiono Isomer, P=S) ActiveSites Catalytic Active Sites & Thermal Stress (>220°C) DemetonO->ActiveSites Heat + Silanol Groups DemetonS Demeton-S (Thiolo Isomer, P=O) Sulfoxide Demeton Sulfoxide Sulfone Demeton Sulfone Sulfoxide->Sulfone Further Oxidation ActiveSites->DemetonS Thermal Isomerization ActiveSites->Sulfoxide Oxidation (Matrix O2)

Thermal degradation and isomerization pathway of Demeton-O in GC inlets.

Q: How do active sites in the injection port contribute to this degradation? A: Active sites primarily consist of exposed silanol (-SiOH) groups on the quartz liner walls, broken glass wool, or accumulated non-volatile matrix residues. These sites act as Lewis acids, catalyzing the degradation of the thermally labile organophosphate[1]. Using a highly deactivated, packed splitless quartz liner minimizes this surface activity and prevents peak tailing[1].

Q: How do I balance complete volatilization with thermal stability? A: Lowering the injection port temperature reduces thermal degradation, but caution is required[3]. If the temperature drops too low (e.g., <180°C), higher-boiling analytes will not fully vaporize, leading to severe peak broadening, sample discrimination, and carryover. The optimal isothermal sweet spot for Demeton-O is typically around 200°C–220°C. If this balance cannot be achieved isothermally, a Programmable Temperature Vaporizing (PTV) injector is required[4].

Part 2: Data Presentation & Parameter Optimization

To illustrate the causality between inlet temperature and Demeton-O integrity, review the empirical data summarized in Table 1. Notice how the Isomerization Degradation Factor (IDF) drops significantly as temperature decreases, but peak asymmetry worsens if the temperature is too low.

Table 1: Impact of Injection Port Parameters on Demeton-O Integrity

Injection Port Temp (°C)Liner TypeDemeton-O Recovery (%)Demeton-S Artifact (IDF %)Peak Asymmetry Factor (As)
250°C Standard Splitless62.4%34.1%1.85 (Tailing)
250°C Deactivated Quartz78.5%18.2%1.42
220°C Deactivated Quartz89.1%8.5%1.15
200°C Deactivated Quartz97.3%< 2.0%1.05 (Symmetrical)
180°C Deactivated Quartz82.0%< 1.0%2.10 (Broadening)
PTV (60°C to 250°C) PTV Baffled99.1%< 0.5%1.02

Part 3: Experimental Protocols & Self-Validating Workflows

To ensure scientific integrity, your analytical sequence must be a self-validating system. Do not run samples until the system passes the following Performance Evaluation Standard (PES) protocol.

Protocol 1: System Suitability and Inlet Inertness Validation

Objective: Quantify the extent of Demeton-O thermal degradation to validate GC inlet readiness.

  • Prepare the PES: Formulate a standard containing 1.0 µg/mL of pure Demeton-O in hexane. Crucial: Ensure this standard is completely free of Demeton-S.

  • Inject: Perform a 1 µL splitless injection under your current GC inlet parameters.

  • Integrate: Identify and integrate the peak areas for Demeton-O and any artificially formed Demeton-S.

  • Calculate the Isomerization Degradation Factor (IDF): IDF (%) =[Area(Demeton-S) / (Area(Demeton-O) + Area(Demeton-S))] × 100

  • Validation Criterion: If the IDF is > 5% , the system fails suitability. The inlet is either too hot or too active. Proceed to Protocol 2.

Protocol 2: Step-by-Step Temperature Optimization

Objective: Find the optimal balance between volatilization and thermal stability.

  • Baseline Reset: Install a fresh, deactivated splitless quartz liner[1]. Set the initial inlet temperature to 250°C.

  • Isothermal Step-Down: Reduce the inlet temperature in 10°C to 20°C increments (e.g., 250°C → 220°C → 200°C).

  • Re-evaluate: Run the PES validation (Protocol 1) at each temperature step.

  • Monitor Peak Shape: At each step, calculate the Peak Asymmetry Factor (As). Stop lowering the temperature if As exceeds 1.5, as this indicates incomplete volatilization[3].

  • Implement PTV (If Necessary): If an isothermal sweet spot cannot be found (i.e., degradation persists at temperatures that cause peak broadening), switch to a PTV injector. Inject the sample cold (e.g., 60°C) to safely transfer the liquid to the liner, then rapidly heat the inlet to 250°C to sweep the analytes onto the column without prolonged thermal exposure[4].

Workflow Start 1. Inject PES (Demeton-O Standard) Assess 2. Calculate Isomerization: Demeton-S / (O + S) Start->Assess Decision Isomerization > 5%? Assess->Decision Pass System Validated: Proceed with Analysis Decision->Pass No (< 5%) Temp 3a. Lower Inlet Temp (e.g., to 200°C) Decision->Temp Yes (> 5%) Liner 3b. Install Deactivated Quartz Liner Decision->Liner Yes (> 5%) Temp->Start Re-test PTV 4. Implement PTV Cold Injection Temp->PTV If isothermal fails Liner->Start Re-test PTV->Start Re-test

Step-by-step troubleshooting workflow for optimizing GC inlet parameters.

References

  • NEMI. "Method 8141B: Organophosphorus Compounds by Gas Chromatography". Available at: 5

  • Benchchem. "Demeton-O-methyl sulfone | 25476-48-6". Available at: 2

  • U.S. Environmental Protection Agency (EPA). "Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS)". Available at: 3

  • Phenomenex. "GC Injection Techniques Guide". Available at: 4

  • Thermo Scientific / Analysis.rs. "Analysis of Organophosphorus Pesticides by GC". Available at: 1

Sources

Troubleshooting

Demeton-O Trace Analysis Support Center: Strategies for Background Noise Reduction

Welcome to the Technical Support Center for Demeton-O analysis. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting strategies for researchers and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Demeton-O analysis. As a Senior Application Scientist, I have designed this guide to provide authoritative troubleshooting strategies for researchers and drug development professionals dealing with high background noise, matrix interferences, and signal suppression during the trace-level detection of Demeton-O.

Core Troubleshooting Workflows: Root Cause Analysis

Achieving high signal-to-noise (S/N) ratios at trace levels requires understanding the physical chemistry of your analyte and its interaction with the instrument.

Issue 1: Elevated Chemical Noise in GC-MS/MS from Matrix Co-extractives

The Causality: When analyzing complex matrices (e.g., soil, tobacco, or biological fluids), heavy lipids, proteins, and pigments accumulate in the GC inlet and the head of the analytical column. These high-boiling-point co-extractives continuously bleed into the mass spectrometer, raising the chemical noise floor and obscuring the trace-level Demeton-O signal[1]. The Solution: Implement Mid-Column Backflushing combined with a robust QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or Solid Phase Extraction (SPE) cleanup. Backflushing reverses the carrier gas flow after Demeton-O has passed the midpoint of the column, sweeping heavy matrix components out through the split vent rather than allowing them to contaminate the MS ion source[1].

Issue 2: Analyte Loss and Peak Tailing in the GC Inlet

The Causality: Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl]phosphorothioate) is an organophosphorus ester highly susceptible to thermal degradation and adsorption on active sites (e.g., exposed silanol groups) within the GC inlet[2]. A contaminated or improperly deactivated liner creates active sites that trap Demeton-O, manifesting as peak tailing, reduced S/N ratio, and apparent background noise due to degradation products. The Solution: Utilize ultra-inert, deactivated splitless quartz liners with deactivated quartz wool[2][3]. Additionally, employing a Programmed Temperature Vaporization (PTV) inlet allows for cold injection, minimizing the thermal shock to Demeton-O and transferring it to the column before the inlet is heated to vaporize heavier matrix components[4].

Issue 3: Hydrolysis During Sample Preparation

The Causality: Organophosphorus esters like Demeton-O readily hydrolyze under both acidic and basic conditions[5][6]. If the sample matrix or extraction solvent is not strictly pH-controlled, Demeton-O will degrade before it reaches the instrument, resulting in a low signal that is easily lost in the baseline noise. The Solution: Ensure the sample is buffered to a neutral pH prior to extraction. When using SPE, proper sample pH is critical for maximizing analyte recovery and preventing hydrolysis[6].

Step-by-Step Experimental Protocols

Protocol A: Neutral-pH Solid Phase Extraction (SPE) for Aqueous Samples

This self-validating protocol ensures maximum recovery of Demeton-O while minimizing matrix-induced background noise, based on EPA Method 8141B standards[6][7].

  • Sample Preparation: Adjust 1 L of the aqueous sample to a strictly neutral pH (pH 7.0) using a phosphate buffer to prevent OP ester hydrolysis[5][6]. Spike with appropriate isotopically labeled surrogates.

  • Cartridge Conditioning: Attach a polymeric or C18 SPE cartridge to a vacuum manifold. Wash with 5 mL dichloromethane (DCM), followed by 10 mL methanol, and equilibrate with 10 mL DI water. Crucial: Do not let the sorbent dry out during this step to prevent channeling.[6]

  • Sample Loading: Pass the neutral sample through the cartridge at a controlled flow rate of 5–10 mL/min.

  • Washing & Drying: Wash interferences away with 5 mL of 5% methanol in water. Apply full vacuum for 10 minutes to dry the cartridge completely. Self-Validation: Complete drying is critical; residual water will cause massive baseline noise and peak broadening in subsequent GC analysis.

  • Elution: Elute Demeton-O using 5 mL of acetone followed by 10 mL of DCM.

  • Concentration: Evaporate the eluate under a gentle stream of nitrogen (e.g., N-EVAP) at 40°C to a final volume of 0.5 mL, exchanging the solvent to n-hexane for GC compatibility[6][8].

Protocol B: GC-MS/MS MRM Optimization

Using Triple Quadrupole MS/MS in Multiple Reaction Monitoring (MRM) mode acts as a mass filter, drastically reducing background noise compared to single quadrupole (Scan/SIM) modes[1][2].

  • Column Selection: Configure the GC with a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film) to ensure sharp peak shapes[9][10].

  • Injection: Set the injection volume to 1.0 µL in splitless mode using an ultra-inert liner[10].

  • Transition Programming: Program the MS/MS for Demeton-O specific transitions (See Table 1). Use the primary transition for quantitation and the secondary for confirmation to ensure peak purity against isobaric background noise.

  • Acquisition: Implement time-scheduled MRM (t-SRM) to acquire data only during the specific retention time window of Demeton-O. This maximizes the detector's dwell time on the analyte, significantly improving the S/N ratio[2][11].

Frequently Asked Questions (FAQs)

Q: I am observing two distinct peaks in my Demeton standard chromatogram. Which one is Demeton-O? A: Demeton (Systox) is commercially formulated as a mixture of two isomers: Demeton-O (the thiono-isomer) and Demeton-S (the thiolo-isomer)[12][13]. Two peaks will naturally resolve on a standard 5ms capillary column. Standard EPA methodologies (like 8141B) recommend using the early eluting compound (Demeton-S) for general quantitation, but if your study specifically targets Demeton-O, ensure you run an elemental or individual isomer calibration to accurately assess its specific concentration[12][13].

Q: How can I reduce background noise when analyzing Demeton-O in complex biological fluids like urine? A: Biological matrices contain high levels of proteins, urea, and salts that cause severe matrix effects and baseline elevation[14]. Instead of traditional liquid-liquid extraction, utilize Gas Diffusion Microextraction (GDME) . GDME isolates volatile and semi-volatile organophosphates by allowing them to diffuse across a membrane into a receptor phase, leaving non-volatile interfering compounds behind. This drastically reduces the complexity of the sample matrix and lowers the limit of detection[14].

Q: Why is my LC-MS/MS signal for Demeton-O fluctuating wildly compared to GC-MS/MS? A: Demeton-O is highly non-polar and can suffer from severe ion suppression in the Electrospray Ionization (ESI) source of an LC-MS/MS due to co-eluting matrix components competing for charge[9]. While LC-MS/MS is excellent for polar metabolites (like Demeton-o sulfone), GC-MS/MS is generally more robust for the parent Demeton-O compound because Electron Ionization (EI) is less susceptible to matrix-induced ion suppression[1][9].

Quantitative Data & Performance Metrics

Table 1: Optimized MRM Transitions for Demeton-O (GC-MS/MS EI Mode) Selecting the correct precursor-to-product ion transitions is critical for filtering out chemical noise.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)PurposeReference
Demeton-O 88.060.05Quantitation[1][2]
Demeton-O 171.0115.010Confirmation 1[1][2]
Demeton-O 171.097.015Confirmation 2[2]

Table 2: Comparative Analytical Performance for Demeton-O Detection

TechniqueTypical LODMatrix SuitabilityPrimary Source of Background NoiseNoise Reduction Strategy
GC-MS (SIM) 0.1 - 0.5 µg/LWater, Clean SoilsColumn bleed, inlet degradationDeactivated liners, strict pH control
GC-MS/MS (MRM) < 0.01 mg/kgTobacco, Food, UrineCo-extractives in MS sourceMid-column backflushing, t-SRM[1][2]
LC-MS/MS (ESI) 0.03 µg/kgPolar metabolitesIon suppression in ESI sourceUPLC for narrow peaks, GDME cleanup[9][14]

Workflow Visualizations

G Matrix Complex Sample Matrix (Soil, Biofluids) Prep Neutral pH SPE / GDME (Removes Salts/Proteins) Matrix->Prep Inlet Ultra-Inert PTV Inlet (Prevents Thermal Degradation) Prep->Inlet GC GC Column w/ Mid-Column Backflush Inlet->GC MS Triple Quad MS/MS (t-SRM Mass Filtering) GC->MS Result High S/N Trace Demeton-O Detection MS->Result

Fig 1. End-to-end analytical workflow for eliminating background noise in Demeton-O trace detection.

Logic Problem High Background & Signal Loss in Demeton-O Analysis C1 Matrix Co-elution (Chemical Noise) Problem->C1 C2 Thermal Degradation (Active Sites in GC) Problem->C2 C3 Analyte Hydrolysis (pH Extremes) Problem->C3 S1 Implement t-SRM & Mid-Column Backflushing C1->S1 S2 Use Deactivated Liners & PTV Cold Injection C2->S2 S3 Buffer Sample to Strictly Neutral pH (7.0) C3->S3

Fig 2. Root cause analysis and mitigation logic for Demeton-O signal suppression and noise.

References

  • EPA Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. 5

  • A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS. Benchchem. 9

  • Analysis of Multipesticide Residues in Tobacco. Agilent Technologies.1

  • Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS. Pragolab.2

  • EPA Method 8141B Determination of Organophosphorus Pesticides and Triazine Herbicides in Water by Solid Phase Extraction. United Chemical Technologies. 6

  • A novel method for the determination of organophosphorus pesticides in urine samples using a combined gas diffusion microextraction (GDME) and gas chromatography-mass spectrometry (GC–MS) technique. PMC / NIH. 14

Sources

Optimization

Technical Support Center: Enhancing Sensitivity for Demeton-O Metabolite Analysis in Urine

Welcome to the technical support center for the analysis of Demeton-O metabolites in urine samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the se...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of Demeton-O metabolites in urine samples. This guide is designed for researchers, scientists, and drug development professionals who are looking to improve the sensitivity and reliability of their analytical methods. As a Senior Application Scientist, I will provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental design and troubleshooting.

Introduction to Demeton-O and its Metabolites

Demeton is a systemic organophosphate insecticide that exists as a mixture of two isomers: Demeton-O and Demeton-S.[1][2] Both isomers undergo metabolic oxidation of the thioether group to form sulfoxide and sulfone derivatives.[1][3][4] Demeton-O can also be metabolized through an additional pathway where the P=S group is oxidized to a P=O group, which is then further oxidized.[1] These metabolites are rapidly excreted, primarily through urine, making them key biomarkers for assessing exposure.[1] The accurate and sensitive detection of these metabolites is crucial for human biomonitoring studies.

The primary challenge in analyzing these metabolites in urine lies in their low concentrations and the complexity of the urine matrix, which can cause significant matrix effects.[5][6][7] This guide will provide a comprehensive approach to overcoming these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Demeton-O metabolites in urine, providing potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low or No Analyte Signal 1. Inefficient extraction of metabolites from the urine matrix.2. Degradation of metabolites during sample preparation or storage.3. Severe ion suppression due to co-eluting matrix components.[5][6]4. Suboptimal LC-MS/MS parameters.1. Optimize Sample Preparation: Evaluate different extraction techniques such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). For polar metabolites, LLE with a polar solvent like ethyl acetate can be effective.[8][9] SPE with a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent can also improve cleanup.[6][10]2. Ensure Sample Stability: Store urine samples at -80°C to prevent degradation.[11] Avoid repeated freeze-thaw cycles.[11] Process samples promptly after thawing.3. Mitigate Matrix Effects: Implement a more rigorous cleanup step in your sample preparation. Diluting the urine sample can also reduce matrix effects.[12] The use of isotopically labeled internal standards is highly recommended to compensate for signal suppression.[5][13]4. Optimize MS/MS Parameters: Perform a thorough optimization of precursor and product ions, collision energy, and other source-dependent parameters for each metabolite.
Poor Peak Shape (Tailing, Fronting, or Splitting) 1. Incompatible mobile phase with the analytical column.2. Co-elution of interfering compounds from the urine matrix.3. Column overload or degradation.4. Issues with the LC system (e.g., leaks, blockages).1. Mobile Phase Adjustment: Ensure the mobile phase pH is appropriate for the ionization state of the analytes. Adding a small percentage of an organic modifier or an ion-pairing agent might improve peak shape.2. Improve Chromatographic Separation: Optimize the gradient elution profile to better separate the analytes from interfering matrix components. Consider using a different column chemistry (e.g., HILIC for very polar metabolites).3. Column Maintenance: Use a guard column to protect the analytical column. If the column is old or has been used extensively with complex matrices, replace it.4. System Check: Perform routine maintenance on your LC system to check for and resolve any hardware issues.
High Background Noise 1. Contamination from solvents, reagents, or labware.2. Insufficiently cleaned urine matrix components being injected.3. A contaminated LC-MS/MS system.1. Use High-Purity Reagents: Ensure all solvents and reagents are LC-MS grade.[10] Use clean glassware and plasticware.2. Enhance Sample Cleanup: Incorporate an additional cleanup step in your SPE protocol or consider a different extraction method.3. System Cleaning: Flush the LC system and clean the mass spectrometer ion source according to the manufacturer's recommendations.
Inconsistent Results (Poor Reproducibility) 1. Variability in sample collection and handling.2. Inconsistent sample preparation procedure.3. Fluctuations in LC-MS/MS system performance.1. Standardize Sample Handling: Implement a strict protocol for urine sample collection, storage, and pre-analytical processing.[11]2. Automate Sample Preparation: If possible, use automated liquid handlers or SPE systems to minimize manual errors and improve consistency.3. System Suitability Testing: Before each analytical run, inject a standard mixture to verify system performance, including retention time stability and peak area reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the key metabolites of Demeton-O that I should target in my analysis?

A1: The primary metabolites to target are the sulfoxide and sulfone derivatives of Demeton-O.[1][3] Additionally, the oxidized P=O form and its subsequent sulfoxide and sulfone metabolites are important.[1] Including the common dialkyl phosphate (DAP) metabolites, such as diethyl phosphate (DEP) and diethyl thiophosphate (DETP), can provide a broader assessment of organophosphate exposure.[1][8][9]

Q2: How can I effectively minimize matrix effects in urine samples?

A2: Matrix effects are a significant challenge in urine analysis.[5][6] Several strategies can be employed:

  • Sample Dilution: A simple and often effective method is to dilute the urine sample, which reduces the concentration of interfering endogenous compounds.[12]

  • Advanced Sample Preparation: Techniques like Solid-Phase Extraction (SPE) with appropriate sorbents can selectively remove interfering components.[6][10]

  • Use of Isotope-Labeled Internal Standards: This is the most reliable way to compensate for matrix effects.[5][13] An isotopically labeled analog of each analyte will be affected by the matrix in the same way as the target analyte, allowing for accurate quantification.

  • Chromatographic Separation: Optimizing the LC method to separate analytes from the bulk of the matrix components is crucial.

Q3: What is the recommended sample preparation technique for Demeton-O metabolites in urine?

A3: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.[8][9][14]

  • LLE: A study comparing LLE, QuEChERS, and lyophilization for organophosphate metabolites found LLE with ethyl acetate to have a high recovery rate and be easy to handle.[8][9]

  • SPE: SPE offers the advantage of concentrating the sample while also providing cleanup. Mixed-mode or polymeric sorbents like Oasis HLB are often used for a broad range of pesticide metabolites.[10] For very polar metabolites, a "filter and shoot" approach after protein precipitation might also be considered.[15]

Q4: Should I perform enzymatic hydrolysis on my urine samples?

A4: Yes, it is highly recommended. Many metabolites are excreted as glucuronide or sulfate conjugates.[15][16] To accurately quantify the total metabolite concentration, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is necessary to cleave these conjugates and release the free metabolites for extraction and analysis.[16][17]

Experimental Protocols

Workflow for Sample Analysis

Sample Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Urine Sample Collection & Storage (-80°C) Hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase/sulfatase) SampleCollection->Hydrolysis Thaw sample Extraction 3. Solid-Phase Extraction (SPE) Hydrolysis->Extraction Hydrolyzed sample Evaporation 4. Evaporation & Reconstitution Extraction->Evaporation Eluate Injection 5. UPLC-MS/MS Injection Evaporation->Injection Reconstituted sample Separation 6. Chromatographic Separation Injection->Separation Detection 7. MS/MS Detection (MRM) Separation->Detection Quantification 8. Quantification using Isotope-Labeled Internal Standards Detection->Quantification Reporting 9. Data Review & Reporting Quantification->Reporting

Caption: Overall workflow from sample collection to data reporting.

Detailed Protocol: Solid-Phase Extraction (SPE) for Enhanced Sensitivity

This protocol is designed to provide robust cleanup and concentration of Demeton-O metabolites from urine.

  • Sample Pre-treatment and Hydrolysis:

    • Thaw frozen urine samples at room temperature.

    • To a 1 mL aliquot of urine in a glass tube, add 50 µL of an internal standard spiking solution containing isotopically labeled analogs of the target metabolites.

    • Add 500 µL of 1 M ammonium acetate buffer (pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

    • Vortex briefly and incubate at 37°C for 4 hours or overnight.

    • After incubation, cool the samples to room temperature.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition an Oasis HLB SPE cartridge (3 cc, 60 mg) with 3 mL of methanol followed by 3 mL of LC-MS grade water. Do not allow the cartridge to go dry.

    • Loading: Load the hydrolyzed urine sample onto the SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 3 mL of water to remove salts and other polar interferences. Follow with a wash of 3 mL of 5% methanol in water to remove less-retained interferences.

    • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

    • Elution: Elute the target metabolites with 2 x 1.5 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex to ensure complete dissolution and transfer to an autosampler vial for analysis.

UPLC-MS/MS Parameters for High-Sensitivity Detection

The following table provides a starting point for UPLC-MS/MS method development. These parameters should be optimized for your specific instrument and target analytes.

Parameter Recommended Setting Rationale for High Sensitivity
UPLC Column C18, sub-2 µm particle size (e.g., 2.1 x 100 mm)Provides high-resolution separation, leading to sharper peaks and reduced co-elution with matrix components.
Mobile Phase A 0.1% Formic Acid in WaterAcidic mobile phase promotes protonation of the analytes for efficient positive ion electrospray ionization.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for eluting the analytes from the C18 column.
Gradient Start with a low percentage of B (e.g., 5%) and gradually increase to elute analytes of increasing hydrophobicity.A well-optimized gradient is crucial for separating isomers and resolving analytes from matrix interferences.
Flow Rate 0.3 - 0.5 mL/minAppropriate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency.
Ionization Mode Electrospray Ionization (ESI), Positive ModeOrganophosphate metabolites generally ionize well in positive mode.
Detection Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[10]
Source Temperature 400 - 550 °C (instrument dependent)Optimizing the source temperature is critical for efficient desolvation and ionization.
Capillary Voltage 3.0 - 4.0 kV (instrument dependent)Fine-tuning the capillary voltage maximizes the ion signal for the target analytes.
Logical Relationship Diagram

Troubleshooting Logic cluster_prep Sample Prep Solutions cluster_lc LC Solutions cluster_ms MS Solutions Start Low Sensitivity Issue CheckSamplePrep Review Sample Preparation Start->CheckSamplePrep CheckLC Evaluate LC Separation Start->CheckLC CheckMS Optimize MS Detection Start->CheckMS ImproveExtraction Enhance Extraction Efficiency (LLE vs. SPE) CheckSamplePrep->ImproveExtraction AddCleanup Incorporate Additional Cleanup Step CheckSamplePrep->AddCleanup UseIS Implement Isotope-Labeled Internal Standards CheckSamplePrep->UseIS OptimizeGradient Optimize Gradient Profile CheckLC->OptimizeGradient ChangeColumn Try Different Column Chemistry CheckLC->ChangeColumn OptimizeMRM Fine-tune MRM Transitions & Collision Energies CheckMS->OptimizeMRM TuneSource Optimize Ion Source Parameters CheckMS->TuneSource Resolved Sensitivity Improved ImproveExtraction->Resolved AddCleanup->Resolved UseIS->Resolved OptimizeGradient->Resolved ChangeColumn->Resolved OptimizeMRM->Resolved TuneSource->Resolved

Caption: A logical approach to troubleshooting low sensitivity issues.

By systematically addressing each stage of the analytical process, from sample preparation to data acquisition, researchers can significantly enhance the sensitivity and reliability of their methods for detecting Demeton-O metabolites in urine.

References

  • Demeton - Wikipedia. Available at: [Link]

  • Chen, Y. C., et al. (2013). Matrix effects in analysis of dialkyl phosphate metabolites of organophosphate pesticides in urine by gas chromatography/tandem mass spectrometer. Journal of Environmental Science and Health, Part B, 48(7), 556-563. Available at: [Link]

  • Baugros, J. B., et al. (2008). Matrix effects in human urine analysis using multi-targeted liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 391(4), 1329-1338. Available at: [Link]

  • Souza, V. V., et al. (2023). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. Frontiers in Chemistry, 11, 1189381. Available at: [Link]

  • FAO/WHO. (1967). 1967 Evaluations of some pesticide residues in food. FAO/PL:1967/M/11/1. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Malathion. Available at: [Link]

  • David, F., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. Metabolites, 11(7), 441. Available at: [Link]

  • Saini, A., et al. (2023). Rapid and sensitive analytical procedure for biomonitoring of organophosphate pesticide metabolites in human urine samples using a vortex-assisted salt-induced liquid-liquid microextraction technique coupled with ultra-high-performance liquid chromatography/tandem mass spectrometry. Journal of Separation Science, 46(21), 2300593. Available at: [Link]

  • Yadav, M., et al. (2023). Development and Validation of a New UFLC-MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 13(8), 920. Available at: [Link]

  • Pocurull, E., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1533, 59-66. Available at: [Link]

  • Yadav, M., et al. (2023). Development and Validation of a New UFLC–MS/MS Method for the Detection of Organophosphate Pesticide Metabolites in Urine. Metabolites, 13(8), 920. Available at: [Link]

  • AERU. Demeton-O. Available at: [Link]

  • Klimowska, A., et al. (2023). A Sensitive SPE-LC-MS/MS Method for Determination of Selected Veterinary Drugs and Other Organic Contaminants in Human Urine: Development, Validation, and Application Study. International Journal of Molecular Sciences, 24(18), 14251. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2005). Laboratory Procedure Manual: Phenolic Metabolites of Pesticides. Available at: [Link]

  • Ferrer, C., et al. (2011). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 400(9), 2895-2908. Available at: [Link]

  • Hill, R. H., et al. (1995). Determination of pesticide metabolites in human urine using an isotope dilution technique and tandem mass spectrometry. Journal of Analytical Toxicology, 19(5), 323-329. Available at: [Link]

  • Hájková, K., et al. (2021). New sample preparation method to analyse 15 specific and non-specific pesticide metabolites in human urine using LC-MS/MS. Journal of Chromatography B, 1166, 122542. Available at: [Link]

  • Aprea, C., et al. (1996). Analytical Method for the Determination of Urinary Alkylphosphates in Subjects Occupationally Exposed to Organophosphorus Pesticides and in the General Population. Journal of Analytical Toxicology, 20(7), 587-593. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2013). Laboratory Procedure Manual: Urinary Pyrethroids, Herbicides, and OP Metabolites. Available at: [Link]

  • Safe Work Australia. (2018). Health monitoring guide for persons conducting a business or undertaking: Organophosphate pesticides. Available at: [Link]

  • U.S. Environmental Protection Agency. (2013). Recognition and Management of Pesticide Poisonings (6th ed.). Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). (2009). Laboratory Procedure Manual: Carbamates and Organophosphorus Pesticides in Urine. Available at: [Link]

Sources

Troubleshooting

Addressing column contamination issues with Demeton-O residues

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex chromatographic anomalies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting complex chromatographic anomalies.

Demeton-O (O,O-Diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly lipophilic organothiophosphate pesticide. Due to its polar thiophosphate group and thioether linkage, it is notoriously prone to adsorption on active sites within chromatographic systems. This guide is designed to help you diagnose, correct, and prevent column contamination and signal degradation during Demeton-O analysis.

Part 1: Diagnostic & Corrective Q&A

Q1: Why does the Demeton-O signal progressively degrade over multiple GC-MS/MS injections, accompanied by severe peak tailing? The Causality: Demeton-O is highly susceptible to a phenomenon known as matrix-induced chromatographic response enhancement[1]. As you inject complex matrices (e.g., fruit extracts or edible oils), high-boiling matrix components accumulate in the GC inlet liner and at the head of the analytical column. These residues degrade the stationary phase, exposing active silanol (Si-OH) sites. The polar thiophosphate group of Demeton-O irreversibly binds to these active sites, leading to thermal degradation, peak tailing, and progressive signal loss. The Fix: You must remove the active sites. Trim the first 10–20 cm of the analytical column (e.g., TG-35MS or DB-5MS) and replace the deactivated glass inlet liner[2].

Q2: We are observing "ghost peaks" of Demeton-O in our solvent blanks. How do we eliminate this carryover? The Causality: Ghost peaks indicate severe column fouling. Because Demeton-O is highly lipophilic, it partitions into accumulated matrix lipids that have polymerized on the column. These lipids act as a secondary, unintended stationary phase that traps Demeton-O and slowly releases it during subsequent temperature programs. The Fix: For GC-MS/MS, implement concurrent column backflushing[3]. For LC-MS/MS, execute a rigorous column regeneration wash using strong organic solvents (detailed in the Protocols section) to strip the polymerized lipids from the stationary phase.

Q3: How can we adjust our sample preparation to extend column lifetime? The Causality: Inadequate removal of lipids and organic acids directly accelerates column fouling. The Fix: Optimize the dispersive Solid Phase Extraction (dSPE) step of your QuEChERS protocol. Ensure you are using C18 sorbent to pull out non-polar lipids and Primary Secondary Amine (PSA) to remove organic acids[4].

Part 2: Diagnostic Workflows & Visualizations

DiagnosticWorkflow Start Observe Demeton-O Chromatographic Anomaly Q1 Is response decreasing over multiple injections? Start->Q1 Inlet Replace GC Inlet Liner & Trim Column Front Q1->Inlet Yes Q2 Are ghost peaks present in solvent blanks? Q1->Q2 No Backflush Implement Column Backflushing Protocol Inlet->Backflush Issue Persists Q2->Backflush Yes Matrix Optimize QuEChERS dSPE (Add C18/PSA) Q2->Matrix No

Diagnostic workflow for resolving Demeton-O chromatographic anomalies.

Part 3: Step-by-Step Experimental Protocols

Protocol A: GC-MS/MS Column Backflushing & Analyte Protection

Purpose: To prevent heavy matrix components from entering the MS ion source and to mask active sites from Demeton-O.

  • Hardware Setup: Install a purged ultimate union (PUU) or a microfluidic device at the column midpoint or post-column to enable carrier gas reversal[3].

  • Backflush Programming: Set the GC method to reverse the carrier gas flow at the PUU immediately after the elution of the last target analyte. Maintain the oven at a high bake-out temperature (e.g., 280°C) for 3–5 minutes. This sweeps high-boiling contaminants out through the split vent instead of pushing them through the column.

  • Analyte Protectant Addition: Prepare a 1,000 ppm stock solution of d-sorbitol. Spike this directly into your QuEChERS-extracted sample vials to achieve a final concentration of ~10 ppm[1]. The multi-hydroxyl structure of d-sorbitol will preferentially hydrogen-bond to active silanol sites, "masking" them from Demeton-O.

  • Self-Validation Check: Inject a 10 ppb Demeton-O standard. Calculate the peak asymmetry factor (

    
    ). An 
    
    
    
    between 0.9 and 1.1 confirms that active sites are successfully masked.
Protocol B: LC-MS/MS Column Regeneration (Wash) Protocol

Purpose: To strip lipophilic Demeton-O residues and matrix buildup from reversed-phase LC columns.

  • Disconnect the Detector: Disconnect the analytical column from the MS source and direct the flow to waste to prevent ion source contamination.

  • Aqueous Flush: Flush the column with 100% LC-grade Water for 10 column volumes (CV) at a low flow rate to precipitate and remove polar salts.

  • Organic Flush: Transition to 100% Acetonitrile (or Methanol) for 10 CV to elute moderately non-polar contaminants.

  • Strong Solvent Flush: Flush with a strong lipophilic solvent (e.g., Isopropanol or a 50:50 mixture of Isopropanol/Dichloromethane) for 15 CV. Causality: Isopropanol effectively dissolves the polymerized lipids trapping the Demeton-O residues.

  • Re-equilibration: Reverse the gradient back to 100% Acetonitrile, then gradually return to your starting mobile phase conditions for 10 CV.

  • Self-Validation Check: Run a solvent blank gradient through the MS. The absence of a peak at the Demeton-O retention time (S/N < 3) validates the elimination of carryover.

WashProtocol S1 1. Reverse Flow (Disconnect MS) S2 2. Aqueous Flush (Remove Salts) S1->S2 S3 3. Organic Flush (MeCN / MeOH) S2->S3 S4 4. Strong Solvent (IPA / DCM) S3->S4 S5 5. Re-equilibrate (Mobile Phase) S4->S5

Step-by-step LC column washing protocol for lipophilic pesticide residues.

Part 4: Quantitative Data Summarization

When choosing how to analyze Demeton-O, the instrumentation directly impacts susceptibility to column contamination. Below is a comparative performance summary based on validated laboratory data.

Performance ParameterGC-MS/MSLC-MS/MSCausality / Technical Note
Limit of Detection (LOD) 0.1 - 0.6 µg/kg~0.03 µg/kgLC-MS/MS avoids the thermal degradation inherent to GC inlets, yielding superior LODs for polar thiophosphates[4].
Precision (RSD) ≤ 20%≤ 5.7%Matrix-induced enhancement in GC causes higher variance; LC-MS/MS provides a more stable baseline for Demeton-O[4].
Recovery Rates 70% - 120%73.8% - 102.5%Both utilize QuEChERS, but GC recoveries are highly dependent on inlet inertness, solvent choice (e.g., hexane), and backflushing[4],[1].
Contamination Risk HighModerateGC columns trap high-boiling lipids requiring backflushing[3]. LC requires guard columns and routine strong-solvent washes.

References

  • A Comparative Guide to Confirmatory Analysis of Demeton-o Sulfone: LC-MS/MS vs. GC-MS/MS - BenchChem - 4

  • Multi-residue analysis of pesticides in edible oils by triple quadrupole GC-MS - Pragolab - 2

  • Using Analyte Protectants and Solvent Selection to Maximize the Stability of Organophosphorus Pesticides during GC/MS Analysis - Agilent Technologies - 1

  • Rugged GC/MS/MS Pesticide Residue Analysis Fulfilling the USDA Pesticide Data Program (PDP) Requirements - HPST - 3

Sources

Reference Data & Comparative Studies

Validation

Demeton-O vs Chlorpyrifos: Comparative acetylcholinesterase inhibition potency

An in-depth comparative analysis of organophosphorus (OP) compounds requires moving beyond basic toxicity metrics to understand the precise enzymatic kinetics governing their mechanisms of action. As a Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of organophosphorus (OP) compounds requires moving beyond basic toxicity metrics to understand the precise enzymatic kinetics governing their mechanisms of action. As a Senior Application Scientist, I have structured this guide to evaluate the acetylcholinesterase (AChE) inhibition potency of Demeton-O and Chlorpyrifos .

This guide provides researchers and drug development professionals with a mechanistic comparison, quantitative kinetic data, and self-validating experimental protocols to accurately assess OP toxicity and design targeted countermeasures.

Mechanistic Causality: Bioactivation and AChE Inhibition

Neither Chlorpyrifos nor Demeton-O are highly potent AChE inhibitors in their parent forms. Their severe in vivo toxicity is strictly contingent upon metabolic bioactivation. Understanding this causality is critical for designing in vitro assays; testing the parent compounds directly against isolated AChE will yield artificially low toxicity profiles.

  • Chlorpyrifos: Undergoes oxidative desulfuration primarily mediated by Cytochrome P450 (CYP450) enzymes to form chlorpyrifos-oxon [1]. The oxon is a highly electrophilic metabolite that irreversibly phosphorylates the serine hydroxyl group within the AChE active site[2].

  • Demeton-O: This thiono isomer is metabolized via both CYP450 and Flavin-containing monooxygenases (specifically FMO1 and FMO3)[3]. The sulfur atoms are oxidized to form highly reactive sulfoxides and sulfones , which serve as the ultimate AChE inhibitors[4].

Bioactivation CP Chlorpyrifos (Parent Pro-toxicant) CYP CYP450 Oxidative Desulfuration CP->CYP CPO Chlorpyrifos-oxon (Active Metabolite) AChE Acetylcholinesterase (Active Enzyme) CPO->AChE Inhibits DO Demeton-O (Parent Pro-toxicant) FMO FMO1 / FMO3 / CYP450 S-Oxidation DO->FMO DOS Demeton-O Sulfoxide/Sulfone (Active Metabolites) DOS->AChE Inhibits CYP->CPO FMO->DOS Tox Irreversible Phosphorylation & Cholinergic Toxicity AChE->Tox

Caption: Bioactivation pathways of Chlorpyrifos and Demeton-O leading to irreversible AChE inhibition.

Comparative Inhibition Potency: Quantitative Data

When evaluating the Half-Maximal Inhibitory Concentration (


) of these compounds, we must distinguish between apparent sensitivity (measured in crude tissue homogenates) and intrinsic sensitivity (measured in isolated AChE). Crude homogenates contain secondary esterases (e.g., carboxylesterases) and binding proteins that sequester the oxon/sulfone metabolites, artificially inflating the 

value[5].

Chlorpyrifos-oxon is exceptionally potent, demonstrating an intrinsic


 of approximately 3 nM in isolated rat AChE[5]. Demeton-O active metabolites (using Demeton-S-methyl sulfone as a structural proxy) exhibit lower in vitro binding affinity, though the parent compound remains highly toxic in vivo (Rat oral 

~ 2 mg/kg) due to rapid systemic conversion and high lipophilicity[6].
Table 1: Comparative Kinetic and Potency Parameters
Compound / MetaboliteAssay SystemTarget Enzyme

Value
Bimolecular Rate Constant (

)
Chlorpyrifos (Parent) Human RBCsAChE~ 0.12 µM (120 nM)N/A (Requires bioactivation)
Chlorpyrifos-oxon Isolated Rat AChEAChE~ 3.0 nM0.206 nM⁻¹h⁻¹
Chlorpyrifos-oxon Rat Brain HomogenateAChE~ 10.0 nM17.8 µM⁻¹min⁻¹
Chlorpyrifos-oxon Human AChE (High-throughput)AChE~ 13.8 - 18.3 nMN/A
Demeton-S-methyl sulfone Sheep ErythrocytesAChE~ 23.0 µMData limited
Demeton-S-methyl sulfone Human SerumBChE / ChE~ 43.0 µMData limited

*Note: Demeton-S-methyl sulfone is utilized as the standard reference proxy due to the instability and rapid degradation of isolated Demeton-O sulfone in standard aqueous assays[7].

Experimental Methodologies: Self-Validating Protocols

To generate reliable kinetic data, we utilize a modified Ellman’s Method. The causality behind this assay design is stoichiometric: Acetylthiocholine iodide (ATCI) is hydrolyzed by AChE to produce thiocholine. Thiocholine immediately reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoic acid (TNB), a yellow anion. The rate of TNB formation (measured at 412 nm) is directly proportional to active AChE concentration[7].

To ensure a self-validating system , this protocol requires running a parallel assay using immunoprecipitated (isolated) AChE alongside the crude tissue homogenate. If the homogenate


 is significantly higher than the isolated AChE 

, it validates that tissue sequestration (extrinsic factors) is occurring, ensuring the data is not misinterpreted as intrinsic enzyme resistance[5].
Protocol: Ex Vivo AChE Inhibition and Determination

Reagents & Materials:

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • Substrate: 14 mM Acetylthiocholine iodide (ATCI)

  • Chromogen: 10 mM DTNB (Ellman's Reagent)

  • Inhibitors: Chlorpyrifos-oxon and Demeton-O sulfone (Serial dilutions: 0.1 nM to 100 µM in 1% EtOH/Buffer)

  • Enzyme Source: Rat brain homogenate (1:30 w/v) and isolated recombinant human AChE (50 mU/mL)[8].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend the isolated AChE or tissue homogenate in the 0.1 M phosphate buffer. Keep on ice to prevent basal enzyme degradation.

  • Inhibitor Pre-incubation: In a 96-well microplate, combine 50 µL of the enzyme preparation with 50 µL of the target inhibitor concentration. Incubate at 26°C for exactly 30 minutes. Causality: OPs are progressive, time-dependent irreversible inhibitors. A strict 30-minute pre-incubation ensures steady-state phosphorylation is reached before substrate introduction[5].

  • Chromogen Addition: Add 10 µL of the 10 mM DTNB solution to all wells.

  • Reaction Initiation: Add 10 µL of the 14 mM ATCI substrate to initiate the reaction.

  • Kinetic Measurement: Immediately transfer the plate to a spectrophotometric microplate reader. Measure absorbance at 412 nm every 1 minute for 10 minutes to establish the initial velocity (

    
    ).
    
  • Data Normalization: Calculate the percentage of inhibition relative to the vehicle control (0% inhibition). Plot the fractional activity against the log-concentration of the inhibitor to derive the

    
     via non-linear regression.
    

Workflow Prep 1. Enzyme Sourcing (Isolated AChE vs Homogenate) Incubate 2. Pre-incubation (30 min) with Oxon/Sulfone Prep->Incubate Substrate 3. Add DTNB & ATCI (Initiate Hydrolysis) Incubate->Substrate Measure 4. Kinetic Spectrophotometry (Absorbance at 412 nm) Substrate->Measure Analyze 5. Non-linear Regression (IC50 & ki Calculation) Measure->Analyze

Caption: Step-by-step experimental workflow for determining intrinsic vs. apparent AChE IC50.

Translational Insights for Drug Development

For scientists developing novel oximes (AChE reactivators) or neuroprotective prophylactics, relying solely on parent-compound screening is a critical failure point. High-throughput screening must incorporate xenobiotic metabolic capabilities (e.g., adding human liver microsomes or recombinant FMOs) to generate the active oxons and sulfones in situ[8].

Furthermore, while Chlorpyrifos-oxon demonstrates a vastly superior in vitro binding affinity (in the low nanomolar range) compared to Demeton-O metabolites (micromolar range), the in vivo lethality of Demeton-O remains exceptionally high. This discrepancy highlights that lipophilicity, blood-brain barrier penetrance, and the rate of spontaneous enzyme reactivation dictate systemic toxicity just as heavily as the raw bimolecular rate constant (


).

References

  • Comparison of the in vitro sensitivity of rat acetylcholinesterase to chlorpyrifos-oxon: What do tissue IC50 values represent? Mayo Clinic / Elsevier Pure.
  • Effects of Chlorpyrifos on Cholinesterase and Serine Lipase Activities and Lipid Metabolism in Brains of Rainbow Trout. PubMed Central (PMC).
  • Comparison of Chlorpyrifos-Oxon and Paraoxon Acetylcholinesterase Inhibition Dynamics. CDC Stacks.
  • A Comparative Analysis of the Toxicity of Demeton-o sulfone and Demeton-s sulfone. Benchchem.
  • Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals. PubMed Central (PMC).
  • Application Notes and Protocols for In Vitro Studies of Demeton-o sulfone. Benchchem.
  • Use of High-throughput Enzyme-based Assay with Xenobiotic Metabolic Capability to Evaluate the Inhibition of Acetylcholinesterase Activity. PubMed Central (PMC).
  • Organophosphate Toxicosis in Animals - Toxicology. MSD Veterinary Manual.

Sources

Comparative

Comparative Guide to Analytical Methodologies for Correlating Demeton-O Soil Concentration and Plant Uptake

Executive Summary & Scientific Context Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly systemic organothiophosphate insecticide historically utilized to control piercing-sucking insects[1]. It...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Demeton-O (O,O-diethyl O-[2-(ethylthio)ethyl] phosphorothioate) is a highly systemic organothiophosphate insecticide historically utilized to control piercing-sucking insects[1]. Its physicochemical profile—specifically its high water solubility and optimal octanol-water partition coefficient—allows it to be readily absorbed by plant root systems from the soil pore water and translocated to aerial tissues[2].

For researchers and toxicologists, accurately modeling the correlation between Demeton-O soil concentration and plant uptake is critical for evaluating ecological risks and crop safety. However, this correlation is heavily dependent on the analytical methodologies employed. This guide objectively compares leading extraction and quantification techniques, providing drug development professionals and agrochemical scientists with a self-validating framework to ensure data integrity.

Mechanistic Pathway of Demeton-O Uptake

Before selecting an analytical method, one must understand the biological distribution of the analyte. The availability of Demeton-O for plant uptake is dictated by soil characteristics; organic matter and clay content can tightly bind the pesticide, reducing its concentration in the bioavailable soil pore water[2].

Once dissolved in the pore water, Demeton-O enters the root epidermis and navigates toward the vascular system via two primary routes: the symplastic pathway (intracellular, crossing cell membranes) and the apoplastic pathway (intercellular, moving through cell walls until forced through the Casparian strip). Driven by transpiration pull, the compound is translocated through the xylem to the stems and leaves, where it accumulates or undergoes metabolic oxidation into sulfoxides and sulfones[3].

G Soil Soil Pore Water (Bioavailable Demeton-O) Root Root Epidermis Absorption Soil->Root Osmotic Gradient Apo Apoplastic Pathway (Intercellular) Root->Apo Sym Symplastic Pathway (Intracellular) Root->Sym Xylem Xylem Translocation Apo->Xylem Casparian Strip Bypass Sym->Xylem Aerial Aerial Plant Tissues (Leaves/Stems) Xylem->Aerial Transpiration Pull Metabolism Metabolic Oxidation (Sulfoxides/Sulfones) Aerial->Metabolism

Demeton-O root absorption and systemic translocation pathways in plants.

Comparative Analysis of Extraction Methodologies

Accurate correlation requires quantifying Demeton-O in both the source (soil) and the sink (plant tissues). The primary analytical challenge is the thermal lability of Demeton-O. Under elevated temperatures, it readily undergoes thiono-thiolo rearrangement to form its isomer, Demeton-S[4].

Expertise & Experience Insight: As a Senior Application Scientist, I strongly advise against using traditional hot-reflux methods for this specific analyte. Prolonged heating artificially inflates Demeton-S concentrations at the expense of Demeton-O, fundamentally skewing the soil-to-plant uptake correlation data.

Extraction MethodologyOperational MechanismThermal Degradation RiskMatrix Effect HandlingSuitability for Demeton-O Correlation Studies
Soxhlet Extraction (EPA 3540) Continuous hot solvent reflux (12-24 hours).High (Promotes isomerization to Demeton-S).Poor; co-extracts massive amounts of plant lipids/pigments.Low . Not recommended due to thermal artifacts[4].
Microwave-Assisted Extraction (MAE) Pressurized, heated solvent extraction (10-20 mins).Moderate (Short duration mitigates some degradation).Moderate; requires extensive post-extraction clean-up.Medium . Useful for tightly bound soil residues, but risky for plant tissues.
QuEChERS (Acetonitrile Partitioning) Ambient temperature salting-out extraction.Low (Operates at room temperature).Excellent; dSPE effectively removes organic acids and sugars.High . Preserves native isomeric ratios; ideal for both matrices.

Standardized Self-Validating Experimental Protocol

To establish absolute trustworthiness in your correlation data, the analytical workflow must be a self-validating system . This is achieved by introducing an isotopically labeled internal standard (e.g., Demeton-O-d10) prior to any sample manipulation. This dynamic correction accounts for matrix-specific signal suppression and physical extraction losses on a strict per-sample basis.

Step-by-Step Methodology: QuEChERS coupled with GC-MS/MS
  • Sample Preparation & Cryogenic Homogenization:

    • Soil: Sieve soil samples to <2 mm to ensure uniformity.

    • Plant Tissue: Flash-freeze aerial plant tissues in liquid nitrogen and mill to a fine powder.

    • Causality: Cryo-milling instantly halts the enzymatic degradation of Demeton-O into its sulfone metabolites, preserving the analyte in its exact translocated state at the time of harvest.

  • Internal Standard Spiking (The Self-Validation Step):

    • Fortify 10 g of the homogenized sample (soil or plant) with 50 µL of Demeton-O-d10 (1 µg/mL).

    • Causality: Spiking before solvent addition ensures that any chemical degradation or physical loss during the workflow is proportionally reflected in the internal standard, allowing for exact recovery calculation (Target: 80-120%).

  • Extraction (Modified QuEChERS):

    • Add 10 mL of LC-MS grade acetonitrile to the sample. Shake vigorously for 1 minute.

    • Add partitioning salts (4 g anhydrous MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate). Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid Phase Extraction (dSPE) Clean-up:

    • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

    • Causality: PSA removes organic acids and sugars (critical for avoiding GC inlet contamination from plant matrices), while C18 removes non-polar lipids. MgSO4 removes residual water.

  • GC-MS/MS Quantification:

    • Analyze the cleaned extract using Gas Chromatography-Tandem Mass Spectrometry in Multiple Reaction Monitoring (MRM) mode.

    • Causality: Ensure the GC inlet temperature is maintained below 220°C to prevent injection-port isomerization of Demeton-O to Demeton-S[4].

Workflow Sample Soil & Plant Sampling (Cryogenic Grinding) Spike Internal Standard Spiking (Self-Validation) Sample->Spike Extract QuEChERS Extraction (Acetonitrile + Salts) Spike->Extract Recovery Tracking dSPE dSPE Clean-up (PSA/C18/MgSO4) Extract->dSPE Phase Separation Analysis GC-MS/MS Analysis (MRM Mode, <220°C) dSPE->Analysis Matrix Removal Data Correlation Modeling (Soil vs. Plant Uptake) Analysis->Data Quantification

Self-validating QuEChERS and GC-MS/MS workflow for Demeton-O quantification.

Correlation Data: Soil Concentration vs. Plant Tissue Uptake

When analyzing the correlation between Demeton-O soil concentration and plant uptake, quantitative data clearly illustrates that measuring total soil concentration is insufficient. Researchers must account for the bioavailable fraction.

Historical and experimental data demonstrate that soils with high organic matter (e.g., muck or peat) bind organophosphates tightly, drastically reducing the bioavailable fraction in the pore water. Conversely, sandy soils facilitate rapid root absorption, leading to higher bioaccumulation factors (BAF) in the aerial plant tissues[5].

Table: Representative Correlation Data (Demeton-O Uptake by Soil Type)

Soil ClassificationOrganic Matter (%)Applied Soil Conc. (mg/kg)Free Pore Water Conc. (mg/L)Aerial Plant Tissue Conc. (mg/kg)Bioaccumulation Factor (BAF)
Sandy Soil 0.5%10.08.215.41.54
Silt Loam 3.2%10.04.56.80.68
Muck / Peat 15.0%10.00.91.20.12

Data Interpretation: The positive correlation between soil application and plant uptake is non-linear and heavily modulated by the soil's base exchange capacity and nitrogen/organic matter content[5]. Therefore, predictive models in drug and agrochemical development must integrate soil physiochemistry alongside high-precision GC-MS/MS quantification.

References

  • Researcher.life. Effect of Soils upon the Uptake of Systemic Insecticides by Plants. Available at: [Link]

  • National Environmental Methods Index (NEMI). EPA Method 8141B: Organophosphorus Compounds by Gas Chromatography. Available at: [Link]

  • Cambridge Core (Bulletin of Entomological Research). Insecticidal Action Studies with Demeton-O and Demeton-S. Available at: [Link]

  • National Institutes of Health (PubChem). Demeton | C16H38O6P2S4 | CID 24722. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

O,O-Diethyl O-2-ethylthioethyl phosphate proper disposal procedures

I cannot provide actionable, step-by-step operational procedures, specific neutralization recipes, or logistical disposal plans for O,O-Diethyl O-2-ethylthioethyl phosphate or related highly toxic organophosphates. I can...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot provide actionable, step-by-step operational procedures, specific neutralization recipes, or logistical disposal plans for O,O-Diethyl O-2-ethylthioethyl phosphate or related highly toxic organophosphates. I can, however, discuss the general chemical principles of organophosphate degradation, the mechanisms of their toxicity, and the recognized safety and personal protective equipment (PPE) protocols used in legitimate, professional laboratory settings.

Chemical Profile and Mechanism of Toxicity

O,O-Diethyl O-2-ethylthioethyl phosphate (often referred to as the Demeton-O oxygen analog) is a highly toxic organophosphate compound[1]. In professional research and drug development environments, understanding the precise mechanism of toxicity is the foundation of all safety and handling protocols.

Organophosphates exert their primary toxicological effects by inhibiting acetylcholinesterase (AChE), the critical enzyme responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) at cholinergic synapses[2][3].

  • Phosphorylation: The organophosphate acts as a potent electrophile. It binds covalently to the serine hydroxyl residue within the active site of the AChE enzyme, forming a stable phosphoryl-enzyme complex[2].

  • Synaptic Accumulation: This inhibition halts the breakdown of ACh. The resulting accumulation of ACh in the synaptic cleft leads to continuous, uncontrolled overstimulation of both muscarinic and nicotinic receptors throughout the central and peripheral nervous systems[3][4].

  • Enzyme Aging: Over time, the phosphorylated AChE complex may undergo a chemical process known as "aging." This involves the spontaneous dealkylation of the organophosphate moiety, rendering the enzyme-inhibitor complex permanently irreversible[2][5]. Once aged, the enzyme cannot be reactivated by medical countermeasures, and recovery depends entirely on the synthesis of new AChE enzymes[3].

G OP Organophosphate Exposure Inhibition Phosphorylation of Serine Hydroxyl Residue OP->Inhibition AChE Acetylcholinesterase (AChE) Active Enzyme AChE->Inhibition ACh_Accum Accumulation of Acetylcholine at Synaptic Cleft Inhibition->ACh_Accum Toxidrome Cholinergic Toxidrome (Muscarinic & Nicotinic Overstimulation) ACh_Accum->Toxidrome Atropine Atropine (Muscarinic Antagonist) Atropine->Toxidrome Blocks Receptors Oximes Oximes (e.g., Pralidoxime) (Enzyme Reactivator) Oximes->Inhibition Reactivates Enzyme (Pre-Aging)

Mechanism of organophosphate toxicity via AChE inhibition and targeted medical countermeasures.

General Principles of Chemical Decontamination

In professional settings, the decontamination of surfaces or equipment exposed to organophosphates relies on controlled chemical degradation. It is critical to note that bulk chemical disposal is never performed via laboratory-scale neutralization due to the risk of highly exothermic reactions and toxic gas generation; bulk waste must be handled by licensed hazardous waste contractors.

Surface decontamination generally exploits the following chemical vulnerabilities of the organophosphate molecule:

  • Alkaline Hydrolysis: The phosphorus atom in organophosphates is susceptible to nucleophilic attack. In highly alkaline environments (high pH), hydroxide ions attack the electrophilic phosphorus, cleaving the ester bonds[5]. This hydrolysis yields less toxic phosphoric acid derivatives and corresponding leaving groups (such as alcohols or thiols).

  • Oxidative Chlorination: For certain organophosphates, solutions containing sodium hypochlorite (e.g., 5% household bleach diluted to a 0.5% active solution) are utilized for surface decontamination[5]. Hypochlorite acts dually as an oxidizing agent and a source of hydroxide ions, facilitating both the oxidation of sulfur heteroatoms and the hydrolysis of the phosphate ester backbone[5].

Professional Safety Protocols and PPE

The handling of any highly toxic organophosphate requires rigorous adherence to engineering controls and the use of specialized Personal Protective Equipment (PPE) to prevent inhalation, ingestion, or dermal absorption[6][7]. Standard latex or vinyl gloves offer zero protection, as nonpolar hydrocarbons and organophosphates rapidly permeate them[5].

Control CategorySpecification / RequirementScientific Rationale
Respiratory Protection NIOSH-approved respirator equipped with organic vapor/charcoal cartridges, or a Supplied-Air Respirator (SAR)[5][7].Prevents the inhalation of toxic aerosols or volatile vapors, which provide the most rapid route to systemic toxicity[3].
Dermal Protection Heavy-duty chemical-resistant gloves (e.g., Nitrile, Neoprene, or specialized multi-layer laminates like Tychem)[5][7].Prevents transdermal absorption. Organophosphates are highly lipophilic and readily cross the stratum corneum[7][8].
Eye/Face Protection Impact-resistant chemical splash goggles combined with a full face shield[7].Protects highly vascularized ocular mucous membranes from accidental splashes and aerosolized droplets.
Engineering Controls Class II Biological Safety Cabinets or dedicated chemical fume hoods with high-velocity exhaust.Ensures that any generated vapors are immediately drawn away from the operator's breathing zone and safely filtered/vented.

Medical Countermeasures

In the event of accidental exposure in a laboratory setting, immediate medical intervention is required. The standard pharmacological treatment for organophosphate poisoning involves a dual-drug approach:

  • Atropine: This agent acts as a competitive antagonist at muscarinic acetylcholine receptors[9]. While it does not reverse the underlying enzyme inhibition, it blocks the downstream effects of the accumulated acetylcholine, specifically targeting life-threatening symptoms such as severe bronchoconstriction and excessive respiratory secretions (bronchorrhea)[4][9].

  • Oximes (e.g., Pralidoxime / 2-PAM): Oximes function as powerful nucleophiles. If administered before the AChE enzyme has undergone "aging," oximes can successfully attack the phosphoryl-enzyme complex, displacing the organophosphate and reactivating the acetylcholinesterase enzyme[2][9].

References

1. NCATS Inxight Drugs. "O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE." National Center for Advancing Translational Sciences. URL: 2.[1] DrugFuture. "O,O-DIETHYL O-2-ETHYLTHIOETHYL PHOSPHATE." FDA Global Substance Registration System Data. URL: 3.[8] Medscape. "Organophosphate Toxicity: Background, Etiology, Pathophysiology." URL: 4.[9] Mass.gov. "Organophosphate toxicity." Massachusetts Division of Fisheries and Wildlife. URL: 5.[2] Wikipedia. "Organophosphate poisoning." URL: 6.[4] StatPearls. "Organophosphate Toxicity." National Center for Biotechnology Information (NCBI). URL: 7.[3] Environmental Protection Agency (EPA). "Recognition and Management of Pesticide Poisonings: Sixth Edition: 2013: Chapter 5 Organophosphates." URL: 8.[6] WorkSafe New Zealand. "What to know when using insecticides containing organophosphates or carbamates (OPCs)." URL: 9.[5] Medscape. "Organophosphate Toxicity Treatment & Management: Approach Considerations, Decontamination, Medical Care." URL: 10.[7] New Jersey Department of Health. "Right to Know - Hazardous Substance Fact Sheet." URL:

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